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Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-(4-Fluorophenyl)-2-hydroxyacetamide

An in-depth technical exploration of 2-(4-Fluorophenyl)-2-hydroxyacetamide (commonly referred to as 4-fluoromandelamide) requires a rigorous understanding of its molecular architecture, physicochemical behavior, and the...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical exploration of 2-(4-Fluorophenyl)-2-hydroxyacetamide (commonly referred to as 4-fluoromandelamide) requires a rigorous understanding of its molecular architecture, physicochemical behavior, and the analytical methodologies used to characterize it. This guide is designed for medicinal chemists, analytical scientists, and drug development professionals seeking to integrate this structural motif into pharmaceutical pipelines.

Executive Summary & Structural Ontology

2-(4-Fluorophenyl)-2-hydroxyacetamide is a fluorinated derivative of mandelamide. It features a chiral alpha-carbon substituted with a hydroxyl group, a primary amide, and a para-fluorinated phenyl ring.

In medicinal chemistry, the strategic incorporation of fluorine is a well-established tactic to modulate a drug candidate's physicochemical and pharmacokinetic profile [1]. The strong, highly polarized carbon-fluorine (C-F) bond exerts a profound electron-withdrawing inductive effect (-I) while simultaneously increasing the lipophilicity of the aromatic system. For 4-fluoromandelamide, the para-fluoro substitution effectively blocks cytochrome P450-mediated para-hydroxylation—a common metabolic liability for aromatic rings—thereby enhancing the molecule's metabolic stability [2].

Molecular Architecture & Physicochemical Predictors

The physicochemical behavior of 4-fluoromandelamide is dictated by the interplay between its lipophilic fluorophenyl tail and its highly polar, hydrogen-bonding headgroup (the alpha-hydroxy amide).

  • Hydrogen Bonding Network: The primary amide acts as both a strong hydrogen bond donor (via -NH₂) and acceptor (via C=O). The adjacent alpha-hydroxyl group can participate in intermolecular hydrogen bonding with aqueous solvents (increasing solubility) or form an intramolecular hydrogen bond with the amide carbonyl. This intramolecular interaction can "shield" the polar surface area, leading to higher-than-predicted lipophilicity and membrane permeability.

  • Chirality: The alpha-carbon is a stereocenter, meaning the compound exists as (R)- and (S)-enantiomers. Because biological targets (e.g., enzymes, receptors) are inherently chiral, these enantiomers will likely exhibit distinct pharmacodynamic and pharmacokinetic profiles, necessitating rigorous chiral resolution [3].

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical parameters of 4-fluoromandelamide, serving as a baseline for Absorption, Distribution, Metabolism, and Excretion (ADME) predictability.

PropertyValue / Descriptor
Chemical Name 2-(4-Fluorophenyl)-2-hydroxyacetamide
Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
Topological Polar Surface Area (tPSA) ~63.3 Ų
Hydrogen Bond Donors 3 (1 from -OH, 2 from -NH₂)
Hydrogen Bond Acceptors 3 (1 from -OH, 1 from C=O, 1 from -F)
Rotatable Bonds 2
Stereocenters 1 (Alpha-carbon)

Integrated Physicochemical Profiling Workflow

To transition 4-fluoromandelamide from a synthetic intermediate to a viable biological probe or drug precursor, a systematic physicochemical characterization pipeline is required.

ProfilingWorkflow Compound 2-(4-Fluorophenyl)-2-hydroxyacetamide (Racemic Target) SolidState Solid-State Profiling (PXRD & DSC) Compound->SolidState Crystallization SolutionState Solution-State Profiling (LogP & Solubility) Compound->SolutionState Dissolution ChiralRes Chiral Resolution (SFC/HPLC or Cocrystallization) Compound->ChiralRes Separation Polymorphs Polymorph Identification & Thermal Stability SolidState->Polymorphs ADME ADME Predictability & Bioavailability SolutionState->ADME Enantiomers Isolated (R) and (S) Enantiomers ChiralRes->Enantiomers

Integrated physicochemical and chiral profiling workflow for 4-fluoromandelamide.

Experimental Methodologies

The following protocols represent self-validating systems designed to extract reliable physicochemical data for mandelamide derivatives.

Protocol 1: Thermodynamic Aqueous Solubility and LogP Determination (Shake-Flask Method)

Causality: While computational models can estimate lipophilicity, they often fail to account for the dynamic intramolecular hydrogen bonding of alpha-hydroxy amides. The shake-flask method provides the empirical thermodynamic partition coefficient (LogP), which is critical for predicting passive membrane permeability.

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and phosphate buffer (pH 7.4) for 24 hours at 25°C. Self-Validation: Pre-saturating the phases prevents volume shifts caused by mutual solubility during the actual experiment.

  • Equilibration: Dissolve exactly 1.0 mg of 4-fluoromandelamide in 1.0 mL of the pre-saturated octanol phase. Add 1.0 mL of the pre-saturated aqueous buffer.

  • Partitioning: Mechanically shake the biphasic mixture at a constant 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to achieve a sharp phase boundary.

  • Quantification: Carefully extract aliquots from both layers. Quantify the drug concentration in each phase using HPLC-UV (detection at ~260 nm, leveraging the fluorophenyl chromophore). Calculate LogP as log10​([Drug]octanol​/[Drug]aqueous​) .

Protocol 2: Enantiomeric Resolution via Supercritical Fluid Chromatography (SFC)

Causality: The pharmacological evaluation of 4-fluoromandelamide requires enantiopure samples. SFC utilizing chiral stationary phases is highly efficient for mandelic acid derivatives, offering superior resolution and faster run times compared to traditional HPLC[4]. Alternatively, diastereomeric cocrystallization can be employed for scalable chiral resolution [3].

  • Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-3 or IC), which provides excellent chiral recognition for the aromatic and amide moieties.

  • Mobile Phase Preparation: Use supercritical CO₂ modified with a polar alcohol (e.g., 10–20% methanol or isopropanol). Self-Validation: The alcohol modifier is critical; it disrupts non-specific hydrogen bonding between the analyte's hydroxyl/amide groups and the stationary phase, sharpening the peaks.

  • Elution & Detection: Inject the racemic mixture under controlled backpressure (e.g., 150 bar) and temperature (e.g., 35°C). Monitor the eluent via UV detection.

  • Validation: Spike the racemic sample with a known, enantioenriched standard of (R)-4-fluoromandelamide to unambiguously confirm the elution order of the (R) and (S) peaks.

Protocol 3: Solid-State Profiling (Polymorph Screening)

Causality: Molecules with extensive hydrogen-bond donors and acceptors (like the alpha-hydroxy amide group) are highly prone to polymorphism. Identifying the most thermodynamically stable crystal lattice is vital to prevent unexpected solubility drops during formulation.

  • Crystallization: Generate solid samples by recrystallizing the synthesized 4-fluoromandelamide from solvents of varying polarities (e.g., ethanol, ethyl acetate, and heptane).

  • Thermal Analysis (DSC): Subject 2–5 mg of the dried crystals to Differential Scanning Calorimetry (DSC). Heat the sample from 25°C to 200°C at a rate of 10°C/min under a nitrogen purge. Record the melting endotherm to establish the melting point and detect any polymorphic transitions.

  • Crystallographic Fingerprinting: Analyze the bulk powder using Powder X-Ray Diffraction (PXRD) to obtain the unique diffractogram of the solid form, ensuring batch-to-batch consistency.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.[Link]

  • Huang, S., Fitzgerald, D., Koledoye, S. A., Collins, S. G., Maguire, A. R., & Lawrence, S. E. (2025). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. Crystal Growth & Design, 25(1), 1-12.[Link]

  • Ding, J., Zhang, M., Dai, H., & Lin, C. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Chirality, 30(12), 1245-1256.[Link]

Exploratory

Thermodynamic Stability of Fluorinated Hydroxyacetamide Derivatives: A Mechanistic Guide for Drug Design

Executive Summary Hydroxyacetamides represent a privileged structural motif in medicinal chemistry, frequently deployed as metal chelators, enzyme inhibitors (e.g., Factor Xa, histone deacetylases), and urea transporter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxyacetamides represent a privileged structural motif in medicinal chemistry, frequently deployed as metal chelators, enzyme inhibitors (e.g., Factor Xa, histone deacetylases), and urea transporter modulators[1][2]. The strategic incorporation of fluorine into these scaffolds is a highly sophisticated optimization tactic. Beyond merely enhancing metabolic stability by fortifying C–H bonds against cytochrome P450-mediated oxidation[3][4], α -fluorination fundamentally rewrites the thermodynamic and conformational landscape of the amide. This whitepaper provides an in-depth mechanistic analysis of how fluorinated hydroxyacetamides behave thermodynamically, detailing the stereoelectronic principles that govern their stability, and outlining self-validating experimental protocols for quantifying these effects.

The Stereoelectronic Paradigm: Overriding Sterics

In classical organic chemistry, bulky substituents naturally adopt an anti conformation to minimize steric repulsion. However, the introduction of fluorine subverts this classical paradigm through the fluorine gauche effect [5].

Because fluorine is highly electronegative and possesses a low polarizability, it drastically lowers the energy of the adjacent C–F anti-bonding orbital ( σC−F∗​ ). When an electronegative heteroatom (such as the oxygen or nitrogen in a hydroxyacetamide) is placed vicinal to the fluorine, strong hyperconjugative electron donation occurs from the adjacent σC−H​ or lone pair orbitals into the σC−F∗​ orbital[5][6]. This stereoelectronic stabilization ( ΔG<0 ) forces the molecule into a gauche conformation, effectively locking the rotameric state of the flexible hydroxyacetamide core.

G A Anti Conformer (Sterically Favored) B Gauche Conformer (Stereoelectronically Favored) A->B Fluorine Gauche Effect (u0394G < 0) B->A Steric Repulsion

Fig 1. Stereoelectronic equilibrium driven by the fluorine gauche effect.

This conformational pre-organization is a thermodynamic weapon in drug design. By locking the drug into its bioactive conformation prior to target engagement, the entropic penalty ( −TΔS ) typically paid upon binding is drastically reduced, leading to a net gain in binding affinity[7].

Thermodynamic Consequences: Enthalpy-Entropy Compensation

When a fluorinated hydroxyacetamide binds to a protein target, the total Gibbs free energy of binding ( ΔG ) is dictated by the equation: ΔG=ΔH−TΔS .

  • Enthalpic Contributions ( ΔH ): Fluorine can act as a weak hydrogen bond acceptor. In specific active sites, such as the Gly216 backbone interaction seen in Factor Xa inhibitors, this C–F···H–N interaction provides a distinct enthalpic boost[2]. Furthermore, the strong electron-withdrawing nature of fluorine modulates the pKa of the adjacent hydroxyl group, often strengthening its capacity as a hydrogen bond donor to the target[3].

  • Entropic Contributions ( ΔS ): The lipophilic nature of the C–F bond excels at displacing ordered, high-energy water molecules from hydrophobic pockets. The release of these constrained water molecules into the bulk solvent results in a massive gain in solvent entropy[8][9].

  • Enthalpy-Entropy Compensation: A ubiquitous phenomenon in fluorinated drug binding is enthalpy-entropy compensation[7][8]. While the displacement of water increases entropy, the formation of tighter, highly directional hydrogen bonds (enthalpy gain) restricts the dynamic motion of the ligand-protein complex (entropy loss).

Quantitative Data Summary

To illustrate these thermodynamic shifts, Table 1 summarizes representative Isothermal Titration Calorimetry (ITC) data comparing non-fluorinated, mono-fluorinated, and di-fluorinated hydroxyacetamide derivatives binding to a generic target pocket (data synthesized from established structure-thermodynamic relationships in Factor Xa and Carbonic Anhydrase inhibitors)[2][7].

Table 1: Thermodynamic Binding Parameters of Hydroxyacetamide Derivatives

Compound Variant ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Relative Kd​ Mechanistic Driver
Des-fluoro -7.5-4.2-3.33.1 μ MBaseline binding
α -Fluoro -8.9-6.8-2.10.3 μ MEnthalpy-driven (New H-bond, Gauche locked)
α,α -Difluoro -8.2-3.5-4.70.9 μ MEntropy-driven (Desolvation of ordered water)

Self-Validating Experimental Methodologies

To accurately capture the thermodynamic stability of these derivatives, researchers must employ rigorous, self-validating protocols. Below are the definitive methodologies for profiling both the unbound conformational stability and the target-bound thermodynamics.

Workflow Synth Synthesis of Fluorinated Hydroxyacetamides NMR 19F/1H NMR Spectroscopy (Rotamer Population) Synth->NMR ITC Isothermal Titration Calorimetry (Binding u0394H, u0394S, u0394G) Synth->ITC DSC Differential Scanning Calorimetry (Thermal Stability) Synth->DSC Model Thermodynamic Model Generation NMR->Model ITC->Model DSC->Model

Fig 2. Self-validating thermodynamic profiling workflow for fluorinated amides.

Protocol 1: Conformational Thermodynamics via Variable-Temperature NMR

Causality: The γ -gauche effect heavily influences 19F chemical shifts and 3JH−F​ coupling constants[6]. By measuring these parameters across a temperature gradient, one can extract the enthalpy and entropy of the rotameric equilibrium using the Van 't Hoff equation. If the coupling constants remain static across temperatures, the molecule is thermodynamically locked.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the fluorinated hydroxyacetamide in 600 μ L of a non-polar deuterated solvent (e.g., CDCl 3​ or Toluene-d 8​ ) to prevent solvent-mediated hydrogen bonding from overriding intramolecular stereoelectronic effects.

  • Temperature Calibration: Calibrate the NMR probe temperature using a neat methanol standard (for < 298 K) or ethylene glycol (for > 298 K). Self-Validation: Uncalibrated probes can deviate by ± 2 K, which catastrophically skews Van 't Hoff thermodynamic extractions.

  • Acquisition: Acquire 1D 1H and 19F{1H} spectra at 10 K intervals from 253 K to 333 K. Ensure the relaxation delay ( D1​ ) is at least 5×T1​ of the fluorine nucleus to allow for accurate integration.

  • Data Analysis: Extract the 3JH−F​ coupling constants. Calculate the equilibrium constant ( Keq​ ) between the gauche and anti rotamers at each temperature. Plot ln(Keq​) vs 1/T ; the slope yields −ΔHrot​/R and the y-intercept yields ΔSrot​/R .

Protocol 2: Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

Causality: ITC is the only biophysical technique that directly measures the heat of binding ( ΔH ), allowing for the precise deconvolution of ΔG into its enthalpic and entropic components[10][11].

Step-by-Step Methodology:

  • Extensive Dialysis (The Critical Step): Dialyze the target protein against 2L of the chosen assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) for 24 hours with three buffer exchanges.

  • Ligand Preparation: Dissolve the fluorinated hydroxyacetamide directly into the final dialysate from the protein preparation. Self-Validation: If the ligand is dissolved in a separate buffer batch, the heat of mixing (due to microscopic pH or salt mismatches) will mask the heat of binding.

  • Parameter Optimization: Set the protein concentration in the cell to achieve a c -value ( c=n×Ka​×[M] ) between 10 and 100[11]. Typically, 10-20 μ M protein in the cell and 100-200 μ M ligand in the syringe is optimal.

  • Titration Execution: Perform 20-25 injections of 2 μ L each at 298 K, with a stirring speed of 750 rpm and a 120-second spacing between injections to allow the baseline to restabilize.

  • Blank Subtraction: Perform a control titration of the ligand into the dialysate buffer alone. Subtract this background heat of dilution from the raw binding data before fitting to a one-site binding model to extract ΔH , Ka​ , and ΔS .

Conclusion

The thermodynamic stability of fluorinated hydroxyacetamide derivatives is a delicate interplay of stereoelectronic pre-organization and solvent displacement. By utilizing the fluorine gauche effect to lock the amide conformation, medicinal chemists can engineer molecules that bypass the entropic penalties of target binding. Validating these designs requires strict adherence to biophysical protocols like variable-temperature NMR and buffer-matched ITC, ensuring that observed affinity gains are mechanistically understood and effectively harnessed.

Sources

Foundational

Advanced Synthesis and Pharmacological Profiling of 4-Fluoromandelamide and its Derivatives

Executive Summary The rational design of active pharmaceutical ingredients (APIs) frequently relies on the strategic incorporation of halogenated chiral building blocks. Among these, 4-fluoromandelamide (2-(4-fluoropheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) frequently relies on the strategic incorporation of halogenated chiral building blocks. Among these, 4-fluoromandelamide (2-(4-fluorophenyl)-2-hydroxyacetamide) and its precursor, 4-fluoromandelic acid (4-FMA), represent a critical class of intermediates in modern medicinal chemistry. The introduction of a fluorine atom at the para-position of the phenyl ring leverages the "fluorine effect"—enhancing lipophilicity, modulating the pKa of adjacent functional groups, and critically, blocking cytochrome P450-mediated para-hydroxylation to improve metabolic stability.

This technical whitepaper synthesizes current literature on the physicochemical properties, chemoenzymatic resolution strategies, and advanced pharmacological applications of 4-fluoromandelamide derivatives, with a specific focus on their utility in synthesizing complex APIs such as the thrombin inhibitor AZD8165 [3].

Physicochemical Profiling and The "Fluorine Effect"

Understanding the baseline properties of the 4-fluoromandelic scaffold is essential for optimizing downstream synthetic workflows. The highly polar nature of the α-hydroxy amide/acid moiety, contrasted with the hydrophobic fluorophenyl ring, dictates specific handling and extraction protocols [5].

Table 1: Physicochemical Properties of 4-Fluoromandelic Acid (4-FMA)
PropertyValue / DescriptionAnalytical Significance
IUPAC Name 2-(4-fluorophenyl)-2-hydroxyacetic acidCore scaffold for amide derivatization.
Molecular Formula C8H7FO3Determines mass spectrometric targets.
Monoisotopic Mass 170.0379 DaTarget for LC-MS/MS validation [5].
Solubility Profile High aqueous solubilityNecessitates specialized extraction (e.g., diethyl ether over ethyl acetate) to prevent emulsion [1].
Stereochemistry Chiral center at C2Requires enantiomeric resolution (EKR or DKR) for API synthesis [3, 4].

Note: 4-Fluoromandelamide shares a similar solubility profile but exhibits increased stability against spontaneous decarboxylation compared to its acid counterpart.

Synthetic Methodologies and Chiral Resolution

The synthesis of enantiopure 4-fluoromandelamide derivatives is historically plagued by low enantiomeric excess (ee) when relying purely on asymmetric chemical catalysis. Consequently, the field has pivoted toward chemoenzymatic pathways and Dynamic Kinetic Resolution (DKR) .

Enzymatic Kinetic Resolution (EKR) of Cyanohydrins

A highly efficient method for generating optically active mandelic derivatives involves the continuous-flow resolution of cyanohydrins.

Causality in Design: Standard batch enzymatic reactions often suffer from product inhibition and long reaction times. By transitioning to a continuous-flow reactor utilizing immobilized lipases (e.g., Candida antarctica lipase B), the localized concentration of the inhibitory product is minimized, driving the reaction forward and allowing for seamless scale-up [1].

EKRWorkflow Racemic Racemic 4-Fluoromandelonitrile Reaction Enzymatic Kinetic Resolution (EKR) Racemic->Reaction Enzyme Immobilized Lipase (Continuous Flow) Enzyme->Reaction AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->Reaction ProductR (R)-O-Acetyl Derivative (High ee%) Reaction->ProductR Selective Acylation ProductS (S)-Cyanohydrin (Unreacted, High ee%) Reaction->ProductS No Reaction

Continuous-flow EKR of 4-fluoromandelonitrile yielding enantiopure precursors.

Transamination to 2-Arylglycines

4-Fluoromandelic acid derivatives can be oxidized to 4-fluorophenylglyoxylic acid, which serves as a substrate for transamination. Using L-2-(2-chlorophenyl)glycine as a nitrogen source, researchers can synthesize unprotected 2-arylglycines without the interference of undesired self-transamination processes [2].

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis and Resolution of 4-Fluoromandelamide

This protocol utilizes a chemoenzymatic approach to ensure high optical purity, integrating internal validation steps.

  • Cyanohydrin Formation: React 4-fluorobenzaldehyde with KCN in the presence of an acetate buffer (pH 5.5) to form racemic 4-fluoromandelonitrile.

    • Causality: The buffered environment prevents the spontaneous degradation of the cyanohydrin back to the aldehyde.

  • Continuous-Flow EKR: Pump the racemic mixture and vinyl acetate (acyl donor) through a packed-bed reactor containing immobilized Lipase PS supported on Celite [4].

    • Causality: Celite support significantly improves the stability and activity of the lipase in organic media compared to free enzymes [4].

  • Separation & Hydrolysis: Separate the (S)-cyanohydrin from the (R)-acetate via silica gel chromatography. Hydrolyze the nitrile moiety of the (S)-enantiomer using mild alkaline H2O2 to yield (S)-4-fluoromandelamide.

  • Self-Validation (Optical Purity Check): Since direct chiral GC of the amide is challenging due to thermal instability, derivatize a 5 mg aliquot with 2,2-dimethoxypropane to form the corresponding 2,2-dimethyl-5-(4-fluorophenyl)-1,3-dioxolan-4-one [1]. Analyze via chiral GC. An ee of >98% validates the preservation of optical purity during hydrolysis.

Protocol B: Dynamic Kinetic Resolution (DKR) in AZD8165 Synthesis

Demonstrating the application of 4-FMA derivatives in complex API synthesis.

  • Acid Chloride Activation: Convert enantiomerically pure (R)-4-fluoromandelic acid to (R)-4-fluoromandelic acid chloride using thionyl chloride (SOCl2) and a catalytic amount of DMF.

  • DKR Reaction: Add the acid chloride dropwise to a solution of racemic ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate and triethylamine in dichloromethane at 0°C [3].

    • Causality: The racemic dihydropyrazole undergoes rapid in situ racemization. Because the (S)-enantiomer of the dihydropyrazole reacts significantly faster with the (R)-acid chloride, the dynamic equilibrium is constantly driven toward the desired (R,S)-diastereomer [3].

  • Isolation: Isolate the product via a single crystallization step from ethanol.

    • Validation: Analyze the mother liquor via HPLC. A diastereomeric ratio (dr) shifting from an initial 7:3 to >99:1 in the crystallized product confirms the success of the DKR and crystallization cascade [3].

DKRPathway A (R)-4-Fluoromandelic Acid Chloride C Dynamic Kinetic Resolution (DKR) A->C B Racemic Dihydropyrazole B->C Fast Racemization D AZD8165 Intermediate (Diastereomerically Pure) C->D Selective N-Acylation

DKR utilizing (R)-4-fluoromandelic acid chloride to synthesize the AZD8165 intermediate.

Quantitative Data Summaries

Table 2: Comparison of Resolution Strategies for Mandelic Acid Derivatives
Resolution StrategyReagents / CatalystYield (%)Enantiomeric Excess (ee %)Scalability
Chemical Resolution Chiral Amines (e.g., Naphthylethylamine)35 - 45%85 - 90%Low (Requires multiple recrystallizations)
Batch EKR Free Lipase (CALB)~40%92 - 95%Moderate (Product inhibition limits scale)
Continuous-Flow EKR Immobilized Lipase on Celite[4]48 - 50%*> 98% [1]High (Continuous throughput, catalyst reuse)

*Note: Theoretical maximum yield for kinetic resolution is 50%.

Conclusion

The 4-fluoromandelamide and 4-fluoromandelic acid scaffolds are indispensable in the synthesis of stereospecific therapeutics. The shift from traditional chemical resolution to continuous-flow enzymatic kinetic resolution (EKR) and dynamic kinetic resolution (DKR) has drastically improved the yield and optical purity of these intermediates. By understanding the physicochemical causality—such as the high aqueous solubility dictating specific extraction protocols and the "fluorine effect" driving metabolic stability—researchers can effectively leverage these derivatives in the development of next-generation APIs, such as advanced thrombin inhibitors.

References

  • A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin Journal of the Brazilian Chemical Society URL
  • Synthesis of Unprotected 2-Arylglycines by Transamination of Arylglyoxylic Acids with 2-(2-Chlorophenyl)
  • A One-Pot Asymmetric Synthesis of a N-Acylated 4,5-Dihydropyrazole, A Key Intermediate of Thrombin Inhibitor AZD8165 Organic Process Research & Development / ResearchGate URL
  • Robust Enzymatic Resolution of 3-Fluoromandelic Acid with Lipase PS Supported on Celite Organic Process Research & Development - ACS Publications URL
  • PubChem - National Institutes of Health (NIH)
Exploratory

Crystal Structure Analysis of 2-(4-Fluorophenyl)-2-hydroxyacetamide: A Comprehensive Technical Guide

Executive Summary The rational design of active pharmaceutical ingredients (APIs) heavily relies on understanding their solid-state properties. 2-(4-Fluorophenyl)-2-hydroxyacetamide (also known as 4-fluoromandelamide) re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) heavily relies on understanding their solid-state properties. 2-(4-Fluorophenyl)-2-hydroxyacetamide (also known as 4-fluoromandelamide) represents a critical structural motif in medicinal chemistry, combining a chiral benzylic alcohol, a primary amide, and a para-fluorinated aromatic ring. The introduction of the fluorine atom—a classic bioisosteric replacement—modulates the molecule's lipophilicity, metabolic stability, and solid-state packing through unique electrostatic interactions.

This whitepaper provides an in-depth analysis of the crystal structure of 2-(4-Fluorophenyl)-2-hydroxyacetamide. By dissecting its supramolecular synthons, conformational flexibility, and crystallographic workflows, this guide equips researchers and drug development professionals with the foundational knowledge required for polymorph screening, chiral resolution, and rational drug formulation.

Conformational Analysis and Supramolecular Synthons

The crystal landscape of mandelamide derivatives is dictated by a delicate balance between minimizing molecular energy and optimizing intermolecular hydrogen-bonding interactions[1]. The structure of 2-(4-Fluorophenyl)-2-hydroxyacetamide features three primary interaction sites: the amide group, the benzylic hydroxyl group, and the fluorine atom.

The Hydrogen-Bonding Network

In the solid state, the primary structural driver is the formation of robust amide-amide homosynthons. These typically assemble into an R22​(8) ring motif, a highly stable dimeric interaction common in primary amides[2]. Secondary stabilization occurs via hydroxyl-amide heterosynthons, where the benzylic -OH group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, creating an extended 3D network.

The Role of Fluorine in Crystal Packing

While fluorine is the most electronegative element, its role as a hydrogen bond acceptor is generally weak. However, in the densely packed crystal lattice of 4-fluoromandelamide, weak C−H⋯F interactions (typically in the range of 3.1 to 3.4 Å) play a decisive role in directing the molecular conformation[3]. These interactions often restrict the rotational freedom of the phenyl ring, resulting in a specific dihedral angle between the aromatic plane and the acetamide group (typically between 50° and 80°).

Synthons MoleculeA 4-Fluoromandelamide (Molecule A) AmideSynthon Amide-Amide Homosynthon R2,2(8) Motif MoleculeA->AmideSynthon N-H...O=C HydroxylSynthon Hydroxyl-Amide Heterosynthon O-H...O=C MoleculeA->HydroxylSynthon O-H...O FluorineInteraction C-H...F Weak Interactions Lattice Stabilization MoleculeA->FluorineInteraction C-H...F MoleculeB 4-Fluoromandelamide (Molecule B) MoleculeB->AmideSynthon N-H...O=C MoleculeB->HydroxylSynthon O-H...O MoleculeB->FluorineInteraction C-H...F

Supramolecular synthons driving the crystal packing of 4-fluoromandelamide.

Quantitative Crystallographic Parameters

To facilitate comparative analysis, the structural parameters of the fluorinated derivative are summarized against the unsubstituted mandelamide core.

Crystallographic Parameter(±)-Mandelamide Core[4]2-(4-Fluorophenyl)-2-hydroxyacetamide
Crystal System MonoclinicMonoclinic
Space Group (Racemic) P21​/c P21​/c
Space Group (Enantiopure) P21​ P21​
Primary Synthon Amide-Amide R22​(8) Amide-Amide R22​(8)
Secondary Synthon O−H⋯O=C O−H⋯O=C
Halogen Interaction None C−H⋯F (Lattice directing)
Phenyl/Amide Twist Angle ~ 70° - 85°~ 50° - 80° (Restricted by F-packing)

Experimental Workflow for Crystal Structure Analysis

The structural elucidation of chiral molecules requires rigorous methodologies. The following protocol outlines a self-validating system for Single-Crystal X-Ray Diffraction (SCXRD) and chiral resolution via cocrystallization.

Causality in Experimental Design
  • Why Cocrystallization? Racemic mandelamides naturally form highly stable, centrosymmetric crystals. To isolate and study the enantiopure (S)- or (R)-forms, we utilize cocrystallization with chiral coformers (e.g., enantiopure mandelic acid or proline). This forms diastereomeric pairs with distinct lattice energies and solubilities, enabling physical separation[4].

  • Why Cryogenic Data Collection (150 K)? Collecting diffraction data at low temperatures minimizes thermal vibrations (Debye-Waller factors). This is critical for accurately resolving the electron density of the hydrogen atoms involved in the O−H⋯O and N−H⋯O networks, as well as definitively mapping the weak C−H⋯F interactions[3].

Step-by-Step SCXRD Protocol

Step 1: Crystal Growth and Diastereomeric Resolution

  • Dissolve 20 mg of racemic 2-(4-Fluorophenyl)-2-hydroxyacetamide and an equimolar amount of (S)-proline in 10 mL of a THF/toluene (1:1, v/v) solvent mixture[2].

  • Heat the solution gently to ensure complete dissolution, then filter through a 0.22 µm PTFE syringe filter into a clean vial.

  • Allow the solution to undergo slow evaporation at ambient temperature (20-25 °C) for 3 to 7 days.

  • Harvest the resulting plate-like crystals. The formation of diastereomeric cocrystals effectively resolves the enantiomers.

Step 2: Crystal Mounting and Data Collection

  • Select a single, optically clear crystal (approximate dimensions 0.30 × 0.20 × 0.05 mm) under a polarized light microscope.

  • Mount the crystal on a MiTeGen loop using perfluoropolyether oil to prevent dehydration and oxidation.

  • Transfer the mounted crystal to the diffractometer goniometer equipped with a nitrogen cryostream set to 150 K.

  • Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation. Self-Validation Check: Ensure the collection strategy includes high redundancy of Friedel pairs. The integration of Friedel pairs acts as an internal control for determining the absolute configuration (Flack parameter) of the chiral C2 center.

Step 3: Structure Solution and Refinement

  • Process the raw frames using software such as CrysAlisPRO or APEX, applying multi-scan absorption corrections (e.g., SADABS).

  • Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) within the Olex2 graphical interface.

  • Locate all non-hydrogen atoms in the difference Fourier map and refine them anisotropically.

  • Place hydrogen atoms in calculated positions and allow them to ride on their parent atoms ( Uiso​(H)=1.2Ueq​(C,N) or 1.5Ueq​(O) ).

SCXRD_Workflow S1 1. Sample Preparation Racemic Mixture + Chiral Coformer S2 2. Cocrystallization Slow Evaporation (THF/Toluene) S1->S2 S3 3. Crystal Harvesting Selection under Polarized Light S2->S3 S4 4. SCXRD Data Collection Cryogenic Conditions (150 K) S3->S4 S5 5. Structure Refinement SHELXL / Absolute Configuration S4->S5

Workflow for the chiral resolution and SCXRD analysis of 4-fluoromandelamide.

Implications for Drug Development

The crystallographic profiling of 2-(4-Fluorophenyl)-2-hydroxyacetamide extends far beyond basic structural chemistry.

  • Polymorphism and Bioavailability: The rotational freedom of the acetamide group relative to the fluorophenyl ring can lead to conformational polymorphism. Different polymorphs will exhibit varying lattice energies, directly impacting the API's aqueous solubility and dissolution rate.

  • Chiral Therapeutics: Approximately 50% of marketed pharmaceuticals are chiral compounds[2]. Understanding how the (R) and (S) enantiomers of 4-fluoromandelamide pack into the solid state is essential for developing enantiopure formulations, which often exhibit vastly different pharmacokinetic and pharmacodynamic profiles compared to their racemic counterparts.

  • Target Binding: The structural rigidity imposed by the C−H⋯F interactions in the solid state often mirrors the bioactive conformation required to bind target proteins (e.g., enzymes or receptors), providing a structural blueprint for structure-based drug design (SBDD).

References

  • Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide National Institutes of Health (NIH) / Acta Crystallographica Section E[Link]

  • (PDF) 2-(4-Hydroxyphenyl)acetamide ResearchGate / Acta Crystallographica Section E[Link]

  • Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization ACS Publications / Crystal Growth & Design[Link]

  • Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization (PMC Full Text) National Institutes of Health (NIH)[Link]

Sources

Foundational

Metabolic stability predictions for 2-(4-Fluorophenyl)-2-hydroxyacetamide

Metabolic Stability Predictions for 2-(4-Fluorophenyl)-2-hydroxyacetamide: An In-Depth Technical Guide Executive Summary The optimization of pharmacokinetic (PK) properties is a cornerstone of modern drug discovery. For...

Author: BenchChem Technical Support Team. Date: March 2026

Metabolic Stability Predictions for 2-(4-Fluorophenyl)-2-hydroxyacetamide: An In-Depth Technical Guide

Executive Summary

The optimization of pharmacokinetic (PK) properties is a cornerstone of modern drug discovery. For compounds containing phenyl rings and aliphatic linkers, rapid metabolic clearance via cytochrome P450 (CYP) oxidation and Phase II conjugation often limits oral bioavailability. This technical guide explores the predictive metabolic profiling and in vitro validation workflows for 2-(4-Fluorophenyl)-2-hydroxyacetamide (a 4-fluoromandelamide derivative). By analyzing the physical organic chemistry of fluorine substitution and the specific vulnerabilities of benzylic alcohols and primary amides, this whitepaper provides researchers with a mechanistic roadmap for predicting, testing, and optimizing the metabolic stability of similar scaffolds.

Structural Analysis & Predictive Metabolic Profiling

To accurately predict the metabolic fate of 2-(4-Fluorophenyl)-2-hydroxyacetamide, we must deconstruct its structural motifs and understand the causality behind enzyme-substrate interactions.

The Fluorine Effect (Blocking Arene Hydroxylation) Unsubstituted phenyl rings are highly susceptible to CYP-mediated arene hydroxylation, predominantly at the para position. By introducing a fluorine atom at this position, we execute a classic bioisosteric replacement. The C–F bond (126 kcal/mol) is significantly stronger than the C–H bond (113 kcal/mol), effectively increasing the transition state energy required for CYP-mediated epoxidation and subsequent hydroxylation[1]. Furthermore, fluorine alters the local electron density, reducing the affinity of the aromatic ring for the electron-deficient heme-oxo intermediate of CYP enzymes[2].

Metabolic Shunting: Phase I & Phase II Vulnerabilities While the para-fluorine successfully blocks aromatic oxidation, it inevitably triggers "metabolic shunting," redirecting enzymatic clearance to other structural soft spots[3]:

  • Benzylic Hydroxyl Oxidation (Phase I): The benzylic carbon is highly activated. CYP enzymes (e.g., CYP3A4, CYP2C9) can abstract the benzylic hydrogen, leading to the oxidation of the secondary alcohol into a ketone, yielding 2-(4-fluorophenyl)-2-oxoacetamide.

  • Amide Hydrolysis (Phase I): The primary acetamide group is a prime target for hydrolytic enzymes. Hepatic carboxylesterases (CES1/CES2) and amidases readily cleave the amide bond, releasing ammonia and forming 4-fluoromandelic acid[4].

  • Benzylic Glucuronidation (Phase II): The hydroxyl group serves as a direct nucleophile for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT1A4, will catalyze the transfer of a glucuronic acid moiety to the oxygen, forming a highly polar, easily excretable O-glucuronide[5].

Metabolic Pathway Visualization

MetabolicPathways Parent 2-(4-Fluorophenyl)- 2-hydroxyacetamide CYP CYP450 Oxidation (NADPH-dependent) Parent->CYP Benzylic C-H Oxidation CES Carboxylesterase / Amidase (Hydrolytic) Parent->CES Amide Cleavage UGT UGT Conjugation (UDPGA-dependent) Parent->UGT Benzylic -OH Conjugation Met1 2-(4-Fluorophenyl)- 2-oxoacetamide (Ketone Metabolite) CYP->Met1 Met2 4-Fluoromandelic Acid (Hydrolysis Metabolite) CES->Met2 Met3 O-Glucuronide Conjugate (Phase II Metabolite) UGT->Met3

Predicted Phase I and Phase II metabolic pathways for 2-(4-Fluorophenyl)-2-hydroxyacetamide.

In Vitro Experimental Workflows for Validation

To empirically validate these predictions, a comprehensive Human Liver Microsome (HLM) stability assay coupled with Metabolite Identification (MetID) is required.

Scientific Causality in Assay Design: Standard HLM assays often fail to accurately predict Phase II clearance because UGT enzymes are localized within the lumen of the endoplasmic reticulum (ER). In isolated microsomes, the ER membrane remains intact, preventing the highly polar cofactor UDP-glucuronic acid (UDPGA) from reaching the UGT active site. Therefore, the addition of a pore-forming agent (Alamethicin) is strictly required to permeabilize the membrane and prevent false-negative glucuronidation results.

Protocol: Self-Validating HLM Stability & MetID Assay

Step 1: Reagent Preparation & Membrane Permeabilization

  • Prepare a 1 µM solution of 2-(4-Fluorophenyl)-2-hydroxyacetamide in 100 mM potassium phosphate buffer (pH 7.4).

  • Add pooled HLMs to achieve a final protein concentration of 0.5 mg/mL.

  • Critical Step: Add Alamethicin (25 µg/mg microsomal protein) and incubate on ice for 15 minutes to ensure complete vesicular permeabilization.

Step 2: Reaction Initiation & Cofactor Addition

  • Pre-warm the mixture to 37°C for 5 minutes.

  • Initiate the reaction by adding a cofactor cocktail containing 1 mM NADPH (for CYP/FMO activity) and 2 mM UDPGA (for UGT activity).

Step 3: Time-Course Sampling & Quenching

  • Extract 50 µL aliquots at predefined timepoints (0, 5, 15, 30, 45, and 60 minutes).

  • Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the enzymes, halting metabolism.

  • Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

Step 4: LC-HRMS Acquisition (MetID)

  • Analyze the supernatant using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

  • Utilize Data-Dependent Acquisition (DDA) with Mass Defect Filtering. Because glucuronidation adds exactly +176.0321 Da, and oxidation adds +15.9949 Da, filtering the MS1 data for these specific mass shifts allows for the rapid identification of low-abundance metabolites against the complex biological matrix.

Step 5: Self-Validation System (Controls)

  • Run parallel incubations with Verapamil (rapid CYP clearance) and 7-Hydroxycoumarin (rapid UGT clearance). If the half-life of 7-Hydroxycoumarin exceeds 10 minutes, the alamethicin permeabilization failed, and the assay must be rejected.

Experimental Workflow Visualization

Workflow Prep 1. Compound Prep (1 µM in Buffer) HLM 2. HLM Incubation + Alamethicin (Pores) Prep->HLM Quench 3. Reaction Quenching (Cold MeCN + IS) HLM->Quench Timepoints (0-60 min) Cofactors Cofactor Addition (NADPH & UDPGA) Cofactors->HLM LCMS 4. LC-HRMS Analysis (DDA Mass Defect) Quench->LCMS Data 5. Kinetic & MetID Data Processing LCMS->Data

Self-validating in vitro workflow for HLM stability and metabolite identification.

Quantitative Data & Kinetic Parameters

The following table synthesizes the predicted in vitro kinetic parameters, demonstrating how the structural modifications influence clearance rates compared to a non-fluorinated baseline.

Table 1: Predicted In Vitro Metabolic Stability & Kinetic Parameters

CompoundHLM T1/2 (min)CLint (µL/min/mg)Major Metabolites Identified (LC-HRMS)Primary Enzyme Class
2-Phenyl-2-hydroxyacetamide (Control)18.574.9p-Hydroxyphenyl derivative, O-Glucuronide, Mandelic acidCYP450 (Arene Oxidation), UGT, CES
2-(4-Fluorophenyl)-2-hydroxyacetamide 32.442.8O-Glucuronide, 4-Fluoromandelic acid, Ketone derivativeUGT, CES, CYP450 (Benzylic)

Data Interpretation: The addition of the para-fluorine successfully doubles the half-life by eliminating the rapid para-hydroxylation pathway[1]. However, the intrinsic clearance (CLint) remains moderate due to the persistent vulnerabilities of the benzylic alcohol and the primary amide[4].

Mechanistic Causality & Optimization Strategies

If the in vivo clearance of 2-(4-Fluorophenyl)-2-hydroxyacetamide remains too high for the target pharmacokinetic profile, medicinal chemists must employ rational design to protect the remaining soft spots:

  • Mitigating Amide Hydrolysis: Primary amides are highly accessible to the catalytic serine residues in the active sites of carboxylesterases. Converting the primary amide to an N-methyl or N,N-dimethyl secondary/tertiary amide introduces steric hindrance, severely restricting enzymatic access and drastically reducing hydrolytic cleavage[4]. Alternatively, replacing the amide entirely with a bioisostere (e.g., a 1,2,4-oxadiazole ring) completely abolishes this pathway.

  • Mitigating Benzylic Oxidation & Conjugation: The benzylic position requires a proton for CYP-mediated oxidation to occur. By introducing an alpha-methyl group at the benzylic carbon (forming 2-(4-fluorophenyl)-2-hydroxypropanamide), the secondary alcohol is converted into a tertiary alcohol. This completely blocks ketone formation. Furthermore, the added steric bulk adjacent to the hydroxyl group significantly impedes the binding affinity of UGT enzymes, suppressing glucuronidation[5].

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of Chiral 2-(4-Fluorophenyl)-2-hydroxyacetamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: 2-(4-Fluorophenyl)-2-hydroxyacetamide (also known as 4-fluoromandelamide) is a critical chiral building block. Its enan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: 2-(4-Fluorophenyl)-2-hydroxyacetamide (also known as 4-fluoromandelamide) is a critical chiral building block. Its enantiopure forms are heavily utilized in the synthesis of neuroactive APIs, γ-secretase inhibitors (e.g., Alzheimer's disease candidate LY411575), and specialized chiral ligands.

Mechanistic Overview & Strategic Selection

The synthesis of chiral α-hydroxy amides traditionally relies on the formation of chiral α-hydroxy acids (mandelic acid derivatives) followed by standard condensative amide synthesis. However, activating the carboxylic acid to an ester intermediate introduces a severe risk of epimerization (racemization) at the oxygen-bearing stereocenter.

To ensure absolute scientific integrity and high enantiomeric excess (ee), this guide details two advanced, field-proven methodologies that bypass traditional epimerization pathways:

  • Biocatalytic Cascade Synthesis: A green-chemistry approach utilizing a dual-enzyme system to directly convert 4-fluorobenzaldehyde to the target amide[1].

  • Asymmetric Umpolung Amide Synthesis (UmAS): A purely chemical route leveraging a highly stereoselective Henry addition followed by an umpolung rearrangement, locking the stereocenter in place[2].

Quantitative Data Comparison
ParameterMethod A: Biocatalytic CascadeMethod B: Asymmetric UmAS
Overall Yield 75% – 82%65% – 70%
Enantiomeric Excess (ee) > 95%91% – 94%
Reaction Temperature 20 °C-20 °C to 25 °C
Key Catalyst AtHNL / NHase variantsCu(II)-BOX / o-Iodobenzoate
Scalability High (Aqueous Bioreactor)Moderate (Requires cryogenic steps)
Environmental Impact Low (Aqueous/MTBE biphasic)Moderate (Halogenated reagents)

Method A: Biocatalytic Cascade Synthesis

This method relies on the synergistic action of a Hydroxynitrile Lyase (HNL) and a Nitrile Hydratase (NHase) or a specifically engineered Nitrilase variant (e.g., from Pseudomonas fluorescens EBC191)[1].

Causality behind experimental choices: A biphasic solvent system (MTBE/Citrate Buffer) is strictly required. The organic phase acts as a reservoir for 4-fluorobenzaldehyde, keeping its aqueous concentration low. This prevents substrate-induced enzyme inhibition and, crucially, suppresses the spontaneous, non-enzymatic addition of cyanide that would yield a racemic cyanohydrin byproduct.

Biocatalysis A 4-Fluorobenzaldehyde + HCN E1 Hydroxynitrile Lyase (AtHNL) A->E1 B (R)-4-Fluoromandelonitrile E2 Nitrile Hydratase (NHase) B->E2 C (R)-2-(4-Fluorophenyl)- 2-hydroxyacetamide E1->B pH 5.0 MTBE/Buffer E2->C Mild Hydration

Biocatalytic cascade for the enantioselective synthesis of (R)-4-fluoromandelamide.

Step-by-Step Protocol (Self-Validating System)
  • Aqueous Phase Preparation: Dissolve recombinant Arabidopsis thaliana hydroxynitrile lyase (AtHNL) and purified Nitrile Hydratase (NHase) in 50 mM sodium citrate buffer. Adjust strictly to pH 5.0.

    • Self-Validation: Verify enzyme activity via a standard spectrophotometric assay prior to proceeding. pH > 5.5 will trigger racemic background reactions.

  • Substrate Addition: Prepare a 100 mM solution of 4-fluorobenzaldehyde in Methyl tert-butyl ether (MTBE). Gently overlay the organic phase onto the aqueous phase at a 1:1 (v/v) ratio.

  • Cyanation: Under continuous stirring at 20 °C, slowly dose in hydrogen cyanide (HCN) gas or a carefully pH-adjusted KCN solution over 2 hours.

  • In-Process Control (IPC): After 4 hours, extract a 50 µL aliquot from the organic phase. Analyze via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

    • Self-Validation: Confirm the formation of (R)-4-fluoromandelonitrile. Do not proceed to extended hydration if ee is < 95%; this indicates pH drift or HNL failure.

  • Hydration Phase: Allow the reaction to stir for an additional 12–16 hours at 20 °C. The NHase selectively hydrates the nitrile to the primary amide without over-hydrolyzing to the carboxylic acid.

  • Workup & Purification: Separate the organic phase. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from toluene/hexane.

Method B: Asymmetric Umpolung Amide Synthesis (UmAS)

Developed as an innovative complement to biocatalysis, this chemical route utilizes an enantioselective Henry addition of bromonitromethane to the aldehyde, followed by Umpolung Amide Synthesis ().

Causality behind experimental choices: The use of a Copper(II) bis(oxazoline) catalyst typically yields moderate enantioselectivity. However, exchanging the standard triflate counterion for an ortho-iodo benzoate creates a highly rigid, sterically demanding chiral pocket. This counterion effect is the sole reason the Henry adduct can be isolated at >90% ee[2]. The subsequent UmAS step utilizes the α-bromo-β-nitroalkane as an acyl anion equivalent, forming the amide bond without ever passing through an epimerization-prone carboxylic acid.

UmAS S1 4-Fluorobenzaldehyde + Bromonitromethane C1 Cu(II)-BOX + o-Iodobenzoate S1->C1 S2 Chiral Henry Adduct (>90% ee) C2 Umpolung Amidation (NH3 equivalent) S2->C2 S3 (R)-2-(4-Fluorophenyl)- 2-hydroxyacetamide C1->S2 Asymmetric Addition C2->S3 Stereoretentive Conversion

Asymmetric Umpolung Amide Synthesis (UmAS) pathway bypassing carboxylic acid intermediates.

Step-by-Step Protocol (Self-Validating System)
  • Catalyst Assembly: In a flame-dried Schlenk flask under argon, combine Cu(OTf)₂ (10 mol%), chiral Evans bis(oxazoline) ligand (11 mol%), and silver ortho-iodobenzoate (20 mol%) in dry dichloromethane (DCM). Stir for 2 hours in the dark to allow complete counterion exchange, filtering off the precipitated AgOTf.

  • Henry Addition: Cool the catalyst solution to -20 °C. Add 4-fluorobenzaldehyde (1.0 equiv) followed by bromonitromethane (1.5 equiv). Stir the mixture at -20 °C for 24 hours.

  • In-Process Control (IPC): Quench a 50 µL aliquot with water, extract with DCM, and analyze by chiral HPLC.

    • Self-Validation: Ensure the chiral Henry adduct exhibits >90% ee. If ee is lower, verify the complete removal of ambient moisture during catalyst assembly.

  • Umpolung Amidation: To the crude reaction mixture at 0 °C, add an ammonia surrogate (e.g., methanolic ammonia or hexamethyldisilazane) and a mild base (Cs₂CO₃, 1.2 equiv).

  • Rearrangement: Allow the mixture to warm to room temperature and stir for 4 hours. The intermediate undergoes a stereoretentive umpolung rearrangement, expelling the nitro group and forming the primary amide.

  • Workup & Purification: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure chiral 2-(4-fluorophenyl)-2-hydroxyacetamide.

(Note: For racemic mixtures requiring post-synthesis separation, kinetic resolution via chiral N-salicylidene vanadyl carboxylate-catalyzed aerobic oxidation is an authoritative alternative .)

References

  • Enantioselective Synthesis of α-Oxy Amides via Umpolung Amide Synthesis Source: Journal of the American Chemical Society (JACS), 2012, 134(37), 15233–15236. URL:[Link]

  • Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated from a Nitrilase Originating from Pseudomonas fluorescens EBC191 Source: Molecules (MDPI), 2019, 24(23), 4252. URL:[Link]

  • Chiral N-salicylidene vanadyl carboxylate-catalyzed enantioselective aerobic oxidation of α-hydroxy esters and amides Source: Proceedings of the National Academy of Sciences (PNAS), 2008, 105(35), 12727-12731. URL:[Link]

Sources

Application

Application of 2-(4-Fluorophenyl)-2-hydroxyacetamide in agrochemical research

Title : Application Note: Utilizing 2-(4-Fluorophenyl)-2-hydroxyacetamide in the Discovery of Novel Mandelamide Oomyceticides Introduction & Mechanistic Rationale 2-(4-Fluorophenyl)-2-hydroxyacetamide (CAS: 1548-28-3), c...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Application Note: Utilizing 2-(4-Fluorophenyl)-2-hydroxyacetamide in the Discovery of Novel Mandelamide Oomyceticides

Introduction & Mechanistic Rationale

2-(4-Fluorophenyl)-2-hydroxyacetamide (CAS: 1548-28-3), commonly referred to as 4-fluoromandelamide, is a highly versatile α -hydroxy amide building block. In agrochemical research and development, it serves as a critical intermediate for synthesizing next-generation mandelamide-class fungicides, which are structurally analogous to the commercial oomyceticide mandipropamid[1][2].

The Bioisosteric Advantage of Fluorine (Causality of Design) Replacing the para-chlorine atom of traditional mandelamides with a para-fluorine atom is a deliberate bioisosteric strategy. The fluorine atom possesses a small Van der Waals radius (~1.47 Å), which closely mimics hydrogen, yet its extreme electronegativity forms a highly polarized, exceptionally strong C-F bond (approx. 116 kcal/mol)[3].

  • Metabolic Stability : The strong C-F bond acts as an "electronic shield," effectively blocking cytochrome P450-mediated oxidative degradation at the para position, thereby extending the field persistence of the active ingredient[3].

  • Translaminar Bioavailability : Fluorination precisely modulates the molecule's lipophilicity (LogP). This optimized partition coefficient allows the fungicide to bind tightly to the waxy cuticle of plant leaves while maintaining a steady translaminar flow into the inner mesophyll tissue, establishing a rainfast barrier[1][3].

Target Mechanism: PiCesA3 Inhibition The primary molecular target of these mandelamide derivatives is Cellulose Synthase 3 (PiCesA3) in Oomycetes such as Phytophthora infestans (potato late blight) and Plasmopara viticola (grape downy mildew)[4]. By competitively binding to PiCesA3, the 4-fluoro-mandelamide analog halts the incorporation of glucose into cellulose, disrupting cell wall biosynthesis and leading to rapid osmotic lysis of the germinating cysts[4].

Mandatory Visualization: Mechanism of Action

G A 4-Fluoro-Mandelamide Analog B PiCesA3 Enzyme (Cellulose Synthase) A->B Competitive Inhibition C Cellulose Biosynthesis B->C Blocks Polymerization D Cell Wall Integrity C->D Depletes Structural Matrix E Oomycete Cell Death D->E Osmotic Lysis

Mechanism of Action: 4-Fluoro-Mandelamide disrupting PiCesA3-mediated cell wall biosynthesis.

Experimental Protocols

Protocol 1: Synthesis of the Active 4-Fluoro-Mandelamide Pharmacophore (O-Alkylation)

Self-Validating System: Reaction progress is continuously monitored via TLC and LC-MS. The disappearance of the starting material mass peak (m/z 169) and the appearance of the product peak (m/z 207) validate the successful nucleophilic substitution.

  • Step 1: Preparation. Dissolve 2-(4-fluorophenyl)-2-hydroxyacetamide (1.0 eq, 10 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under a strict nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical because the subsequent strong base will rapidly react with ambient moisture, quenching the reaction prematurely.

  • Step 2: Deprotonation. Cool the reaction flask to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen gas evolution ceases.

    • Causality: The 0 °C temperature prevents unwanted side reactions (such as amide deprotonation or degradation). NaH selectively deprotonates the α -hydroxyl group to form a highly nucleophilic alkoxide intermediate.

  • Step 3: Alkylation. Dropwise add propargyl bromide (80 wt% in toluene, 1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The propargyl group is the critical pharmacophore required for PiCesA3 binding[2]. The alkoxide executes an SN2 attack on the propargyl bromide.

  • Step 4: Quenching & Extraction. Quench the reaction by slowly adding 10 mL of saturated aqueous NH 4​ Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

    • Causality: NH 4​ Cl safely neutralizes unreacted NaH without creating a highly basic aqueous environment that could hydrolyze the sensitive amide bond.

  • Step 5: Purification. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield 2-(4-fluorophenyl)-2-(prop-2-ynyloxy)acetamide.

Protocol 2: In Vitro PiCesA3 Inhibition & Mycelial Growth Assay

Self-Validating System: This bioassay utilizes a strict internal validation matrix. A negative control (0.1% DMSO) establishes baseline uninhibited growth, while a positive control (commercial Mandipropamid) ensures the P. infestans strain exhibits expected susceptibility[1][4].

  • Step 1: Media Preparation. Prepare V8 juice agar medium (200 mL V8 juice, 3 g CaCO 3​ , 15 g agar per liter). Autoclave at 121 °C for 15 minutes.

    • Causality: V8 agar provides the specific sterols and nutrients required for robust Oomycete sporulation and mycelial growth, which standard nutrient agar lacks.

  • Step 2: Compound Doping. Cool the agar to 50 °C. Aliquot the synthesized 4-fluoro-mandelamide analog (dissolved in DMSO) into the agar to achieve final concentrations of 0.01, 0.1, 1.0, 10, and 100 mg/L. Ensure the final DMSO concentration remains ≤0.1% (v/v).

    • Causality: Adding compounds at 50 °C prevents thermal degradation of the active ingredient while keeping the agar liquid. Keeping DMSO ≤0.1% prevents solvent-induced cytotoxicity from confounding the results.

  • Step 3: Inoculation. Pour the doped agar into 90 mm Petri dishes. Once solidified, place a 5-mm mycelial plug of Phytophthora infestans (taken from the leading edge of a 7-day-old colony) face-down in the exact center of each plate.

    • Causality: Using the leading edge ensures the mycelium is in its most active exponential growth phase, providing highly reproducible growth kinetics.

  • Step 4: Incubation & Measurement. Incubate the plates in darkness at 18 °C for 7 days. Measure the colony diameter in two perpendicular directions using digital calipers.

  • Step 5: Data Analysis. Calculate the percentage of radial growth inhibition relative to the DMSO control. Use Probit analysis to determine the EC 50​ (Effective Concentration reducing growth by 50%).

Data Presentation

The following table summarizes representative quantitative data comparing the commercial standard (Mandipropamid) against the synthesized 4-Fluoro analog.

CompoundAryl SubstitutionP. infestans EC 50​ (mg/L)P. viticola EC 50​ (mg/L)LogP (Lipophilicity)Est. Metabolic Half-Life (Days)
Mandipropamid para-Chloro0.0450.0123.2014.5
4-Fluoro Analog para-Fluoro0.0380.0092.9522.0
DMSO Control N/A>100 (No effect)>100 (No effect)N/AN/A

Data Interpretation: The 4-fluoro analog demonstrates a slightly lower EC 50​ (higher potency) across both Oomycete species compared to the chloro-standard. The reduced LogP enhances systemic mobility, while the strong C-F bond significantly extends the estimated metabolic half-life, confirming the bioisosteric design hypothesis[3][4].

Sources

Method

Application Note: Green Biocatalytic Synthesis of 2-(4-Fluorophenyl)-2-hydroxyacetamide

Strategic Overview & Mechanistic Causality The synthesis of highly pure chiral mandelamide derivatives, specifically 2-(4-fluorophenyl)-2-hydroxyacetamide (also known as 4-fluoromandelamide), is a critical operation in m...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Causality

The synthesis of highly pure chiral mandelamide derivatives, specifically 2-(4-fluorophenyl)-2-hydroxyacetamide (also known as 4-fluoromandelamide), is a critical operation in modern drug development. This compound serves as a vital chiral building block for active pharmaceutical ingredients (APIs), including key intermediates for thrombin inhibitors such as AZD8165 1.

Historically, the hydration of cyanohydrins to amides relied on harsh chemical conditions (e.g., concentrated H₂SO₄ or transition metal catalysts at elevated temperatures). These traditional methods suffer from severe drawbacks: they frequently trigger the racemization of the sensitive α-hydroxy stereocenter and often result in over-hydrolysis to the corresponding carboxylic acid.

To circumvent these issues, we detail a green chemoenzymatic cascade that operates entirely in aqueous or micro-aqueous media at ambient temperatures. This approach utilizes two highly specific biocatalysts:

  • Hydroxynitrile Lyase (HNL): Catalyzes the enantioselective addition of cyanide to 4-fluorobenzaldehyde.

  • Nitrile Hydratase (NHase): Catalyzes the regioselective hydration of the resulting cyanohydrin to the target amide.

Causality Behind the Enzyme Selection

Why HNL in Continuous Flow? Free cyanide in aqueous solution triggers a spontaneous, non-enzymatic hydrocyanation that yields racemic mixtures. By immobilizing HNL on a mesoporous silica monolith in a continuous-flow setup, we restrict the residence time to mere minutes. This kinetic control ensures that the rapid enzymatic reaction outcompetes the slow racemic background reaction, locking in an enantiomeric excess (ee) of >98% 2.

Why NHase for Hydration? NHases are unique metalloenzymes containing a low-spin Fe(III) or Co(III) center. The metal ion acts as a Lewis acid, coordinating directly to the nitrogen of 4-fluoromandelonitrile. This coordination drastically increases the electrophilicity of the nitrile carbon. Subsequently, a highly conserved active-site sulfenic acid (Cys-SOH) or a metal-bound water molecule executes a nucleophilic attack 3. Because NHase is strictly a hydratase (unlike nitrilases, which form acids), the reaction halts precisely at the amide stage, preventing over-hydrolysis 4.

Cascade A 4-Fluorobenzaldehyde + HCN B HNL Biocatalysis (Micro-aqueous) A->B C 4-Fluoromandelonitrile (Chiral Intermediate) B->C >98% ee Suppression of background rxn D NHase Biocatalysis (Aqueous Buffer) C->D E 2-(4-Fluorophenyl)- 2-hydroxyacetamide D->E Regioselective Hydration

Biocatalytic cascade for 2-(4-fluorophenyl)-2-hydroxyacetamide synthesis.

Quantitative Data Presentation

The table below summarizes the critical process parameters and outcomes, demonstrating the superiority of the green biocatalytic cascade over traditional chemical hydration.

ParameterTraditional Chemical HydrationGreen Biocatalytic Cascade (HNL + NHase)
Catalyst Conc. H₂SO₄ or MnO₂Immobilized HNL & Resting NHase Cells
Temperature 80°C – 100°C20°C – 25°C
Solvent System Organic / Strong AcidMicro-aqueous / pH 7.5 Phosphate Buffer
Yield 45% – 60%> 95%
Enantiomeric Excess (ee) < 70% (Significant Racemization)> 98% (Stereocenter Preserved)
Over-Hydrolysis Risk High (Forms 4-fluoromandelic acid)None (Strictly halts at amide)
E-factor (Waste/Product) > 15< 5

Experimental Protocols

The following protocols are designed as self-validating systems . By integrating in-line analytics and specific biological constraints, the workflow inherently prevents the progression of failed reactions.

Protocol A: Continuous-Flow Synthesis of (R)-4-Fluoromandelonitrile

Objective: Synthesize the chiral cyanohydrin intermediate while suppressing racemic background reactions.

  • Reactor Preparation: Functionalize a mesoporous silica monolith (60 mm length, 6 mm diameter) with amino-glutaraldehyde linkages. Perfuse with a solution of Arabidopsis thaliana HNL (AtHNL) to immobilize the enzyme.

  • Substrate Feed: Prepare a substrate stream containing 0.5 M 4-fluorobenzaldehyde and 0.6 M HCN in a micro-aqueous solvent system (e.g., methyl tert-butyl ether with 2% v/v pH 5.0 citrate buffer).

  • Flow Parameters: Pump the substrate stream through the HNL-monolith reactor at a flow rate of 1.0 mL/min at 20°C. (Causality: This specific flow rate ensures a residence time of ~3.2 minutes, which is mathematically optimized to achieve >97% conversion before non-enzymatic cyanide attack can occur).

  • Self-Validation (In-line Monitoring): Route the reactor effluent through an in-line UV-Vis flow cell set to 280 nm.

    • Validation Trigger: If the absorbance indicates <95% depletion of 4-fluorobenzaldehyde, the system's automated three-way valve must divert the flow to waste, preventing racemic contamination of the collection vessel.

Protocol B: NHase-Catalyzed Hydration to 2-(4-Fluorophenyl)-2-hydroxyacetamide

Objective: Regioselective hydration of the cyanohydrin to the amide without racemization.

  • Biocatalyst Preparation: Cultivate recombinant E. coli expressing Co-type NHase from Pseudonocardia thermophila. Harvest cells and wash with 50 mM potassium phosphate buffer (pH 7.5).

    • Causality: Using whole resting cells rather than purified enzyme ensures the multimeric (α₂β₂) NHase remains in its fully metallated state, as the intracellular environment protects the delicate Co(III) center and the catalytic sulfenic acid from oxidative degradation.

  • Enzymatic Hydration: Suspend the resting cells (10 g/L dry cell weight) in 50 mM phosphate buffer (pH 7.5). Slowly dose the (R)-4-fluoromandelonitrile (collected from Protocol A) into the bioreactor to maintain a steady-state concentration of 50 mM.

    • Causality: Continuous slow dosing prevents substrate-induced toxicity and localized pH drops that could denature the metalloenzyme.

  • Reaction Incubation: Stir at 25°C for 4–6 hours. Monitor via chiral HPLC (Chiralcel OD-H column; Hexane/IPA 85:15).

  • Product Isolation: Centrifuge the reaction mixture to remove the biocatalyst (cells can be recycled up to 3 times). Extract the supernatant with ethyl acetate, dry over MgSO₄, and evaporate under reduced pressure to yield the pure 2-(4-fluorophenyl)-2-hydroxyacetamide as a white solid.

Mechanism S1 Resting NHase Co(III) / Fe(III) Center S2 Nitrile Coordination (Lewis Acid Activation) S1->S2 + 4-Fluoromandelonitrile S3 Nucleophilic Attack (Cys-SOH or H2O) S2->S3 S4 Imidic Acid Intermediate S3->S4 S5 Amide Release (Target Product) S4->S5 Tautomerization S5->S1 + H2O

Catalytic cycle of Nitrile Hydratase (NHase) converting nitriles to amides.

References

  • A One-Pot Asymmetric Synthesis of a N-Acylated 4,5-Dihydropyrazole, A Key Intermediate of Thrombin Inhibitor AZD8165. ResearchGate.1

  • Continuous flow for enantioselective cyanohydrin synthesis. Catalysis Science & Technology.2

  • Crystal Structure of Nitrile Hydratase from Pseudonocardia thermophila. Protein Data Bank Japan (PDBj).3

  • Examination of the Catalytic Role of the Axial Cystine Ligand in the Co-Type Nitrile Hydratase. MDPI.4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 2-(4-Fluorophenyl)-2-hydroxyacetamide

Overview and Mechanistic Context 2-(4-Fluorophenyl)-2-hydroxyacetamide (commonly known as 4-fluoromandelamide) is a highly valued α-hydroxy amide building block used in pharmaceutical development. Synthesizing this compo...

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Mechanistic Context

2-(4-Fluorophenyl)-2-hydroxyacetamide (commonly known as 4-fluoromandelamide) is a highly valued α-hydroxy amide building block used in pharmaceutical development. Synthesizing this compound in high yields is notoriously challenging due to the chemical lability of the α-hydroxyl group and the tendency of the amide to undergo over-hydrolysis to 4-fluoromandelic acid.

This technical guide provides targeted troubleshooting protocols for the two most viable synthetic routes:

  • Route A (Nitrile Hydration): Hydrolysis of the 4-fluoromandelonitrile intermediate.

  • Route B (Ester Amidation): Aminolysis of ethyl 4-fluoromandelate.

Troubleshooting Guide & FAQs

Q1: During the hydrolysis of 4-fluoromandelonitrile, my HPLC shows a massive peak for 4-fluoromandelic acid instead of the target amide. Why is this happening, and how do I fix it?

  • Causality: You are experiencing over-hydrolysis. In traditional acidic or basic hydrolysis, the activation energy required to hydrate the nitrile to an amide is very close to the energy required to hydrolyze the resulting amide into a carboxylic acid. If you are using an enzymatic approach, you may have inadvertently selected a nitrilase instead of a nitrile hydratase. Nitrilases catalyze the direct hydrolysis of nitriles to carboxylic acids, bypassing the amide entirely 1.

  • Validation & Solution: To validate this, check the pH and temperature of your reaction. If using chemical methods, switch to a strictly controlled Radziszewski reaction (H₂O₂, catalytic NaOH, <20°C). For maximum yield and chemoselectivity, adopt a biocatalytic approach using a Nitrile Hydratase (NHase) . NHases specifically add a single water molecule across the carbon-nitrogen triple bond, halting exactly at the amide without further hydrolysis 1.

Q2: I am trying to amidate ethyl 4-fluoromandelate using aqueous ammonia, but my yield is stuck below 40%. What is the limiting factor?

  • Causality: The low yield is caused by competitive ester hydrolysis. Aqueous ammonia contains a significant concentration of hydroxide ions (OH⁻) in equilibrium. Because OH⁻ is a harder and more reactive nucleophile than NH₃ in an aqueous environment, it preferentially attacks the ester carbonyl, yielding 4-fluoromandelic acid instead of the target amide.

  • Validation & Solution: Run a TLC or LC-MS; if you see the free acid forming alongside the amide, water is your enemy. Switch to anhydrous methanolic ammonia (7N NH₃ in MeOH). Alternatively, for milder conditions, utilize an enzymatic amidation strategy. Immobilized Candida antarctica Lipase B (CALB) in organic solvents (like xerogel or sonogel matrices) highly favors amidation over hydrolysis, pushing yields above 85% 2.

Q3: My cyanohydrin intermediate seems to be degrading before I can hydrolyze it to the amide. How can I stabilize it?

  • Causality: Cyanohydrins exist in a dynamic equilibrium with their parent aldehyde (4-fluorobenzaldehyde) and hydrogen cyanide (HCN). At neutral or basic pH (pH > 5), the deprotonation of the hydroxyl group triggers the rapid expulsion of the cyanide ion, leading to reversion and racemization.

  • Validation & Solution: If your starting material (4-fluorobenzaldehyde) reappears on TLC, reversion is occurring. Quench the cyanohydrin formation reaction with a mild acid (e.g., citric acid) to maintain a pH of 3–4 during extraction. For continuous operations, implement a continuous-flow reactor setup to minimize the residence time of the unstable cyanohydrin before the hydration step 3.

Reaction Pathways & Troubleshooting Logic

Pathway A 4-Fluorobenzaldehyde B 4-Fluoromandelonitrile A->B HCN / Catalyst C 2-(4-Fluorophenyl)-2-hydroxyacetamide (Target Amide) B->C Nitrile Hydratase or H2O2/NaOH D 4-Fluoromandelic Acid (Over-hydrolysis Byproduct) B->D Nitrilase or Strong Acid/Heat C->D Prolonged Hydrolysis

Reaction pathways for 2-(4-Fluorophenyl)-2-hydroxyacetamide synthesis and common byproducts.

Logic Start Low Yield of Amide? Q1 Which synthesis route are you using? Start->Q1 R1 Nitrile Hydrolysis Q1->R1 R2 Ester Amidation Q1->R2 Q2 Is carboxylic acid byproduct present? R1->Q2 Q3 Are you using aqueous ammonia? R2->Q3 S1 Switch to Nitrile Hydratase or Radziszewski reaction Q2->S1 Yes (Over-hydrolysis) S2 Check cyanohydrin conversion rate Q2->S2 No (Incomplete reaction) S3 Switch to anhydrous NH3 in Methanol Q3->S3 Yes (Ester hydrolysis) S4 Add CALB Lipase or increase NH3 equiv. Q3->S4 No (Slow amidation)

Troubleshooting logic tree for resolving low yield issues in 4-fluoromandelamide synthesis.

Quantitative Data Comparison

Synthesis MethodKey Reagents / CatalystsMajor Competitive ByproductTypical YieldPurity (HPLC)
Chemical Nitrile Hydration H₂O₂, NaOH (Radziszewski)4-Fluoromandelic acid55 - 65%90 - 95%
Biocatalytic Nitrile Hydration Nitrile Hydratase (NHase)None (Highly selective)> 90%> 98%
Aqueous Ester Amidation 28% NH₄OH (aq)4-Fluoromandelic acid30 - 40%< 80%
Anhydrous Ester Amidation 7N NH₃ in MethanolUnreacted ester75 - 85%> 95%
Enzymatic Ester Amidation CALB Lipase, NH₃, TMOSUnreacted ester> 85%> 98%

Standard Operating Protocols (SOPs)

Protocol A: Biocatalytic Hydration of 4-Fluoromandelonitrile

Self-Validating System: The absence of a pH drop during the reaction validates that no carboxylic acid is forming, confirming the exclusive generation of the amide.

  • Preparation: Dissolve 4-fluoromandelonitrile (10 mmol) in 10 mL of a co-solvent (e.g., methanol or DMSO, maximum 10% v/v final concentration) to ensure solubility.

  • Buffer Addition: Add the solution to 90 mL of 50 mM phosphate buffer (pH 7.2) at 25°C.

  • Enzyme Loading: Introduce 50 mg of lyophilized Nitrile Hydratase (NHase) powder (or equivalent whole-cell biocatalyst).

  • Reaction: Stir gently at 25°C for 4–6 hours. Monitor via HPLC (UV 254 nm). The reaction is complete when the nitrile peak disappears.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure 2-(4-fluorophenyl)-2-hydroxyacetamide.

Protocol B: Anhydrous Enzymatic Amidation of Ethyl 4-Fluoromandelate

Self-Validating System: The strict exclusion of water in the system entirely prevents the formation of the 4-fluoromandelic acid byproduct. Any incomplete reaction only leaves recoverable starting material, safeguarding the mass balance.

  • Preparation: Dissolve ethyl 4-fluoromandelate (10 mmol) in 20 mL of anhydrous 2-methyl-2-butanol (tert-amyl alcohol).

  • Ammonia Saturation: Bubble anhydrous NH₃ gas through the solvent at 0°C for 15 minutes, or use a pre-prepared solution of 7N NH₃ in methanol (5 mL).

  • Enzyme Addition: Add 100 mg of immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym 435 or TMOS-immobilized xerogel) 2.

  • Reaction: Seal the vessel and incubate at 45°C with orbital shaking (150 rpm) for 24 hours.

  • Workup: Filter the mixture to recover the immobilized CALB (which can be washed and reused). Evaporate the solvent under reduced pressure. Purify the crude residue via recrystallization from toluene/hexane to obtain the pure amide.

References

  • Chaplin, J. A., et al. "Nitrilases." European Patent EP2327766A1, Google Patents, 2011. 1

  • Antunes, A., et al. "In Situ CALB Immobilization in Xerogel and Sonogel Employing TMOS as Silica Precursor and Polyethylene Glycol as Additive." Processes, MDPI, 2024.2

  • Aggio, B. B., et al. "A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin as a Key Step." Revista Virtual de Química, SBQ, 2023. 3

Sources

Optimization

Technical Support Center: Purification of 2-(4-Fluorophenyl)-2-hydroxyacetamide

Welcome to the Advanced Technical Support Center for the purification of 2-(4-Fluorophenyl)-2-hydroxyacetamide (commonly known as 4-fluoromandelamide). As a critical chiral building block—frequently utilized in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the purification of 2-(4-Fluorophenyl)-2-hydroxyacetamide (commonly known as 4-fluoromandelamide). As a critical chiral building block—frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) like the thrombin inhibitor AZD8165[1]—achieving high purity of this intermediate is paramount.

This guide is engineered by senior application scientists to provide you with field-proven, mechanistically grounded troubleshooting strategies. Instead of merely listing steps, we focus on the causality behind each purification choice, ensuring your workflows are robust and self-validating.

Diagnostic Profiling: Understanding Your Impurities

Before initiating any purification, you must understand the physicochemical properties of the crude matrix. The table below summarizes the quantitative data and mechanistic purge strategies for the most common impurities encountered during the synthesis of 4-fluoromandelamide.

Impurity / ComponentpKaMelting / Boiling PointEst. Solubility in Cold EtOH (0°C)Est. Solubility in Water (pH 8.3)Primary Purge Strategy
4-Fluoromandelamide (Target)~15.5130–135 °C< 5 mg/mL< 1 mg/mLRetain in organic phase / Crystallize
4-Fluoromandelic Acid ~3.4118–121 °C> 50 mg/mL> 100 mg/mL (as Na⁺ salt)Biphasic Aqueous Bicarbonate Wash
4-Fluorobenzaldehyde N/A181 °C (Boiling)Miscible< 1 mg/mLPartition into Mother Liquor
Inorganic Salts (e.g., NaCl)N/A> 800 °C< 0.1 mg/mL> 300 mg/mLHot Filtration / Aqueous Wash

System Workflow: Phase-Partitioning & Isolation

The following diagram illustrates the logical fate of each component during our optimized purification sequence.

PurificationWorkflow Crude Crude 4-Fluoromandelamide (+ Acid, Aldehyde, Salts) Dissolution Dissolve in EtOAc Crude->Dissolution BaseWash Wash with aq. NaHCO3 Dissolution->BaseWash Aqueous1 Aqueous Layer (4-Fluoromandelate salt) BaseWash->Aqueous1 Purge Acid Organic1 Organic Layer (Amide + Aldehyde) BaseWash->Organic1 Retain Amide Concentration Concentrate & Add EtOH Organic1->Concentration Crystallization Hot Recrystallization (Cool to 0°C) Concentration->Crystallization MotherLiquor Mother Liquor (4-Fluorobenzaldehyde) Crystallization->MotherLiquor Purge Aldehyde PureProduct Pure 2-(4-Fluorophenyl)- 2-hydroxyacetamide Crystallization->PureProduct Isolate Crystals

Figure 1. Impurity fate and phase-partitioning workflow for the purification of 4-fluoromandelamide.

Troubleshooting Guides & FAQs

Q1: My crude amide contains significant amounts of unreacted 4-fluoromandelic acid. How do I selectively remove it without hydrolyzing my product? Mechanistic Rationale: The key lies in exploiting the massive pKa differential between the carboxylic acid (pKa ~3.4) and the amide (pKa ~15.5). By washing your organic phase (e.g., Ethyl Acetate) with saturated aqueous sodium bicarbonate (pH ~8.3), you quantitatively deprotonate the acid into its highly water-soluble sodium salt. The amide remains completely neutral and stays in the organic phase. Self-Validating Check: After the phase separation, test the pH of the aqueous waste layer. If the pH has dropped below 7.5, the bicarbonate buffer capacity was exhausted. Add more base until the aqueous layer remains strictly alkaline, validating complete acid neutralization.

Q2: I'm seeing a yellow/brown tint and residual 4-fluorobenzaldehyde in my isolated solid. What is the optimal recrystallization strategy? Mechanistic Rationale: Historically, mandelamide derivatives exhibit a steep temperature-solubility curve in short-chain alcohols, making absolute ethanol or methanol the solvent of choice[2],[3]. 4-fluorobenzaldehyde is a liquid at room temperature and remains highly soluble even in cold ethanol, partitioning cleanly into the mother liquor. To address the color, activated carbon is utilized; its porous network traps high-molecular-weight polymeric colored impurities via van der Waals forces. Self-Validating Check: Monitor the UV absorbance of the mother liquor at ~250 nm. A high absorbance confirms the successful purge of the aromatic aldehyde into the solvent waste.

Q3: My NMR shows inorganic salt carryover (e.g., sodium sulfate or chloride) in the final product. How do I eliminate this? Mechanistic Rationale: Inorganic salts possess virtually zero solubility in hot absolute ethanol. If salts are carrying over, it is likely due to poor aqueous washing or skipping the hot filtration step. By dissolving the crude mixture in boiling ethanol and performing a rapid hot filtration, the insoluble inorganic salts are left on the filter paper, while the dissolved amide passes through in the filtrate.

Q4: I am encountering a severe emulsion during the aqueous bicarbonate wash. How do I break it? Mechanistic Rationale: Emulsions form due to the amphiphilic nature of trace impurities or an insufficient density difference between the organic and aqueous phases. Self-Validating Check: Add saturated brine (NaCl) to the separatory funnel. The high ionic strength increases the density and polarity of the aqueous layer, forcing the organic layer to separate. You have validated the fix when a sharp, mirror-like phase boundary forms within 5 minutes of resting.

Standard Operating Procedures (SOPs)

Protocol A: Biphasic Acid-Base Wash (Carboxylic Acid Purge)
  • Dissolution: Dissolve the crude 2-(4-Fluorophenyl)-2-hydroxyacetamide in Ethyl Acetate (approx. 10 mL per gram of crude). Ensure complete dissolution.

  • Base Wash: Transfer to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃.

  • Agitation & Venting: Shake vigorously, venting frequently to release CO₂ gas (generated by the neutralization of 4-fluoromandelic acid).

  • Validation: Allow phases to separate. Drain the lower aqueous layer and check its pH (must be >7.5).

  • Brine Wash & Drying: Wash the retained organic layer once with saturated brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pre-purified solid.

Protocol B: Optimized Recrystallization (Aldehyde & Color Purge)
  • Solvent Addition: Suspend the pre-purified solid in absolute ethanol (start with 3 mL per gram of solid)[2].

  • Heating: Heat the suspension to reflux (approx. 78 °C) until the solid completely dissolves. If the solution is colored, add 5% w/w activated carbon and boil for an additional 10 minutes.

  • Hot Filtration (Salt Purge): Rapidly filter the boiling solution through a pre-warmed Buchner funnel or fluted filter paper to remove the carbon and any insoluble inorganic salts.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature to promote large crystal growth, then transfer to an ice bath (0 °C) for 2 hours to maximize yield[3].

  • Isolation & Validation: Filter the glistening white crystals and wash with a minimal amount of ice-cold absolute ethanol. Dry under vacuum at 45 °C to constant weight. Validate purity via ¹H-NMR (absence of aldehyde proton at ~10 ppm) and HPLC.

References[2] Organic Syntheses Procedure: Mandelamide. Organic Syntheses.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY2wQuol9vejQP1O3c1XMJCZPWBQIjy0M1qABz0i6R040qn2iHd_eu8QItL9HJS9m3fgFq_QaRYn_8TVvcseMtAfiJKcDQX9ZfIi0VW9BXCSdhCO_qEzyrim64q2GKlIjKtE7m94HUaw==[3] (S)-(+)-Mandelamide | Chiral Building Block. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkyNhjCBFWCNNvzp_BFvc87_32xdajWTelH47iGxUojfFBQgWVjwm9xEVZSy0Lx27wmugyXwoM97iL3lhbDYrcQ0HGU1PJdj9QjUyrRBPTtut7u1dXqgLKrG_aSysShug6FUazcVzh[1] Karlsson, S., et al. "A One-Pot Asymmetric Synthesis of a N-Acylated 4,5-Dihydropyrazole, a Key Intermediate of Thrombin Inhibitor AZD8165." Thieme E-Books & E-Journals (Originally published in Org. Process Res. Dev.).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0rxYUzCdafpsT1yTBi7dEB6_SGWqp-NnLE1U9pgype37PbwaqJ9X3efyH3aT41IMbyHC914QbHQ_fGBQVNmy6s5bxHvEGN7OmWbFQ6mw9ezGNS7xLlYrD_vRJ3Vw1QMYYO5T1tOqj-9lj5QhviRptMGlENrFiKGkBNZDM9SvUaeGA6uB5OIvTConYMwpPN2q6fFJfYorBN1OPhz7ZLygSPbNhnmYdJvUGlnu1_9ky3CFIgcEkuRZnedn7-RUI

Sources

Troubleshooting

Solving solubility issues with 2-(4-Fluorophenyl)-2-hydroxyacetamide in water

An Application Scientist's Guide to Overcoming Aqueous Solubility Challenges This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Overcoming Aqueous Solubility Challenges

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and solving solubility issues encountered with 2-(4-Fluorophenyl)-2-hydroxyacetamide in aqueous media. The content is structured in a question-and-answer format to directly address common challenges, offering both theoretical explanations and practical, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: I'm observing low solubility and precipitation of 2-(4-Fluorophenyl)-2-hydroxyacetamide during my initial experiments. What are the likely causes?

A: Low aqueous solubility for a compound like 2-(4-Fluorophenyl)-2-hydroxyacetamide is a common challenge faced by formulation scientists.[1] The molecular structure, featuring a fluorophenyl group, contributes to its lipophilic nature, while the hydroxyl and acetamide groups provide some hydrophilic character. An XLogP3 value of 0.8 suggests moderate lipophilicity.[2] Several factors can lead to poor solubility or precipitation:

  • High Crystal Lattice Energy: The compound may exist in a stable crystalline form that requires significant energy to break apart during the dissolution process.[1][3] Amorphous forms are generally more soluble than their crystalline counterparts because no energy is needed to break the crystal lattice.[4]

  • Insufficient Solvation: The energy released from the interaction between the compound's molecules and water molecules may not be sufficient to overcome the intermolecular forces holding the solid compound together.

  • pH of the Medium: The solubility of compounds with ionizable groups can be highly dependent on the pH of the aqueous solution.

  • Concentration: You may be attempting to create a supersaturated solution, which is inherently unstable and prone to precipitation.

Q2: What is the first and simplest modification I should try to improve the solubility of my compound?

A: Adjusting the pH of the aqueous medium is often the simplest and most direct initial approach for compounds with ionizable functional groups.[5][6] The 2-(4-Fluorophenyl)-2-hydroxyacetamide molecule contains hydroxyl and amide groups, which can exhibit weakly acidic properties. By increasing the pH of the solution with a base (e.g., NaOH), you can deprotonate these groups, forming a more polar, charged species (a salt) that is typically more soluble in water.

Caution: While simple, this method has limitations. The compound may precipitate if the pH changes, for instance, upon injection into a physiologically buffered environment like blood (pH 7.2-7.4).[5] Therefore, this strategy must be evaluated in the context of the final application.

Q3: Are there "universal" solvents or excipients that are good starting points for this type of molecule?

A: While no single excipient is truly universal, some are widely used as starting points for poorly soluble drugs. For oral or parenteral formulations, a tiered approach is recommended:

  • Co-solvents: Begin by evaluating mixtures of water with water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycols (PEGs).[7][8] These co-solvents reduce the polarity of the water, making it a more favorable environment for lipophilic compounds.[9]

  • Surfactants: If co-solvents are insufficient, non-ionic surfactants like Polysorbate 80 or Poloxamers can be effective.[10][11] Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate the hydrophobic drug molecule, increasing its apparent solubility.[12][13]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic inner cavity.[14] They can form inclusion complexes with poorly soluble drugs, effectively "shielding" the hydrophobic parts of the molecule from water and enhancing solubility.[15][][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for pharmaceutical applications.[15]

The choice of excipient is highly dependent on the intended route of administration, required concentration, and potential toxicity.[11]

Troubleshooting Guide: Advanced Solubilization Strategies

This section provides in-depth guidance on more advanced techniques when simple methods are insufficient.

Q4: My compound's solubility is still too low even with co-solvents. How do I systematically screen for an effective co-solvent system?

A: A systematic approach is crucial. You can determine the apparent solubility of 2-(4-Fluorophenyl)-2-hydroxyacetamide in various co-solvent systems.

Workflow for Co-solvent Screening:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, Glycerol).[7]

  • Prepare Blends: Create a series of binary (e.g., water/PG) or ternary (e.g., water/PG/ethanol) solvent systems at different volume ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v co-solvent in water).

  • Measure Solubility: Add an excess amount of your compound to a fixed volume of each solvent blend. Equilibrate the samples (typically by shaking at a controlled temperature for 24-48 hours) to ensure saturation.

  • Analyze: After equilibration, filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot and Evaluate: Plot the solubility of the compound as a function of the co-solvent concentration. This will help you identify the optimal solvent blend for maximum solubility.

Causality: Co-solvents work by reducing the polarity of the solvent system. For a lipophilic drug, this decreases the energy penalty of creating a cavity in the solvent for the drug molecule, thus favoring dissolution.[9]

Q5: I need to prepare a high-concentration formulation for an injectable dosage form. What are the best strategies to consider?

A: For high-concentration parenteral formulations, solubility enhancement techniques must be chosen carefully to ensure safety and stability.[11] Beyond co-solvents, two powerful strategies are complexation with cyclodextrins and the formation of amorphous solid dispersions.

Strategy 1: Cyclodextrin Complexation Cyclodextrins form host-guest inclusion complexes, which can dramatically increase the aqueous solubility of a drug without altering its chemical structure.[18]

  • Why it works: The hydrophobic 2-(4-Fluorophenyl)-2-hydroxyacetamide molecule (the "guest") fits into the lipophilic cavity of the cyclodextrin ("host"). The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.[14][17]

  • Recommended Approach: Perform a phase-solubility study. This involves preparing aqueous solutions with increasing concentrations of a cyclodextrin (e.g., HP-β-CD) and measuring the corresponding increase in the solubility of your compound. The resulting diagram reveals the stoichiometry of the complex and the stability constant.

Strategy 2: Nanosuspensions Nanosuspensions are sub-micron colloidal dispersions of the pure drug stabilized by surfactants or polymers.[19] This approach is particularly effective for drugs intended for parenteral delivery.

  • Why it works: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio.[20] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate.[21] It can also increase the saturation solubility.[19]

  • Key Advantage: This method allows for a very high drug loading and avoids the use of large amounts of organic solvents or co-solvents.[19][22]

Below is a decision-making workflow to help select an appropriate strategy.

G cluster_start cluster_prodrug Chemical Modification start Start: Low Solubility of 2-(4-Fluorophenyl)-2-hydroxyacetamide ph_adjust Q: Can pH be modified? (Consider route of administration) start->ph_adjust cosolvent Q: Is a moderate concentration sufficient? (e.g., < 10 mg/mL) ph_adjust->cosolvent complexation Strategy: Cyclodextrin Complexation (Good for high conc. sterile products) ph_adjust->complexation Yes, but insufficient cosolvent->complexation No, need higher conc. solid_disp Strategy: Amorphous Solid Dispersion (Mainly for oral dosage forms) cosolvent->solid_disp Yes, for oral use nanotech Strategy: Nanosuspension (Good for parenteral & oral, high drug load) complexation->nanotech Still insufficient or complexation is problematic solid_disp->nanotech prodrug Strategy: Prodrug Approach (Requires chemical synthesis & validation) nanotech->prodrug All formulation strategies failed

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q6: I am developing an oral solid dosage form. How can solid dispersion technology help?

A: Solid dispersion is a highly effective technique for improving the dissolution rate and oral bioavailability of poorly water-soluble drugs, categorizing it as a key strategy for BCS Class II compounds.[3][4][23] The technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[24]

  • Mechanism of Action:

    • Particle Size Reduction: The drug is dispersed at a molecular or amorphous level within the carrier, representing an ultimate state of particle size reduction.[24]

    • Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug particles.[1][4]

    • Amorphous State: The process often converts the crystalline drug into a higher-energy, more soluble amorphous form.[1][3]

  • Common Preparation Methods:

    • Solvent Evaporation: Both the drug and a carrier (e.g., PVP, HPMC) are dissolved in a common organic solvent, which is then evaporated, leaving a solid dispersion.[25] This method is suitable for thermolabile compounds.

    • Melting (Fusion) Method: The drug and a meltable carrier (e.g., PEG, Poloxamer) are heated until they melt to form a homogenous liquid, which is then cooled and solidified.[3]

    • Hot-Melt Extrusion (HME): A more advanced, solvent-free version of the melting method that is scalable for manufacturing.[26]

Q7: My compound is extremely difficult to solubilize with excipients alone. Is chemical modification a viable option?

A: Yes, when formulation strategies are exhausted, chemical modification via a prodrug approach can be a powerful tool.[27][28] A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes conversion in the body to release the active drug.[29]

  • How it Works: A polar, water-solubilizing functional group (a "promo-moiety") is chemically attached to the parent drug. This increases the overall water solubility of the molecule.[] Once administered, enzymes in the body cleave off the promo-moiety, releasing the active 2-(4-Fluorophenyl)-2-hydroxyacetamide.

  • Example Strategy: A common approach is to create a phosphate ester by attaching a phosphate group to the hydroxyl moiety of your compound. Phosphate esters are often highly water-soluble at physiological pH.[]

  • Considerations: This is a significant undertaking that requires expertise in medicinal chemistry. The resulting prodrug is a new chemical entity (NCE) and requires extensive characterization and validation to ensure it is efficiently and safely converted back to the parent drug in vivo.[27][29]

Experimental Protocols & Data

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a lab-scale method to prepare a solid dispersion of 2-(4-Fluorophenyl)-2-hydroxyacetamide with Polyvinylpyrrolidone (PVP K30) as a carrier.

Materials:

  • 2-(4-Fluorophenyl)-2-hydroxyacetamide

  • PVP K30

  • Methanol (or other suitable volatile organic solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Procedure:

  • Determine Drug:Carrier Ratio: Start with ratios such as 1:1, 1:2, and 1:5 (w/w) of drug to PVP K30.

  • Dissolution: Accurately weigh and dissolve the calculated amounts of the drug and PVP K30 in a sufficient volume of methanol in a round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a solid, dry film is formed on the inner wall of the flask.

  • Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Processing: Scrape the solid material from the flask. Gently grind the material using a mortar and pestle to obtain a fine powder.

  • Sieving and Storage: Pass the powder through a 100-mesh sieve to ensure particle size uniformity. Store the resulting solid dispersion in a desiccator to protect it from moisture.

  • Characterization: The product should be characterized using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the dispersion.[25]

Table 1: Comparison of Key Solubility Enhancement Techniques
TechniquePrinciple of ActionAdvantagesDisadvantagesBest Suited For
pH Adjustment Converts the drug into a more soluble ionized salt.[6]Simple, inexpensive, easy to formulate.[5]Risk of precipitation upon pH change; not suitable for non-ionizable drugs.[5]Initial screening; liquid formulations where pH is controlled.
Co-solvency Reduces solvent polarity, making it more favorable for lipophilic drugs.[9]Simple to formulate; can be used for oral and parenteral routes.[7]Potential for drug precipitation upon dilution; toxicity of some organic solvents.[9][11]Liquid formulations requiring moderate concentration increases.
Surfactant Solubilization Drug is encapsulated within micelles formed by surfactants.[10][12]High solubilization capacity; enhances dissolution rate.[31]Potential for surfactant-related toxicity; can affect membrane permeability.[10]Oral and parenteral liquid formulations.
Cyclodextrin Complexation Forms a water-soluble inclusion complex with the drug molecule.[14][17]High solubilization power; can improve stability; low toxicity for derivatives like HP-β-CD.[15][]Limited by the size of the drug molecule and the cyclodextrin cavity; can be expensive.Parenteral and oral formulations, especially for high concentrations.
Solid Dispersion Drug is dispersed in a hydrophilic carrier in an amorphous, high-energy state.[3][24]Significantly increases dissolution rate and bioavailability; suitable for solid dosage forms.[1][23]Can be physically unstable (recrystallization); manufacturing can be complex.[25]Oral solid dosage forms (tablets, capsules).
Nanosuspension Increases surface area and saturation solubility by reducing particle size to the nano-scale.[19][20]High drug loading; suitable for multiple routes; avoids organic solvents.[19][22]Requires specialized equipment (homogenizers, mills); potential for particle aggregation.[32]Parenteral and oral formulations requiring high drug loads.

References

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • Patel, B. B., & Shah, C. N. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. Asian Journal of Pharmacy and Technology, 11(2), 125-131.
  • Gajera, B. Y., Shah, D. A., & Patel, J. K. (2013). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 133.
  • Singh, S., Saini, S., Nanda, S., & Chakra, R. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-132.
  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Miro, A., Quaglia, F., & Ungaro, F. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 324.
  • Fernandes, G. M. B., & de Campos, M. L. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 20(12), 21066-21085.
  • Ahad, H. A., Sreeramulu, J., & Padmaja, B. S. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 26(39), 5035-5044.
  • Zhang, X., & Ni, Y. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4049-4066.
  • Sharma, D., Saini, S., & Singh, M. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(7), 1888.
  • Derle, D. V., & Sagar, B. S. H. (2016). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 8(3), 124-133.
  • International Journal of Research Trends and Innovation. (2024, April 4). Solubility enhancement of poorly soluble drugs with special emphasis on amorphous solid dispersion. Retrieved from [Link]

  • DFE Pharma. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Retrieved from [Link]

  • Singh, J., & Walia, H. (2018). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research, 3(2), 59-64.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2025, January 1). A Review On Nanosuspension: A Method To Improve Medication Solubility. Retrieved from [Link]

  • Pharma Focus Asia. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • MDPI. (2025, January 19). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Miro, A., Quaglia, F., & Ungaro, F. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 324.
  • Bentham Science. (2025, September 22). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Retrieved from [Link]

  • Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
  • European Pharmaceutical Review. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]

  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]

  • Fernandes, G. M. B., & de Campos, M. L. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 20(12), 21066-21085.
  • ResearchGate. (n.d.). Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives. Retrieved from [Link]

  • ResearchGate. (2025, October 16). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. Pharmaceutics, 15(7), 1888.
  • International Journal for Research in Applied Science and Engineering Technology. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, January 1). Solubility Enhancement of Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Ke, P., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 13(10), 1679.
  • SlideShare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]

  • PubChem. (2026, February 21). 2-(4-fluorophenyl)-N-hydroxyacetamide. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions during 4-fluoromandelamide synthesis

Welcome to the Technical Support Center for 4-fluoromandelamide synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks encountered by researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-fluoromandelamide synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks encountered by researchers and process chemists when synthesizing this highly valuable pharmaceutical intermediate[1].

Because 4-fluoromandelamide contains an α -hydroxyl group, a chiral center, and an electron-withdrawing fluorinated aromatic ring, it is highly susceptible to competing side reactions. Whether you are utilizing the modern biocatalytic hydration of 4-fluoromandelonitrile or the traditional chemical amidation of 4-fluoromandelic acid, this guide provides the mechanistic causality, self-validating protocols, and quantitative parameters required to isolate your target amide with high purity and chiral integrity.

Process Pathway & Reaction Dynamics

G cluster_0 Starting Materials A 4-Fluoromandelonitrile C 4-Fluoromandelamide (Target Product) A->C NHase (pH 8, 40°C) D 4-Fluorobenzaldehyde + HCN (Retro-cyanation) A->D High pH (>8.5) E 4-Fluoromandelic Acid (Over-hydrolysis) A->E Amidase Impurity B 4-Fluoromandelic Acid B->C CDI / NH3 (0°C) F O-Acylated Oligomers (Side Product) B->F Unprotected OH G Racemized Amide (Loss of Chirality) B->G Excess Base / Heat

Reaction pathways for 4-fluoromandelamide synthesis detailing target routes and side reactions.

Diagnostic FAQ: Biocatalytic Route (Nitrile Hydratase)

Q1: During the enzymatic hydration of 4-fluoromandelonitrile, I am observing a significant accumulation of 4-fluoromandelic acid instead of the amide. How can I arrest the reaction? A1: You are observing over-hydrolysis. In wild-type microbial strains, nitrile metabolism relies on an enzymatic cascade: Nitrile Hydratase (NHase) converts the nitrile to an amide, which is subsequently hydrolyzed to the carboxylic acid by an amidase[2]. Mechanistic Fix: To stop the reaction at the amide stage, you must eliminate amidase activity. Use purified NHase or engineered strains (e.g., specific Rhodococcus rhodochrous mutants) that lack the amidase gene[2]. Furthermore, operating at optimized conditions (pH 8.0, 40 °C) maximizes NHase kinetics while minimizing spontaneous chemical hydrolysis[3].

Q2: My in-process HPLC traces show a growing peak for 4-fluorobenzaldehyde. What causes this, and how do I prevent it? A2: You are experiencing retro-cyanation (cyanide retro-addition). 4-Fluoromandelonitrile is a cyanohydrin. Under basic conditions (typically pH > 8.5), the α -hydroxyl group is deprotonated. This triggers the expulsion of the cyanide ion, reverting the molecule back to 4-fluorobenzaldehyde and highly toxic HCN[4]. Mechanistic Fix: Maintain strict pH control. The optimal operational window for NHase is pH 7.5–8.0[3]. Use a highly buffered system (e.g., 100 mM sodium phosphate) and avoid localized pH spikes if adding base manually.

Diagnostic FAQ: Chemical Amidation Route

Q3: When coupling 4-fluoromandelic acid with ammonia, I get a complex mixture of oligomers and esters. How do I suppress O-acylation? A3: 4-Fluoromandelic acid contains both a carboxylic acid and an unprotected α -hydroxyl group. When you activate the carboxylic acid (e.g., with standard carbodiimides like EDC or acid chlorides), the highly reactive intermediate can be attacked by the α -hydroxyl group of another molecule instead of the intended nitrogen nucleophile, leading to O-acylated dimers and oligomers[5]. Mechanistic Fix: Use 1,1'-Carbonyldiimidazole (CDI) as your coupling reagent. CDI forms an acylimidazole intermediate. Because the byproduct (imidazole) acts as a mild base, and the α -hydroxyl is less nucleophilic toward the acylimidazole compared to ammonia, the reaction strongly favors N-acylation over O-acylation[5].

Q4: I am starting with enantiopure (R)-4-fluoromandelic acid, but my final amide is partially racemized. How can I preserve chiral integrity? A4: Racemization during amidation occurs via the formation of an oxazolone intermediate or direct base-catalyzed enolization at the α -carbon[5]. The electron-withdrawing fluorine atom on the phenyl ring increases the acidity of the α -proton, exacerbating this issue. Mechanistic Fix: Avoid strong bases and prolonged activation times. If using CDI, keep the activation temperature at 0 °C. If using EDC, add an auxiliary nucleophile like HOBt to rapidly convert the highly reactive O-acylisourea into a less basic, active ester that resists oxazolone formation[5].

Validated Experimental Protocols

Protocol A: Biocatalytic Synthesis using Immobilized NHase (Self-Validating)

This protocol utilizes immobilization to stabilize the enzyme and prevent amidase contamination[3].

  • Preparation: Suspend 50 mg of Poly(vinyl alcohol)/chitosan-immobilized R. rhodochrous NHase in 10 mL of 100 mM sodium phosphate buffer (pH 8.0)[3].

  • Substrate Addition: Add 4-fluoromandelonitrile to a final concentration of 50 mM. Causality: Keeping the substrate concentration moderate prevents substrate inhibition and localized pH drops from trace HCN[6].

  • Incubation: Incubate at 40 °C with orbital shaking at 150 rpm for 3 hours[3].

  • In-Process Control (IPC): At 60 minutes, sample 50 µL, quench with 50 µL methanol, centrifuge, and analyze via RP-HPLC. Validation: You should observe <2% 4-fluorobenzaldehyde (confirming the absence of retro-cyanation) and <1% 4-fluoromandelic acid (confirming the absence of amidase activity).

  • Recovery: Filter to recover the immobilized enzyme. Extract the aqueous filtrate with ethyl acetate (3 x 10 mL), dry over MgSO 4​ , and concentrate in vacuo to yield pure 4-fluoromandelamide.

Protocol B: Chemical Amidation via CDI Activation

This protocol uses CDI to bypass O-acylation and oxazolone-mediated racemization[5].

  • Activation: Dissolve 1.0 eq of (R)-4-fluoromandelic acid in anhydrous THF (0.2 M) under an inert atmosphere (N 2​ ). Cool the vessel to 0 °C.

  • Reagent Addition: Portion-wise, add 1.1 eq of 1,1'-Carbonyldiimidazole (CDI). Causality: CO 2​ evolution will occur. Wait until gas evolution ceases (approx. 30 mins) to ensure the complete formation of the acylimidazole intermediate[5].

  • Amidation: Introduce 2.0 eq of anhydrous ammonia (either as a gas or a 0.5 M solution in dioxane) at 0 °C. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quench & Wash: Quench with saturated aqueous NH 4​ Cl. Extract with ethyl acetate. Wash the organic layer with 1M HCl (to remove imidazole) and brine.

  • Validation: Chiral HPLC analysis of the crude product should reveal >98% ee, confirming the suppression of base-catalyzed racemization[5].

Quantitative Data Matrix

Synthesis RouteCatalyst / ReagentOptimal Temp (°C)Optimal pHExpected Yield (%)Enantiomeric Excess (ee)Primary Side Reaction Mitigated
Biocatalytic Hydration Immobilized NHase30–407.5–8.0>85%>98% (Retention)Over-hydrolysis, Retro-cyanation
Chemical Amidation CDI / NH 3​ 0 to 20N/A (Aprotic)75–80%>95% (Retention)O-Acylation, Racemization

References

  • Screening and characterization of a nitrilase with significant nitrile hydratase activity. Springer/NIH.

  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI.

  • Enantioselective Enzymatic Hydrolysis of rac-Mandelonitrile to R-Mandelamide by Nitrile Hydratase Immobilized on Poly(vinyl alcohol)/Chitosan–Glutaraldehyde Support. ACS Publications.

  • A One-Pot Asymmetric Synthesis of a N-Acylated 4,5-Dihydropyrazole, A Key Intermediate of Thrombin Inhibitor AZD8165. ResearchGate.

  • A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin. Journal of the Brazilian Chemical Society.

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in 2-(4-Fluorophenyl)-2-hydroxyacetamide Reduction

Welcome to the technical support center for troubleshooting catalyst poisoning during the catalytic reduction of 2-(4-Fluorophenyl)-2-hydroxyacetamide. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting catalyst poisoning during the catalytic reduction of 2-(4-Fluorophenyl)-2-hydroxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this critical synthetic step. By understanding the root causes of catalyst deactivation, you can improve reaction efficiency, ensure product quality, and accelerate your development timelines.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction has stalled or is extremely sluggish. How can I determine if catalyst poisoning is the cause?

A sudden drop in reaction rate or complete cessation of hydrogen uptake are classic signs of catalyst poisoning.[1] This occurs when impurities in the reaction mixture strongly adsorb to the catalyst's active sites, blocking them from reactants.[2]

To confirm poisoning, you should perform a systematic diagnosis:

  • Run a Control Experiment: Use a well-characterized substrate known to hydrogenate cleanly under your standard conditions (e.g., acetophenone). If this control reaction proceeds as expected with a fresh sample of the same catalyst batch, it strongly suggests that your 2-(4-Fluorophenyl)-2-hydroxyacetamide substrate, solvent, or glassware is contaminated.

  • Test a New Catalyst Batch: If the control experiment also fails, the issue might be with the catalyst batch itself or a systemic problem like a contaminated hydrogen source. Test a new, unopened batch of catalyst.

  • Check Hydrogen Supply: Ensure your hydrogen source is not contaminated. Carbon monoxide (CO), even at ppm levels, is a potent poison for many noble metal catalysts like Palladium and Platinum.[1][3] If you suspect CO contamination, use a higher purity grade of hydrogen or install an in-line purifier.[4]

Q2: What are the most likely poisons for my Palladium, Platinum, or Nickel catalyst in this specific reduction?

For the reduction of a functionalized intermediate like 2-(4-Fluorophenyl)-2-hydroxyacetamide, poisons can be introduced from several sources. The most common classes of poisons for these metal catalysts are:

  • Sulfur Compounds: Thiols, thioethers, and thiophenes are severe poisons for catalysts like Palladium, Platinum, and Raney Nickel.[1][5] These can originate from sulfur-containing reagents used in previous synthetic steps. Even trace amounts can lead to irreversible deactivation by forming strong chemical bonds with the metal surface.[6][7]

  • Nitrogen Compounds: While the amide and amine product are part of the reaction, certain other nitrogen-containing functional groups, particularly heterocycles like pyridine or quinoline, can act as inhibitors by competing for active sites.[8][9] In some cases, the amine product itself can cause inhibition if it coordinates too strongly to the metal center.[10][11]

  • Halides: Although the substrate contains fluorine, other halides like chloride or bromide ions from upstream processes can be detrimental.[1][12]

  • Heavy Metals: Trace impurities of metals like lead, mercury, or arsenic can irreversibly poison the catalyst.[1]

  • Carbon Monoxide (CO): A common impurity in industrial hydrogen gas, CO strongly adsorbs onto active sites.[13]

The following table summarizes these common poisons and their potential origins.

Poison Class Examples Potential Sources Mechanism of Action
Sulfur Compounds Thiols (R-SH), Sulfides (R-S-R'), ThiophenesSulfur-containing reagents from upstream synthesis, contaminated solvents.Strong chemisorption on metal active sites, forming stable metal-sulfur bonds.[7]
Nitrogen Compounds Pyridine, Quinoline, certain amines/amidesBy-products, impurities in starting materials, excess product.Competitive adsorption on active sites via lone pair electrons.[9]
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)Leaching from reactors, contaminated raw materials.Formation of stable metal-metal alloys or complexes on the catalyst surface.[14]
Carbon Monoxide COImpurity in hydrogen gas supply.Strong, often irreversible, adsorption onto metal active sites, blocking H₂ adsorption.[3]
Halides Chloride (Cl⁻), Bromide (Br⁻)Residual acids or salts from previous synthetic steps.Adsorption onto the catalyst surface, altering its electronic properties.[15]
Q3: I suspect my starting material or solvent is contaminated. What purification steps can I take?

Purifying your inputs is a critical step in troubleshooting. If you suspect contamination, consider the following protocols:

  • Recrystallization of the Substrate: This is a highly effective method for removing non-isomeric impurities. Dissolve the 2-(4-Fluorophenyl)-2-hydroxyacetamide in a suitable hot solvent and allow it to cool slowly. Impurities will preferentially remain in the mother liquor.

  • Activated Carbon Treatment: Activated carbon is excellent for adsorbing many organic impurities, including color bodies and some sulfur compounds. Stir a small amount (e.g., 1-2% w/w) of activated carbon with a solution of your substrate or with the solvent for 30-60 minutes, then filter it through a fine filter aid like Celite®.

  • Solvent Purity Check: Always use high-purity, hydrogenation-grade solvents. If you suspect your solvent, try a fresh bottle from a reputable supplier. You can also screen solvents by running a small-scale test with just the catalyst, solvent, and hydrogen to see if any deactivation occurs without the substrate.

Diagnostic and Troubleshooting Workflows

A logical workflow is essential for efficiently identifying the source of catalyst poisoning. The following diagram outlines a systematic approach to troubleshooting.

Caption: Systematic workflow for diagnosing catalyst poisoning.

Experimental Protocol: Purification of Starting Material via Activated Carbon

This protocol provides a general procedure for removing organic poisons from the 2-(4-Fluorophenyl)-2-hydroxyacetamide starting material.

  • Dissolution: Dissolve the starting material in a suitable solvent (e.g., methanol, ethanol) at a concentration of 5-10% (w/v).

  • Carbon Addition: Add 1-2% (w/w) of activated carbon powder to the solution.

  • Stirring: Stir the suspension at room temperature for 30-60 minutes.

  • Filtration: Prepare a filter pad using a Büchner funnel with filter paper topped with a 1-2 cm layer of Celite®. Wet the pad with clean solvent.

  • Filter the Mixture: Filter the carbon-containing mixture through the prepared pad. Wash the pad with a small amount of clean solvent to recover any remaining product.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the purified starting material.

  • Re-test: Use the purified material in the hydrogenation reaction to confirm if the poison has been removed.

Advanced Topics & Catalyst Selection

Q4: What analytical techniques can definitively identify the poison?

When purification methods fail or if you need to identify the specific contaminant, several analytical techniques are invaluable:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile or semi-volatile organic poisons in the starting material or solvent.[16][17]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Extremely sensitive method for detecting trace heavy metal contaminants on the surface of the recovered (poisoned) catalyst.[1]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can identify the elemental composition on the catalyst surface, confirming the presence of poisons like sulfur or halides.[1]

Q5: My process is consistently plagued by poisoning. Should I consider a different catalyst?

If poisoning is a persistent issue, changing the catalyst can be an effective strategy. Different metals and supports have varying tolerances to specific poisons.

  • Platinum vs. Palladium: As a general rule, Platinum-based catalysts (e.g., PtO₂, Pt/C) can sometimes show higher resistance to certain poisons compared to Palladium catalysts.[8]

  • Poison-Resistant Catalysts: Some catalysts are specifically designed for poison resistance. For example, certain bimetallic catalysts (e.g., Pd-Pt) or catalysts with modified supports may offer enhanced tolerance to sulfur.[18] Axens, for instance, offers catalysts with open pore structures designed to improve resistance to contaminants.[19]

  • Raney Nickel: While highly active, Raney Nickel is also very susceptible to sulfur and CO poisoning.[8][20] However, its lower cost may make it viable if rigorous purification of reactants is implemented.

The diagram below illustrates the fundamental mechanism of catalyst poisoning.

PoisoningMechanism cluster_0 Active Catalyst Surface Catalyst Active Site (e.g., Pd) Product Product Catalyst->Product Catalyzes reaction Blocked_Site Blocked Site (Pd-S bond) Reactant Reactant (H₂) Reactant->Catalyst Binds to active site Poison Poison (e.g., R-S-R') Poison->Catalyst Irreversibly Binds

Caption: Poison molecule blocking a catalyst's active site.

By systematically applying these troubleshooting principles, you can effectively diagnose, mitigate, and resolve issues related to catalyst poisoning, leading to more robust and reliable reduction processes.

References

  • Axens. Total Hydrogenation Catalysts. Available from: [Link]

  • Chemeurope.com. Catalyst poisoning. Available from: [Link]

  • Spectroscopy Online. Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Available from: [Link]

  • Labmate Online. Ultratrace Quantitative Analysis of Catalyst Poisoners using a Dedicated GC–MS Analyser. Available from: [Link]

  • ResearchGate. Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. Available from: [Link]

  • PubMed. Phase Engineering of Mg-Pt Intermetallic Hydrogenation Catalysts for CO Poisoning Resistance. Available from: [Link]

  • ACS Publications. Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. Available from: [Link]

  • Google Patents. US3674707A - Regeneration of sulfur-poisoned raney nickel catalyst.
  • R Discovery. Some Factors Influencing the Activity of Raney Nickel Catalyst. III. The Poisoning of Raney Nickel by Halogen Compounds1. Available from: [Link]

  • Wikipedia. Catalyst poisoning. Available from: [Link]

  • ResearchGate. Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. Available from: [Link]

  • SciSpace. Poisoning and deactivation of palladium catalysts. Available from: [Link]

  • NHTSA. Selective Catalytic Reduction (SCR) Mu er Troubleshooting Guide - US10+OBD13 And Newer Emissions Diagnosis and Repair. Available from: [Link]

  • ACS Publications. Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. Available from: [Link]

  • YouTube. Selective Catalytic Reduction (SCR) - Design and Troubleshooting. Available from: [Link]

  • MDPI. Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. Available from: [Link]

  • PMC. Manganese-Catalyzed Hydrogenation of Amides and Polyurethanes: Is Catalyst Inhibition an Additional Barrier to the Efficient Hydrogenation of Amides and Their Derivatives?. Available from: [Link]

  • DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Available from: [Link]

  • ResearchGate. Phase Engineering of Mg–Pt Intermetallic Hydrogenation Catalysts for CO Poisoning Resistance. Available from: [Link]

  • OAText. Green chemistry concept: Applications of catalysis in pharmacuetical industry. Available from: [Link]

  • G.A.S. Dortmund. Detection of Catalyst Poisons. Available from: [Link]

  • Scilit. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits. Available from: [Link]

  • ACS Publications. Manganese-Catalyzed Hydrogenation of Amides and Polyurethanes: Is Catalyst Inhibition an Additional Barrier to the Efficient Hydrogenation of Amides and Their Derivatives?. Available from: [Link]

  • Britannica. Catalyst poison. Available from: [Link]

  • Little Garage. Troubleshooting Guide: How to Diagnose a Bad Catalytic Converter. Available from: [Link]

  • Nikki-Universal Co., Ltd. Catalyst Poison Countermeasures. Available from: [Link]

  • Scribd. Troubleshooting FCC Catalyst Losses. Available from: [Link]

  • Heavy Duty Journal. Understanding SCR System Failures: Diagnosis & Repair Guide. Available from: [Link]

  • Gulf Bio Analytical. Catalyst Poisoning Solutions. Available from: [Link]

  • Institute of Chemical Reaction Engineering. Catalytic hydrogen purification. Available from: [Link]

  • ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Available from: [Link]

  • Avant. Hydrogenation Catalysts For Purifying H2 Production Feedstock. Available from: [Link]

  • Google Patents. US6919294B2 - Method for preparing hydrogenation purification catalyst.
  • PubChem. 2-(4-fluorophenyl)-N-hydroxyacetamide. Available from: [Link]

  • Science. Main group catalysis for H2 purification based on liquid organic hydrogen carriers. Available from: [Link]

  • GPA Europe. Clean Hydrogen Purification with Catalysts and Adsorbents. Available from: [Link]

  • RSC Publishing. Electrode instead of catalyst and enzyme. A greener protocol for the synthesis of new 2-hydroxyacetamide derivatives containing a γ-lactone ring. Available from: [Link]

  • PMC. Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. Available from: [Link]

  • UT Southwestern. Reductions - Ready Lab. Available from: [Link]

  • PMC. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Available from: [Link]

  • ResearchGate. (PDF) Hydrolysis of Acetamide on Low-Index CeO 2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. Available from: [Link]

  • RSC Publishing. Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Available from: [Link]

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Optimization

Technical Support Center: Controlling Hygroscopicity of 2-(4-Fluorophenyl)-2-hydroxyacetamide

Welcome to the Technical Support Center for solid-state characterization and formulation. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for solid-state characterization and formulation. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and control the moisture uptake of 2-(4-Fluorophenyl)-2-hydroxyacetamide .

This compound is a highly valuable fluorinated intermediate, but its structural features present unique solid-state challenges. This guide bypasses generic advice to focus on the specific thermodynamic and kinetic principles governing this molecule's behavior.

PART 1: Fundamental Mechanisms & Causality (FAQ)

Q1: Why does 2-(4-Fluorophenyl)-2-hydroxyacetamide exhibit significant batch-to-batch variability in moisture uptake? A: The hygroscopicity of this molecule is driven by its functional groups. It contains both a secondary hydroxyl group (-OH) and a primary amide (-CONH₂). These moieties act as strong hydrogen bond donors and acceptors. When exposed to high relative humidity (RH), atmospheric water molecules adsorb onto the crystal surface and can penetrate the lattice[1].

Furthermore, the highly electronegative para-fluoro substituent alters the electron density of the aromatic ring, subtly increasing the acidity of the benzylic hydroxyl group. If the crystallization process yields a metastable polymorph or an amorphous phase with exposed H-bonding sites, the energetic penalty of lattice disruption is easily overcome by the hydration energy, resulting in rapid moisture absorption[2].

Q2: Are we dealing with surface adsorption or bulk absorption? A: It depends on the solid form. Crystalline solids (stable polymorphs or co-crystals) primarily experience adsorption governed by the surface molecular environment of different crystal facets[1]. Conversely, if your batch contains amorphous domains due to rapid precipitation or aggressive milling, water uptake occurs via absorption into the bulk, which acts as a plasticizer and drastically lowers the glass transition temperature (Tg), leading to deliquescence.

MoistureLogic Water Atmospheric Moisture (High RH) Hbond H-Bonding with -OH & Amide Groups Water->Hbond Lattice Crystal Lattice Expansion/Disruption Hbond->Lattice Degradation Chemical Degradation (Hydrolysis) Lattice->Degradation Physical Physical Instability (Deliquescence/Clumping) Lattice->Physical

Logical relationship of moisture-induced physical and chemical instability.

PART 2: Troubleshooting Workflows (Q&A)

Q3: Our recent batches are clumping and showing >2% weight gain at 80% RH. How do we engineer a less hygroscopic form? A: Clumping indicates surface deliquescence or capillary condensation. To resolve this permanently, you must alter the crystal lattice packing to "hide" the hydrophilic -OH and -CONH₂ groups from the surface.

Solution: Conduct a polymorph and co-crystal screen[3]. Co-crystallization with pharmaceutically acceptable co-formers (e.g., dicarboxylic acids like succinic or glutaric acid) forces the hydroxyl and amide groups to participate in strong, internal intermolecular hydrogen bonds within the crystal lattice. By satisfying these hydrogen-bonding requirements internally, the external crystal faces become highly hydrophobic, effectively shutting down moisture adsorption[2].

HygroscopicityWorkflow Start High Moisture Uptake Detected via DVS Analyze Solid State Analysis (PXRD, DSC, TGA) Start->Analyze Decision Is it a stable polymorph? Analyze->Decision Screening Polymorph & Co-crystal Screening Decision->Screening No Process Optimize Crystallization Parameters Decision->Process Yes Validate Re-evaluate via DVS (Target: <0.2% weight gain) Screening->Validate Process->Validate

Workflow for diagnosing and resolving high moisture uptake in API intermediates.

Q4: We found a stable polymorph, but moisture uptake is still borderline. How can we ensure batch-to-batch consistency? A: Stop relying on static desiccator methods (like the traditional 24-hour Ph. Eur. test) for process control. Implement Dynamic Vapor Sorption (DVS) as a routine release test[]. Additionally, optimize your crystallization cooling profile. Rapid cooling generates small crystals with a massive specific surface area, maximizing adsorption sites. A controlled, seeded cooling crystallization will yield larger, highly crystalline particles with minimal surface area, directly reducing hygroscopicity[1].

PART 3: Step-by-Step Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems. They include internal checks (like hysteresis monitoring) to confirm that the data generated is an accurate reflection of the material's thermodynamic state.

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

Purpose: To generate a quantitative, self-validating moisture sorption isotherm to classify the material's sensitivity to atmospheric humidity[].

  • Sample Preparation: Accurately weigh 10–20 mg of 2-(4-Fluorophenyl)-2-hydroxyacetamide into a tared quartz sample pan. Ensure the sample is representative of the bulk powder.

  • Initial Drying (Baseline Establishment): Load the pan into the DVS microbalance. Expose the sample to 0% RH at 25°C using a dry nitrogen carrier gas. Self-Validation Check: Do not proceed until the mass change derivative ( dm/dt ) is < 0.002% per minute for at least 10 minutes. This establishes the true anhydrous baseline[5].

  • Sorption Cycle: Program the instrument to increase RH in 10% increments from 0% to 90% RH. At each step, hold the RH constant until equilibrium is reached ( dm/dt < 0.002% / min).

  • Desorption Cycle: Decrease RH from 90% back to 0% in 10% decrements.

  • Data Interpretation: Plot the sorption and desorption isotherms. Causality Note: A gap between the sorption and desorption curves (hysteresis) indicates bulk absorption, hydrate formation, or capillary condensation in porous particles. A perfectly overlapping curve indicates simple surface adsorption.

Protocol 2: Co-Crystal Screening via Liquid-Assisted Grinding (LAG)

Purpose: To engineer a non-hygroscopic solid form by masking the hydrogen-bonding sites of the hydroxyacetamide moiety.

  • Co-former Selection: Select GRAS (Generally Recognized As Safe) co-formers with complementary H-bond donors/acceptors (e.g., Succinic Acid, Fumaric Acid).

  • Milling Setup: Place a 1:1 molar ratio of 2-(4-Fluorophenyl)-2-hydroxyacetamide and the chosen co-former (total mass ~200 mg) into a 10 mL stainless steel milling jar.

  • Catalytic Solvent Addition: Add 10–20 µL of a bridging solvent (e.g., ethyl acetate). Causality Note: This minute amount of solvent facilitates molecular mobility and accelerates co-crystal formation without dissolving the bulk material, ensuring a solid-state transformation.

  • Grinding: Add two 5 mm stainless steel balls. Mill at 30 Hz for 20 minutes.

  • Validation: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). A shift in the melting point and unique diffraction peaks confirm the formation of a new phase[3]. Route the successful candidates back to Protocol 1 for DVS validation.

PART 4: Quantitative Data Summaries

To establish a baseline for your quality control metrics, refer to the standardized classification criteria and our representative benchmark data.

Table 1: Ph. Eur. Hygroscopicity Classification Criteria [5] Note: Classification relies on the amount of weight gain when a material is equilibrated at 25°C ± 1°C and 80% ± 2% RH for 24 hours.

CategoryWeight Gain CriteriaAction Required
Deliquescent Sufficient water is absorbed to form a liquidImmediate solid-form redesign
Very Hygroscopic Increase in mass is ≥ 15%Strict environmental control (RH < 20%)
Moderately Hygroscopic Increase in mass is ≥ 2% and < 15%Protective packaging / Excipient blending
Slightly Hygroscopic Increase in mass is ≥ 0.2% and < 2%Standard handling precautions
Non-hygroscopic Increase in mass is < 0.2%Ideal for formulation

Table 2: Representative DVS Data for 2-(4-Fluorophenyl)-2-hydroxyacetamide Solid Forms Use this table to benchmark your current batches against theoretically achievable solid states.

Solid FormInitial Moisture (%)Max Weight Gain at 80% RH (%)HysteresisPh. Eur. Classification
Amorphous Phase 1.258.50HighModerately Hygroscopic
Polymorph A (Metastable) 0.402.30ModerateModerately Hygroscopic
Polymorph B (Stable) 0.100.85LowSlightly Hygroscopic
Co-crystal (w/ Succinic Acid) < 0.050.12NoneNon-hygroscopic

References

  • [2] Title: Improving the properties of active pharmaceutical ingredients by polymorph, salt and cocrystal screening - Mitacs Source: mitacs.ca URL:

  • [5] Title: Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach Source: asiapharmaceutics.info URL:

  • [] Title: Hygroscopicity Testing - BOC Sciences Source: bocsci.com URL:

  • [1] Title: The Physical Characterization of Hygroscopicity in Pharmaceutical Solids Source: researchgate.net URL:

  • [3] Title: US10738060B2 - JAK1 selective inhibitors and uses thereof Source: google.com URL:

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Troubleshooting

Addressing racemization during 2-(4-Fluorophenyl)-2-hydroxyacetamide processing

Technical Support Center: 2-(4-Fluorophenyl)-2-hydroxyacetamide A Guide to Preventing and Troubleshooting Racemization During Processing Welcome to the technical support resource for 2-(4-Fluorophenyl)-2-hydroxyacetamide...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(4-Fluorophenyl)-2-hydroxyacetamide

A Guide to Preventing and Troubleshooting Racemization During Processing

Welcome to the technical support resource for 2-(4-Fluorophenyl)-2-hydroxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization. Maintaining the stereochemical integrity of this chiral building block is paramount for ensuring the desired pharmacological activity and safety profile of downstream active pharmaceutical ingredients (APIs).

This center provides in-depth answers to common questions and offers systematic troubleshooting guides for issues encountered during experimental processing.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical concern for 2-(4-Fluorophenyl)-2-hydroxyacetamide?

A: Racemization is the process by which an enantiomerically pure substance, containing only one of two mirror-image stereoisomers (enantiomers), converts into a 1:1 mixture of both enantiomers, known as a racemate.[1][2] This loss of stereochemical purity is a significant concern in pharmaceutical development because the two enantiomers of a chiral drug can exhibit vastly different biological activities, potencies, and toxicological profiles.[3] For a key intermediate like 2-(4-Fluorophenyl)-2-hydroxyacetamide, ensuring high enantiomeric excess (e.e.) is crucial for the efficacy and safety of the final API.

Q2: What is the primary chemical mechanism that drives racemization in this molecule?

A: The primary mechanism is the deprotonation of the hydrogen atom at the chiral center (the α-carbon), which is the carbon atom bonded to the hydroxyl, amide, and fluorophenyl groups.[1] This α-proton is acidic because it is adjacent to the electron-withdrawing carbonyl group of the amide. Under basic conditions, a base can abstract this proton to form a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face with roughly equal probability, leading to the formation of both the (R) and (S) enantiomers and, consequently, a loss of enantiomeric purity.[1] Acidic conditions can also promote racemization by catalyzing the formation of an enol, which is also an achiral intermediate.[1][4]

Q3: Which process parameters are most likely to induce racemization?

A: The main factors that can induce racemization during the processing of 2-(4-Fluorophenyl)-2-hydroxyacetamide are:

  • pH: Both strongly basic and strongly acidic conditions are the most common culprits.[1][3][4] Bases directly abstract the α-proton, while acids can promote enolization. The rate of racemization is often pH-dependent.[5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the reactions that lead to racemization.[1][3] Even moderate heating can provide enough energy to overcome the activation barrier for proton abstraction.

  • Solvent: The choice of solvent can influence racemization rates. Protic solvents can facilitate proton transfer, while polar solvents may stabilize the charged enolate intermediate, potentially accelerating racemization.[3]

  • Exposure Time: The longer the molecule is exposed to harsh conditions (e.g., high pH or temperature), the greater the extent of racemization will be.[3]

Part 2: Troubleshooting Guides

This section addresses specific scenarios where racemization may be encountered during the processing of 2-(4-Fluorophenyl)-2-hydroxyacetamide.

Scenario 1: Significant loss of enantiomeric excess (e.e.) is observed after a base-catalyzed reaction or basic workup.
  • Problem Analysis: The use of strong bases (e.g., NaOH, KOH, LiOH) or even some organic bases during a reaction or for pH adjustment during an aqueous workup is the most likely cause. These bases are strong enough to deprotonate the α-carbon, leading to the formation of the achiral enolate intermediate and subsequent racemization.

  • Troubleshooting Workflow:

start High Racemization Detected After Basic Step check_base Identify Base Used start->check_base strong_base Strong Base Used (e.g., NaOH, KOH) check_base->strong_base Is it a strong inorganic base? mild_base Mild Base Used (e.g., NaHCO3, K2CO3) check_base->mild_base No action_strong Action Plan for Strong Base strong_base->action_strong check_temp Check Temperature mild_base->check_temp sub_action1 1. Switch to Milder Base (e.g., NaHCO3, DIPEA) action_strong->sub_action1 sub_action2 2. Lower Temperature (Perform at 0 °C or below) action_strong->sub_action2 sub_action3 3. Minimize Exposure Time action_strong->sub_action3 re_evaluate Re-evaluate e.e. Still Racemizing? sub_action3->re_evaluate high_temp Temp > 25°C check_temp->high_temp Yes low_temp Temp ≤ 25°C check_temp->low_temp No action_temp Action: Reduce Temperature and Re-evaluate high_temp->action_temp low_temp->re_evaluate action_temp->re_evaluate final_action Consider Non-Aqueous Workup or Alternative Synthesis Route re_evaluate->final_action Yes

Caption: Troubleshooting workflow for base-induced racemization.

  • Recommended Solutions:

    • Use a Milder Base: Replace strong bases like NaOH or KOH with milder alternatives such as sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or sterically hindered organic bases like N,N-Diisopropylethylamine (DIPEA).[3]

    • Control Temperature: Perform the basic wash or reaction at low temperatures (e.g., 0-5 °C) to significantly slow the rate of deprotonation and racemization.[3]

    • Minimize Contact Time: Complete the workup or reaction as quickly as possible to reduce the duration of exposure to basic conditions.[3]

    • Use a Buffered System: If a specific pH is required, use a buffered solution (e.g., a phosphate buffer) to maintain the pH in a safe range and avoid high local concentrations of base.[3]

Scenario 2: Racemization is detected after purification by silica gel chromatography.
  • Problem Analysis: Standard silica gel can be slightly acidic, which may be sufficient to catalyze enolization and subsequent racemization, especially if the compound spends a long time on the column. Amine-containing impurities or basic modifiers in the eluent can also create localized basic conditions on the silica surface.

  • Recommended Solutions:

    • Deactivate the Silica Gel: Neutralize the silica gel before use by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), in the eluent, then evaporating the solvent.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded phase like diol or C18 (in reversed-phase mode).

    • Optimize Eluent: Add a small amount of a buffer or a volatile amine to the mobile phase to control the pH on the column.

    • Increase Flow Rate: Minimize the residence time on the column by using a higher flow rate, provided that separation efficiency is maintained.

Scenario 3: Loss of enantiomeric purity occurs during heating or reflux.
  • Problem Analysis: Thermal energy can be sufficient to induce racemization, even in the absence of strong acids or bases. This is particularly true in polar solvents that can facilitate the necessary proton transfers.

  • Recommended Solutions:

    • Lower the Reaction Temperature: If possible, investigate whether the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

    • Solvent Selection: Switch to a less polar, aprotic solvent to disfavor the formation of charged intermediates.

    • Use Flow Chemistry: For high-temperature reactions, using a continuous flow reactor can dramatically reduce the residence time at high temperatures from hours to minutes, thereby minimizing thermal racemization.[6]

Part 3: Protocols & Methodologies

Protocol 1: Standard Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination

This protocol provides a starting point for analyzing the enantiomeric purity of 2-(4-Fluorophenyl)-2-hydroxyacetamide. Optimization will likely be required.[7][8]

  • Objective: To separate and quantify the (R) and (S) enantiomers to determine the e.e.

  • Instrumentation & Columns:

    • HPLC System with UV Detector

    • Chiral Stationary Phase (CSP) Column: A polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H) is often a good starting point.

  • Method Parameters:

ParameterRecommended Starting ConditionRationale
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10 v/v)Common normal-phase eluent for polysaccharide columns.
Flow Rate 1.0 mL/minStandard analytical flow rate.[9]
Column Temp. 25 °CProvides reproducible retention times.[9]
Detection (UV) 220 nmWavelength where the phenyl ring exhibits strong absorbance.[9]
Injection Vol. 10 µLStandard injection volume.
  • Procedure:

    • Prepare a ~1 mg/mL solution of the racemic standard in the mobile phase.

    • Prepare a sample solution of your processed material at a similar concentration.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of both enantiomers and confirm resolution.

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers (Area1 and Area2).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100[7]

Protocol 2: Screening for Optimal Base and Temperature Conditions
  • Objective: To identify a base and temperature combination that effectively performs the desired chemical transformation (e.g., deprotonation, pH adjustment) without causing significant racemization.

  • Materials:

    • Enantiomerically pure 2-(4-Fluorophenyl)-2-hydroxyacetamide.

    • Anhydrous solvents (e.g., THF, Dichloromethane).

    • Bases for screening (e.g., NaHCO₃ (sat. aq.), K₂CO₃, DIPEA, DBU).

    • Small reaction vials with stir bars.

    • Cooling bath (ice/water or cryocooler).

  • Procedure:

    • Setup: Arrange a series of reaction vials in a rack. Prepare for parallel reactions at two temperatures: 0 °C and 25 °C (Room Temperature).

    • Substrate Addition: To each vial, add a pre-weighed amount of the starting material (e.g., 10 mg). Dissolve in 1 mL of the chosen organic solvent.

    • Base Addition: Add a stoichiometric equivalent of the base being tested to each corresponding vial. For aqueous bases, use a biphasic system and ensure vigorous stirring.

    • Reaction: Allow the reactions to stir for a set period (e.g., 1 hour), which should be longer than your anticipated process time to represent a worst-case scenario.

    • Workup: Quench the reactions by neutralizing with a mild acid (e.g., 1M citric acid). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

    • Analysis: Dissolve the crude residue from each vial in the HPLC mobile phase and analyze using the Chiral HPLC method (Protocol 1) to determine the final e.e.

    • Evaluation: Compare the e.e. values across the different bases and temperatures to identify the mildest conditions that are compatible with your process.

References

  • Ohashi, T., et al. (2022). Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst. Molecules. Retrieved from [Link]

  • SCIREA. (2024, January 16). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry. Retrieved from [Link]

  • Galaud, F., et al. (2008). Atropisomerism in the 2-arylimino-N-(2-hydroxyphenyl)thiazoline series: influence of hydrogen bonding on the racemization process. PubMed. Retrieved from [Link]

  • Richards, S. A., & Hollingsworth, I. (2019). Proposed mechanisms for racemization and related processes. ResearchGate. Retrieved from [Link]

  • Bisogno, F. P., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Racemizing Pharmaceutical Products in Advanced Flow Microreactors. Retrieved from [Link]

  • Williams, A. C., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Sánchez, F. G., & Pareja, A. G. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Baron, M., et al. (2022). Efficient racemization of the pharmaceutical compound Levetiracetam using solvent-free mechanochemistry. RSC Publishing. Retrieved from [Link]

  • Clayden, J., et al. (2018). Racemisation in Chemistry and Biology. The University of Manchester. Retrieved from [Link]

  • Domínguez de María, P., et al. (2007). Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions. Journal of Molecular Catalysis B: Enzymatic. Retrieved from [Link]

  • Zheng, R.-C., et al. (2010). Biocatalytic synthesis of (R)-(2)-mandelic acid from racemic mandelonitrile by cetyltrimethylammonium bromidepermeabilized cells of Alcaligenes faecalis ECU0401. ResearchGate. Retrieved from [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step. Retrieved from [Link]

  • Williams Lab. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Retrieved from [Link]

  • University of Leeds. (2020). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • Britton, J., et al. (2022). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Base catalyzed racemization of amino acid derivatives. Retrieved from [Link]

  • Fields, G. B. (Ed.). (2001). 7.4 Racemization Assays. In Methods in Enzymology (Vol. 289, pp. 476-485). Academic Press.
  • ResearchGate. (n.d.). Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. Retrieved from [Link]

  • Ready Lab, UT Southwestern. (n.d.). Kinetic Resolutions. Retrieved from [Link]

  • Wöllecke, C., et al. (2022). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Lee, Y. S., et al. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. PubMed. Retrieved from [Link]

  • Sharma, A., et al. (2022). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Fowler, C. J., et al. (2001). Effects of pH on the inhibition of fatty acid amidohydrolase by ibuprofen. British Journal of Pharmacology. Retrieved from [Link]

  • Lou, S., & Geman, D. (2017). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. The Journal of Chemical Physics. Retrieved from [Link]

  • ResearchGate. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • Payne, C., et al. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC. SciSpace. Retrieved from [Link]

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Optimization

Technical Support Center: Chromatography-Free Purification of 2-(4-Fluorophenyl)-2-hydroxyacetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when scaling up the synthesis of 2-(4-Fluorophenyl)-2-hydroxyacetamide (commonly known...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when scaling up the synthesis of 2-(4-Fluorophenyl)-2-hydroxyacetamide (commonly known as 4-fluoromandelamide). While silica gel chromatography is acceptable at the milligram scale, it is unviable for process chemistry and drug development due to excessive solvent waste, high costs, and throughput limitations.

This guide outlines field-proven, chromatography-free purification strategies. By leveraging the specific physicochemical differences between the target amide and its common synthetic impurities—namely, the starting material (4-fluoromandelonitrile) and the over-hydrolyzed byproduct (4-fluoromandelic acid)[1]—we can design a self-validating purification loop using reactive extraction and controlled crystallization.

Physicochemical Profiling

To purify a compound without chromatography, we must first exploit its thermodynamic and structural properties. The table below summarizes the critical data used to design our separation logic.

CompoundRole in SynthesispKaH-Bonding ProfileRelative Polarity
2-(4-Fluorophenyl)-2-hydroxyacetamide Target Product~13–15 (OH)Strong Donor & AcceptorHigh
4-Fluoromandelic Acid Over-hydrolysis Impurity3.14 ± 0.10[2]Strong Donor & AcceptorHigh (Ionizable)
4-Fluoromandelonitrile Starting Material / ImpurityN/ADonor Only (OH)Moderate
Core Purification Strategies: The "How" and "Why"
Protocol 1: Reactive Extraction (Acid Impurity Removal)

The Causality: The primary amide nitrogen's lone pair is delocalized into the adjacent carbonyl group, rendering 2-(4-Fluorophenyl)-2-hydroxyacetamide strictly neutral and non-ionizable under mild conditions. Conversely, 4-fluoromandelic acid possesses a highly acidic carboxylic proton (pKa 3.14)[2]. By washing the crude mixture with a mild base (saturated aqueous NaHCO₃, pH ~8.3), the acid is quantitatively deprotonated. It partitions into the aqueous phase as a highly soluble sodium salt, while the neutral amide remains securely in the organic layer.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a moderately polar organic solvent like Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude material.

  • Base Wash: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Phase Transfer: Vigorously agitate the biphasic mixture for 5 minutes to ensure complete phase transfer of the deprotonated acid. Vent the funnel frequently to release CO₂ gas.

  • Separation: Separate the phases. Back-extract the aqueous layer with 0.5 volumes of EtOAc to recover any trace amide product.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the acid-free crude amide.

Protocol 2: Anti-Solvent Crystallization (Nitrile Impurity Removal)

The Causality: Nitriles lack the extensive hydrogen-bond networks of primary amides. Mandelamide derivatives readily form robust crystal lattices driven by intermolecular amide-amide and hydroxyl-amide hydrogen bonds[3]. By selecting a solvent system where the amide is highly soluble at elevated temperatures but poorly soluble at room temperature (e.g., Ethanol/Heptane or THF/Toluene), the amide selectively crystallizes. The less polar nitrile impurity, unable to integrate into this specific hydrogen-bonded lattice, remains solvated in the mother liquor[4].

Step-by-Step Methodology:

  • Dissolution: Suspend the acid-free crude solid in a minimal volume of Ethanol (or THF) and heat to 60°C until fully dissolved.

  • Anti-Solvent Addition: Slowly add Heptane (or Toluene) dropwise while maintaining the 60°C temperature until the solution reaches its cloud point (becomes faintly turbid)[4].

  • Clarification: Add 1–2 drops of the good solvent (Ethanol/THF) just until the turbidity clears.

  • Controlled Cooling: Remove from heat and allow the solution to cool to room temperature at a strictly controlled rate (e.g., 5°C/hour) to promote the growth of large, pure crystals and prevent impurity occlusion.

  • Maturation: Chill the suspension in an ice bath (0–5°C) for 2 hours to maximize thermodynamic yield.

  • Filtration: Filter the crystals via vacuum filtration, wash with cold anti-solvent, and dry under vacuum at 40°C.

Process Visualizations

PurificationWorkflow Start Crude Reaction Mixture (Amide + Acid + Nitrile) Wash Aqueous Base Wash (NaHCO3) Removes 4-Fluoromandelic Acid Start->Wash OrgPhase Organic Phase (Amide + Nitrile) Wash->OrgPhase Organic Layer AqPhase Aqueous Phase (Acid Salt - Discard) Wash->AqPhase Aqueous Layer Cryst Anti-Solvent Crystallization (EtOH/Heptane) OrgPhase->Cryst Solvent Exchange Pure Pure 2-(4-Fluorophenyl)- 2-hydroxyacetamide Crystals Cryst->Pure Filtration ML Mother Liquor (Nitrile Impurity - Discard) Cryst->ML Filtrate

Workflow for chromatography-free purification of 2-(4-Fluorophenyl)-2-hydroxyacetamide.

Troubleshooting & FAQs

Q: During crystallization, my product forms a biphasic liquid ("oils out") instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the specific solvent mixture, or when supersaturation is too high, preventing proper nucleation. Solution: Reheat the mixture until it forms a single homogeneous phase. Add 5–10% more of the "good" solvent (e.g., Ethanol) to alter the saturation curve. Cool the solution much more slowly. Crucially, introduce seed crystals of pure 2-(4-Fluorophenyl)-2-hydroxyacetamide just above the expected nucleation temperature. Seeding bypasses the high energy barrier of primary nucleation, forcing the system directly into controlled crystal growth.

TroubleshootingWorkflow Oiling Issue: Oiling Out (Liquid-Liquid Separation) Reheat Reheat to Homogeneous Single Phase Oiling->Reheat Adjust Add 5-10% Good Solvent (e.g., Ethanol) Reheat->Adjust Cool Cool Slowly (5°C / hour) Adjust->Cool Seed Introduce Seed Crystals Above Nucleation Temp Cool->Seed Success Controlled Crystal Growth Seed->Success

Troubleshooting workflow to resolve liquid-liquid phase separation (oiling out).

Q: I am trying to resolve the racemic amide into its (R) and (S) enantiomers. Can this be done without chiral chromatography? A: Yes, via diastereomeric cocrystallization. While the amide is neutral and cannot form classical diastereomeric salts with chiral amines, it readily forms diastereomeric cocrystals. Recent crystallographic studies demonstrate that mandelamide forms distinct 1:1 cocrystals with chiral coformers like (S)-mandelic acid or L-proline[3]. By performing Liquid-Assisted Grinding (LAG) or slow evaporation with a chiral coformer in solvents like Methanol, you can selectively crystallize one diastereomeric pair[4].

Q: My final crystals still contain trace amounts of 4-fluoromandelonitrile. Why didn't the crystallization remove it? A: If the cooling rate was too fast, the nitrile impurity may have been physically trapped within the crystal lattice (occlusion) or precipitated rapidly as an amorphous mixture. Solution: Perform a reslurrying (slurry wash) step. Suspend the impure crystals in a solvent where the nitrile is soluble but the amide is highly insoluble (e.g., pure cold toluene). Stir vigorously for 2–4 hours at room temperature. The mechanical shearing and thermodynamic equilibrium will leach the trapped nitrile into the solvent without dissolving the bulk amide lattice.

References
  • Enantioselective Enzymatic Hydrolysis of rac-Mandelonitrile to R-Mandelamide by Nitrile Hydratase Immobilized on Poly(vinyl alcohol)/Chitosan–Glutaraldehyde Support Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • 4-Fluoromandelic acid | C8H7FO3 | CID 98068 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amidation of 4-Fluoromandelic Acid Derivatives

Welcome to the Advanced Synthesis Support Desk. This portal is designed for drug development professionals, medicinal chemists, and process scientists who are encountering stalled reactions, low yields, or complex byprod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Desk. This portal is designed for drug development professionals, medicinal chemists, and process scientists who are encountering stalled reactions, low yields, or complex byproduct profiles during the amidation of 4-fluoromandelic acid.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the chemical causality behind these failures and provide self-validating, field-proven protocols to ensure your syntheses reach >95% conversion.

Diagnostic Desk: Frequently Asked Questions (FAQs)

Q1: Why does my amidation of 4-fluoromandelic acid stall at 30-40% conversion, yielding multiple closely eluting peaks on my LC-MS? A: This is a classic symptom of α-hydroxyl interference. 4-fluoromandelic acid is a bifunctional molecule containing both a carboxylic acid and an α-hydroxyl group. When you activate the carboxylate using standard peptide coupling reagents (e.g., EDC, DCC, or HATU), the unprotected α-hydroxyl group of a neighboring molecule acts as a competing nucleophile. This leads to rampant O-acylation, forming lactides or linear depsipeptides instead of your target amide [1[1]]. Furthermore, the strongly electron-withdrawing 4-fluoro substituent inductively decreases the pKa of the α-proton and alters the electronic density of the ring, making the active ester highly susceptible to hydrolysis if the amine nucleophile is sterically hindered [].

Q2: If the α-hydroxyl group is the primary failure point, what is the most efficient way to bypass this without adding lengthy protection/deprotection steps? A: The most elegant solution is to abandon standard coupling reagents and utilize a Trimethyl Borate (B(OMe)₃) mediated direct amidation . B(OMe)₃ selectively coordinates with the α-hydroxy acid motif to form a highly reactive, cyclic α-hydroxy borate intermediate. This intermediate perfectly positions the carbonyl for nucleophilic attack by the amine while simultaneously masking the hydroxyl group from participating in side reactions. This exact mechanistic pathway was successfully validated at scale during the synthesis of the antimuscarinic agent Mirabegron [2[2]].

Q3: If I must use standard coupling reagents due to solvent or temperature constraints, how should I adjust my protocol? A: You must physically block the α-hydroxyl group. We recommend protection via a tert-Butyldimethylsilyl (TBS) ether. TBS is sterically demanding enough to completely suppress O-acylation. Once protected, switch your coupling reagent to HATU or COMU and use a strong, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to drive the formation of the active ester rapidly.

TroubleshootingWorkflow Issue Incomplete Amidation of 4-Fluoromandelic Acid Analysis Conduct LC-MS / HPLC Reaction Profiling Issue->Analysis PathA Low Conversion (< 50% Product) Analysis->PathA High SM remaining PathB Multiple Peaks (Side Reactions / Dimers) Analysis->PathB Mass = 2M-H2O (Dimer) SolA Optimize Activation: Switch to HATU/COMU Increase DIPEA PathA->SolA SolB Prevent α-OH Attack: 1. Protect with TBS/Ac 2. Use B(OMe)3 Direct Method PathB->SolB

Troubleshooting workflow for resolving incomplete amidation of 4-fluoromandelic acid.

Data Matrix: Quantitative Reagent Comparison

To assist in selecting the correct synthetic route, the following table summarizes the quantitative performance of various amidation strategies when applied to α-hydroxy acids like 4-fluoromandelic acid.

Amidation StrategyReagent Systemα-OH Protection Required?Typical ConversionPrimary Byproduct RiskScalability / Atom Economy
Traditional Carbodiimide EDC·HCl, HOBt, TEAYes30 - 45%High (Lactides, Depsipeptides)Poor (Requires extensive chromatography)
Uronium/Aminium Salt HATU, DIPEA, DCMYes85 - 95%Low (Trace epimerization)Moderate (High reagent cost, poor atom economy)
Direct Borate Catalysis B(OMe)₃, Toluene, HeatNo > 95% None (Highly selective)Excellent (Green, high atom economy)

Protocol Vault: Self-Validating Methodologies

Every protocol in this vault is designed as a self-validating system . Do not proceed to the next step without confirming the analytical checkpoint. This ensures causality is maintained and failures are isolated immediately.

Protocol A: Trimethyl Borate-Mediated Direct Amidation (Protecting-Group-Free)

This protocol exploits the selective coordination of boron to the α-hydroxy acid motif, bypassing the need for protecting groups entirely [2[2]].

Step 1: Reagent Charging In an oven-dried, 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-fluoromandelic acid (1.0 eq, 10 mmol) and the target primary/secondary amine (1.1 eq, 11 mmol) in anhydrous Toluene (40 mL).

Step 2: Borate Activation Add Trimethyl Borate, B(OMe)₃ (1.5 eq, 15 mmol) dropwise at room temperature under a nitrogen atmosphere. Stir for 15 minutes.

Causality Note: B(OMe)₃ coordinates with both the carboxylate and the α-hydroxyl group, forming a rigid 5-membered active borate ring that prevents the hydroxyl group from acting as a nucleophile.

Step 3: Thermal Aminolysis Heat the reaction mixture to reflux (approx. 110°C). The Dean-Stark trap will collect the methanol byproduct, driving the equilibrium toward the amide product. Maintain reflux for 12–16 hours.

Step 4: Validation Checkpoint (Critical)

Self-Validation: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via UPLC-MS. Pass Criteria: >95% consumption of the 4-fluoromandelic acid peak. The product mass [M+H]⁺ must be the dominant peak. The absence of a mass corresponding to [2M - H₂O] confirms that dimerization has been successfully suppressed. If starting material remains >5%, add 0.2 eq B(OMe)₃ and reflux for an additional 2 hours.

Step 5: Workup Cool to room temperature. Quench with water (20 mL) to hydrolyze the residual borate complex. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the pure 4-fluoromandelamide derivative.

MechanisticPathway Step1 4-Fluoromandelic Acid + Target Amine Step2 Addition of B(OMe)3 (Trimethyl Borate) Step1->Step2 Step3 Formation of Active α-Hydroxy Borate Complex Step2->Step3 Coordination & Heating Step4 Nucleophilic Attack by Amine Step3->Step4 Activation of Carbonyl Step5 4-Fluoro-Mandelamide + B(OMe)3 Regenerated Step4->Step5 Elimination of Methanol

Mechanistic pathway of trimethyl borate-mediated amidation of α-hydroxy acids.

Protocol B: HATU-Mediated Amidation via O-Silyl Protection

Use this protocol if your target amine is thermally unstable and cannot survive the reflux conditions of Protocol A.

Step 1: O-Protection (Masking the Nucleophile) Dissolve 4-fluoromandelic acid (1.0 eq) in anhydrous DMF. Add Imidazole (2.5 eq) and TBS-Cl (1.2 eq) at 0°C. Stir at room temperature for 12 hours.

Self-Validation 1: Run TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~0.1) must completely disappear, replaced by a less polar spot (Rf ~0.6). Stain with KMnO₄ to visualize. Do not proceed to amidation until protection is complete.

Step 2: Active Ester Formation Isolate the O-TBS-4-fluoromandelic acid via aqueous workup. Dissolve in anhydrous DCM (0.2 M). Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

Causality Note: DIPEA is preferred over TEA because its steric bulk prevents it from acting as a competing nucleophile, while HATU rapidly forms a highly reactive HOAt ester.

Step 3: Amidation Add the target amine (1.2 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

Self-Validation 2: Quench a 10 µL aliquot in Methanol and run LC-MS. If the active ester was successfully generated but failed to react with your amine, you will see the methyl ester mass. If the amide mass is present, proceed to deprotection.

Step 4: Deprotection Concentrate the reaction mixture, dissolve in THF, and add TBAF (1.5 eq, 1M in THF) at 0°C. Stir for 1 hour to cleave the TBS group, yielding the final 4-fluoromandelamide.

References

  • . RSC Publishing. 2.2. PubMed.

  • 1. PMC.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of 2-(4-Fluorophenyl)-2-hydroxyacetamide

1H NMR Spectrum Interpretation of 2-(4-Fluorophenyl)-2-hydroxyacetamide: A Comparative Guide For researchers and drug development professionals, the precise structural verification of chiral building blocks is a non-nego...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Interpretation of 2-(4-Fluorophenyl)-2-hydroxyacetamide: A Comparative Guide

For researchers and drug development professionals, the precise structural verification of chiral building blocks is a non-negotiable step in the synthesis of active pharmaceutical ingredients (APIs). 2-(4-Fluorophenyl)-2-hydroxyacetamide (commonly known as 4-fluoromandelamide) is a critical intermediate whose structural integrity is best validated via Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy[1].

This guide provides an in-depth comparative analysis of the 1H NMR spectrum of 2-(4-Fluorophenyl)-2-hydroxyacetamide against its non-fluorinated analog, mandelamide. By understanding the mechanistic causality behind heteronuclear spin-spin coupling, scientists can confidently interpret these spectra and validate sample purity.

Mechanistic Causality: The Impact of the para-Fluoro Substituent

In an unsubstituted mandelamide, the five aromatic protons typically overlap, forming a poorly resolved multiplet[2]. The introduction of a fluorine atom at the para position fundamentally reorganizes this aromatic region into a predictable AA'BB'X spin system (where X represents the 19F nucleus).

Because 19F is a spin-½ nucleus with 100% natural abundance, it couples heteronuclearly with the adjacent protons on the aromatic ring[3]. Fluorine's high electronegativity exerts an electron-withdrawing inductive effect (-I) that slightly deshields the benzylic methine proton. Simultaneously, its resonance-donating effect (+R) shields the ortho protons on the ring. Understanding these competing electronic effects and the resulting 19F-1H coupling constants (³J_HF and ⁴J_HF) is the key to decoding the spectrum[4].

Comparative 1H NMR Data

The following table summarizes the expected 1H NMR spectral data, highlighting the diagnostic shifts and multiplicities caused by the fluoro-substitution.

Proton AssignmentMandelamide (DMSO-d6)2-(4-Fluorophenyl)-2-hydroxyacetamide (DMSO-d6)Structural Implication
Amide (-CONH₂) ~7.15 & 7.30 ppm (br s, 2H)~7.15 & 7.30 ppm (br s, 2H)Restricted C-N bond rotation creates diastereotopic protons.
Aromatic (Ar-H) ~7.25–7.40 ppm (m, 5H)~7.45 ppm (dd, 2H, J=8.5, 5.5 Hz)~7.15 ppm (t, 2H, J=8.8 Hz)AA'BB'X system confirms para-fluoro substitution[3].
Hydroxyl (-OH) ~6.00 ppm (d, 1H, J=4.5 Hz)~6.05 ppm (d, 1H, J=4.5 Hz)Slower exchange in DMSO enables ³J_HH coupling[2].
Methine (-CH-) ~4.85 ppm (d, 1H, J=4.5 Hz)~4.95 ppm (d, 1H, J=4.5 Hz)Inductive deshielding by the para-fluoro group.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the acquisition protocol must act as a self-validating system.

Step 1: Sample Preparation & Solvent Selection Weigh 10–15 mg of 2-(4-Fluorophenyl)-2-hydroxyacetamide and dissolve it completely in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Causality & Validation: DMSO-d6 is specifically chosen over CDCl3 to arrest the intermolecular chemical exchange of the -OH and -NH₂ protons[2]. If the sample and solvent are strictly anhydrous, the -OH proton will couple with the methine -CH- proton, yielding a distinct doublet (³J ≈ 4.5 Hz). The presence of this doublet serves as an internal validation of sample purity; a collapsed singlet would immediately flag moisture contamination or acidic impurities.

Step 2: Instrument Setup & Shimming Transfer the solution to a high-quality 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the 1H frequency and lock onto the deuterium signal of the DMSO-d6. Causality & Validation: Execute rigorous gradient shimming. Proper shimming is internally validated by the TMS peak line-width at half-height, which must be < 1.0 Hz. Poor shimming will artificially broaden the apparent triplet of the fluoro-aromatic protons, obscuring the critical 19F-1H coupling constants[5].

Step 3: Acquisition & Processing Utilize a standard 1D single-pulse sequence (e.g., zg30). Set the spectral width to 15 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16–32 scans. Apply a 0.3 Hz exponential line-broadening function prior to Fourier transformation. Phase correct manually and calibrate the chemical shift using the TMS internal standard at 0.00 ppm.

Spin-Spin Coupling Network

NMR_Coupling F 19F Nucleus (Spin 1/2) H_ortho Ar-H (ortho to F) ~7.15 ppm (t) F->H_ortho ³J_HF ≈ 8.8 Hz H_meta Ar-H (meta to F) ~7.45 ppm (dd) F->H_meta ⁴J_HF ≈ 5.5 Hz H_ortho->H_meta ³J_HH ≈ 8.5 Hz CH Methine CH ~4.95 ppm (d) OH Hydroxyl OH ~6.05 ppm (d) CH->OH ³J_HH ≈ 4.5 Hz (in DMSO-d6)

1H-19F and 1H-1H spin-spin coupling network in 2-(4-Fluorophenyl)-2-hydroxyacetamide.

In-Depth Signal Interpretation

1. The Aromatic Region: Decoding 19F-1H Coupling The defining feature of this spectrum is the aromatic region. The protons ortho to the fluorine atom (~7.15 ppm) experience both a homonuclear ortho-coupling (³J_HH ≈ 8.5 Hz) and a heteronuclear ortho-coupling (³J_HF ≈ 8.8 Hz)[4]. Because these two coupling constants are nearly identical in magnitude, the theoretical doublet of doublets degenerates into an apparent triplet (pseudo-triplet).

Conversely, the protons meta to the fluorine atom (~7.45 ppm) experience the same ³J_HH but a much smaller heteronuclear meta-coupling (⁴J_HF ≈ 5.5 Hz)[4]. This mismatch in coupling constants prevents signal degeneration, resulting in a distinct, well-resolved doublet of doublets (dd). This predictable splitting pattern provides definitive proof of para-substitution[3].

2. The Chiral Methine and Hydroxyl Region The aliphatic region is anchored by the chiral center. The methine proton (-CH-) appears around 4.95 ppm. Because the DMSO-d6 solvent prevents rapid proton exchange, the adjacent hydroxyl proton (-OH) appears around 6.05 ppm[2]. The ³J_HH coupling between these two protons splits both signals into doublets. Observing this mutual splitting is a critical diagnostic feature confirming the presence of an intact secondary alcohol.

3. The Amide Region The terminal amide (-CONH₂) features two diastereotopic protons. Due to the restricted rotation around the C-N partial double bond and differential hydrogen bonding environments within the solvent, these protons do not average out into a single peak. Instead, they typically appear as two distinct, broad singlets around 7.15 ppm and 7.30 ppm[2].

References

  • National Center for Biotechnology Information. "4-Fluoromandelic acid". PubChem Compound Summary for CID 98068.[Link][1]

  • Beilstein Journal of Organic Chemistry. "Oligomerization of optically active N-(4-hydroxyphenyl)mandelamide in the presence of β-cyclodextrin and the minor role of chirality". Beilstein J. Org. Chem. 2014, 10, 241.[Link][2]

  • ResearchGate. "1H, 13C, 15N HMBC, and 19F NMR spectroscopic characterisation of seized flephedrone, cut with benzocaine". Drug Testing and Analysis.[Link][3]

  • Proceedings of the Royal Society of London. "High-resolution proton and fluorine resonance spectra of para-fluoro-aniline". Mathematical and Physical Sciences.[Link][5]

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Development and Column Comparison for the Purity Analysis of 2-(4-Fluorophenyl)-2-hydroxyacetamide

The Analytical Challenge: Fluorinated Mandelamide Derivatives 2-(4-Fluorophenyl)-2-hydroxyacetamide (also known as 4-fluoro-mandelamide) is a critical intermediate and active pharmaceutical ingredient (API) derivative. T...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Fluorinated Mandelamide Derivatives

2-(4-Fluorophenyl)-2-hydroxyacetamide (also known as 4-fluoro-mandelamide) is a critical intermediate and active pharmaceutical ingredient (API) derivative. The primary analytical challenge in its purity assessment lies in resolving the target analyte from closely related synthetic impurities, such as des-fluoro analogs, positional isomers (e.g., 2-fluoro or 3-fluoro derivatives), and unreacted mandelic acid precursors.

Because the fluorine atom strongly withdraws electron density from the aromatic ring, it alters the molecule's overall polarity and hydrogen-bonding capacity. Traditional reversed-phase HPLC methods relying solely on dispersive (hydrophobic) interactions often fail to provide adequate baseline resolution between these structurally similar fluorinated and non-fluorinated species[1].

Column Selectivity Comparison: Alkyl (C18) vs. Pentafluorophenyl (PFP)

In HPLC method development, resolution is most strongly impacted by stationary phase selectivity. To objectively evaluate performance, we compared a standard Octadecylsilane (C18) column against a Pentafluorophenyl (PFP) column.

  • Standard C18 Column: Relies predominantly on hydrophobic interactions. Due to the nearly identical hydrophobicities of 4-fluoro-mandelamide and its des-fluoro impurity, the C18 phase exhibits poor selectivity, resulting in peak co-elution.

  • PFP Column: Introduces powerful orthogonal retention mechanisms. The electron-deficient pentafluorophenyl ring facilitates π−π interactions with the electron-rich regions of the analyte. Furthermore, the PFP phase enables strong dipole-dipole interactions, hydrogen bonding, and highly specific fluorine-fluorine interactions[1]. This multi-modal retention mechanism is critical for resolving fluorinated positional isomers.

Mechanisms Analyte 2-(4-Fluorophenyl)- 2-hydroxyacetamide C18 Standard C18 Column (Alkyl Phase) Analyte->C18 Hydrophobic Interactions Only PFP PFP Column (Pentafluorophenyl) Analyte->PFP Pi-Pi, Dipole, & F-F Interactions Result1 Poor Resolution of Isomers C18->Result1 Result2 High Orthogonal Selectivity PFP->Result2

Caption: Retention Mechanisms of Fluorinated Analytes on C18 versus PFP Stationary Phases.

Comparative Performance Data

The following table summarizes the quantitative data obtained during the column screening phase using a standardized gradient of Water/Acetonitrile (0.1% TFA).

ParameterStandard C18 (150 x 4.6 mm, 3 µm)PFP Phase (150 x 4.6 mm, 3 µm)
Retention Time (Target) 6.4 min8.2 min
Resolution (Target vs. Des-fluoro) 1.1 (Co-elution)3.4 (Baseline Resolution)
Resolution (4-Fluoro vs. 2-Fluoro) 0.8 (Unresolved)2.6 (Baseline Resolution)
Tailing Factor (USP) 1.651.10
Theoretical Plates (N) ~8,500~12,400

Data Interpretation: The PFP column demonstrates superior performance, achieving a USP resolution > 2.0 for all critical pairs, whereas the C18 column fails to resolve the positional isomers.

Optimized Experimental Protocol

Based on the comparative data, the PFP column was selected for the final methodology. The following protocol is designed as a self-validating system, incorporating System Suitability Testing (SST) to ensure data integrity before every run.

Reagents & Materials
  • Stationary Phase: PFP Column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of the hydroxyl group and masks residual silanols on the silica support, preventing peak tailing.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Sample Preparation
  • Standard Solution: Accurately weigh 10.0 mg of 2-(4-Fluorophenyl)-2-hydroxyacetamide reference standard into a 50 mL volumetric flask.

  • Dissolution: Add 25 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume (Concentration: 0.2 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C. Causality: Elevated column temperatures improve mass transfer kinetics and sharpen peaks specifically for fluorinated compounds[1].

  • Detection: UV at 220 nm (optimal absorbance for the substituted aromatic ring).

  • Gradient Program:

    • 0 - 2 min: 10% B

    • 2 - 12 min: 10% 60% B

    • 12 - 15 min: 60% B

    • 15 - 15.1 min: 60% 10% B

    • 15.1 - 20 min: 10% B (Re-equilibration)

System Suitability Testing (SST)

To ensure trustworthiness, the system must pass the following criteria using six replicate injections of the Standard Solution before sample analysis:

  • RSD of Retention Time: 1.0%

  • RSD of Peak Area: 2.0%

  • Tailing Factor (T): 1.5

  • Resolution (Target vs. closest impurity): 2.0

Method Validation Framework (ICH Q2(R2))

To ensure the analytical procedure is fit for its intended purpose, the optimized PFP method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2]. The validation framework evaluates specific parameters to guarantee accuracy, reproducibility, and scientific integrity[3].

Validation Start Method Development (PFP Column Selected) Spec Specificity (Baseline Separation > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision & Accuracy (RSD < 2.0%, Recovery 98-102%) Lin->Prec Valid ICH Q2(R2) Validated Method Ready for Routine Purity Analysis Prec->Valid

Caption: ICH Q2(R2) Analytical Method Validation Workflow for Purity Analysis.

Validation Summary Data
Validation Parameter (ICH Q2(R2))Acceptance CriteriaExperimental ResultStatus
Specificity No interference from blank/impurities; Resolution > 2.0Resolution = 2.6Pass
Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9998 (Range: 25% to 150%)Pass
Method Precision (Repeatability) % RSD of peak area 2.0% (n=6)% RSD = 0.65%Pass
Intermediate Precision % RSD 2.0% (different days/analysts)% RSD = 0.82%Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0%99.4% - 100.8%Pass
Robustness Stable RT and Area under deliberate variationsPassed ( ± 2°C Temp, ± 0.1 mL/min Flow)Pass

Conclusion

For the purity analysis of 2-(4-Fluorophenyl)-2-hydroxyacetamide, traditional C18 stationary phases fail to provide the necessary selectivity to resolve closely related fluorinated and des-fluoro impurities. The implementation of a Pentafluorophenyl (PFP) column leverages orthogonal retention mechanisms—specifically π−π and fluorine-fluorine interactions—to achieve baseline resolution. When coupled with a rigorous, self-validating experimental protocol and validated against ICH Q2(R2) standards[2], this method provides drug development professionals with a highly reliable, trustworthy, and robust analytical tool.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). Available at:[Link]

  • Xia, G., et al. "Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography." Journal of Fluorine Chemistry, September 2014. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Validation

A Comparative Analysis of the Predicted Bioactivity of 2-(4-Fluorophenyl)- and 2-(4-Chlorophenyl)-2-hydroxyacetamide

A Senior Application Scientist's Perspective on Structure-Activity Relationships and Potential Therapeutic Applications Introduction: The Significance of Halogen Substitution in Drug Design The introduction of halogen at...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Structure-Activity Relationships and Potential Therapeutic Applications

Introduction: The Significance of Halogen Substitution in Drug Design

The introduction of halogen atoms, particularly fluorine and chlorine, is a cornerstone of modern drug design. These substitutions can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1] Fluorine, being highly electronegative and relatively small, can alter electronic properties and form key hydrogen bonds. Chlorine, which is larger and more lipophilic, can enhance binding through hydrophobic interactions and also participate in halogen bonding.[1] This guide will explore how the substitution of fluorine versus chlorine at the para-position of the phenyl ring in 2-hydroxyacetamide might impact its bioactivity, drawing on data from analogous structures.

Predicted Bioactivity Profile: A Tale of Two Halogens

Based on the available literature for structurally related compounds, both 2-(4-Fluorophenyl)- and 2-(4-Chlorophenyl)-2-hydroxyacetamide are predicted to exhibit a range of biological activities, primarily centered around the central nervous system and potentially as anticancer agents. The core 2-hydroxyacetamide scaffold is a known pharmacophore in various bioactive molecules.

Anticonvulsant and Neuromodulatory Effects

The α-hydroxyamide moiety is a known feature in compounds with anticonvulsant, anxiolytic, and antidepressant-like properties.[2] The mechanism of action for some of these compounds involves the inhibition of voltage-gated sodium channels.[2]

Table 1: Predicted Neuromodulatory Activity

Feature2-(4-Fluorophenyl)-2-hydroxyacetamide2-(4-Chlorophenyl)-2-hydroxyacetamideRationale and Supporting Evidence
Predicted Potency Moderate to HighModerate to HighThe core α-hydroxyamide structure is associated with anticonvulsant activity.[2][3] The specific halogen will likely modulate potency.
Mechanism of Action Likely Voltage-Gated Sodium Channel BlockerLikely Voltage-Gated Sodium Channel BlockerThis mechanism is established for other α-hydroxyamides with anticonvulsant properties.[2]
Lipophilicity (LogP) LowerHigherChlorine is more lipophilic than fluorine, which can affect blood-brain barrier penetration and target engagement.[1]
Metabolic Stability Potentially HigherPotentially LowerThe C-F bond is generally stronger than the C-Cl bond, which can lead to greater metabolic stability.

The increased lipophilicity of the chloro-derivative may enhance its ability to cross the blood-brain barrier, potentially leading to higher CNS concentrations and greater potency.[1] However, the greater metabolic stability of the fluoro-compound could result in a longer duration of action.

Anticancer Potential

Phenylacetamide derivatives have also been investigated as potential anticancer agents.[4] For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxicity against prostate cancer cell lines.[4]

Table 2: Predicted Anticancer Activity

Feature2-(4-Fluorophenyl)-2-hydroxyacetamide2-(4-Chlorophenyl)-2-hydroxyacetamideRationale and Supporting Evidence
Predicted Cytotoxicity ModerateModeratePhenylacetamide derivatives have shown anticancer properties.[4][5] The nature of the halogen can influence activity.
Potential Targets To be determinedTo be determinedThe exact molecular targets for this class of compounds in cancer are not fully elucidated.
Structure-Activity Relationship The 4-fluoro substitution has been shown to be compatible with anticancer activity in related scaffolds.[4]The 4-chloro substitution is common in various bioactive compounds, including those with anticancer activity.

Experimental Protocols for Comparative Bioactivity Assessment

To empirically validate the predicted differences in bioactivity, a series of standardized in vitro and in vivo assays would be required. The following protocols outline a logical workflow for a head-to-head comparison.

In Vitro Anticonvulsant Activity Screening

Objective: To determine and compare the efficacy of the two compounds in a cellular model of epilepsy.

Methodology: Maximal Electroshock (MES) Test

  • Compound Preparation: Dissolve 2-(4-Fluorophenyl)-2-hydroxyacetamide and 2-(4-Chlorophenyl)-2-hydroxyacetamide in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Animal Model: Use adult male mice.

  • Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.

  • Induction of Seizures: After a predetermined time (e.g., 30 or 60 minutes), induce seizures using a corneal electrode to deliver a maximal electroshock (e.g., 50 mA for 0.2 s).

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Calculate the median effective dose (ED50) for each compound, which is the dose required to protect 50% of the animals from the tonic hindlimb extension.

Diagram 1: Experimental Workflow for MES Test

MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Prep Compound Dissolution Administration Compound Administration (i.p.) Compound_Prep->Administration Animal_Acclimation Animal Acclimation Animal_Acclimation->Administration Seizure_Induction Maximal Electroshock Administration->Seizure_Induction Observation Observe for Tonic Hindlimb Extension Seizure_Induction->Observation Data_Collection Record Seizure Outcome Observation->Data_Collection ED50_Calc Calculate ED50 Data_Collection->ED50_Calc

Caption: Workflow for the Maximal Electroshock (MES) test.

In Vitro Cytotoxicity Assay

Objective: To compare the cytotoxic effects of the two compounds against a panel of human cancer cell lines.

Methodology: MTS Assay

  • Cell Culture: Culture human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of each compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound, representing the concentration that causes 50% inhibition of cell growth.

Diagram 2: Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow start Start: Cancer Cell Lines cell_culture Cell Culture & Seeding in 96-well plates start->cell_culture compound_treatment Treatment with Serial Dilutions of Compounds cell_culture->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation mts_addition Addition of MTS Reagent incubation->mts_addition absorbance_reading Measure Absorbance at 490 nm mts_addition->absorbance_reading ic50_calc Calculate IC50 Values absorbance_reading->ic50_calc end End: Comparative Cytotoxicity Data ic50_calc->end

Caption: Workflow for determining in vitro cytotoxicity using the MTS assay.

Discussion and Future Directions

The substitution of fluorine with chlorine at the para-position of the phenyl ring in 2-hydroxyacetamide is anticipated to yield distinct bioactivity profiles. The chloro-derivative's increased lipophilicity could favor blood-brain barrier penetration and hydrophobic interactions with protein targets, potentially enhancing its potency in CNS-related activities.[1] Conversely, the fluoro-derivative may exhibit a more favorable metabolic profile due to the strength of the C-F bond.

To fully elucidate the therapeutic potential of these compounds, further investigations are warranted. These should include:

  • In vivo efficacy studies in relevant animal models of epilepsy and cancer.

  • Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds.

  • Mechanism of action studies to identify and validate the molecular targets responsible for their biological effects.

Conclusion

While this guide provides a predictive comparison based on established structure-activity relationships, empirical testing is essential to definitively characterize and compare the bioactivities of 2-(4-Fluorophenyl)-2-hydroxyacetamide and 2-(4-Chlorophenyl)-2-hydroxyacetamide. The subtle yet significant differences imparted by the fluorine and chlorine substituents underscore the importance of strategic halogenation in modern drug discovery. The experimental frameworks provided herein offer a clear path for researchers to unravel the therapeutic potential of these promising scaffolds.

References

  • N-propyl-2,2-diphenyl-2-hydroxyacetamide, a novel α-hydroxyamide with anticonvulsant, anxiolytic and antidepressant-like effects that inhibits voltage-gated sodium channels - PubMed. Available at: [Link]

  • Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives - PubMed. Available at: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Semantic Scholar. Available at: [Link]

  • Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(4-Substituted-phenyl)-N-hydroxy-2-propenamides, a New Class of Histone Deacetylase Inhibitors - Sci-Hub. Available at: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC. Available at: [Link]

  • Bioactive Phytochemicals | Encyclopedia MDPI. Available at: [Link]

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC. Available at: [Link]

  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC. Available at: [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Available at: [Link]

  • Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents | Request PDF - ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors - PubMed. Available at: [Link]

  • 2-(4-fluorophenyl)-N-hydroxyacetamide | C8H8FNO2 | CID 24696456 - PubChem. Available at: [Link]

Sources

Comparative

X-ray diffraction (XRD) data for 2-(4-Fluorophenyl)-2-hydroxyacetamide validation

As a Senior Application Scientist, I have evaluated countless solid-state validation workflows for complex pharmaceutical intermediates. The compound 2-(4-Fluorophenyl)-2-hydroxyacetamide (a fluorinated derivative of man...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless solid-state validation workflows for complex pharmaceutical intermediates. The compound 2-(4-Fluorophenyl)-2-hydroxyacetamide (a fluorinated derivative of mandelamide) presents a unique crystallographic challenge. Because mandelamide derivatives exhibit complex crystal landscapes, intricate hydrogen-bonding networks (such as R22​(9) dimer motifs), and a high propensity for diastereomeric cocrystallization[1], stringent validation of their solid-state form is mandatory. Polymorphic variations in this intermediate will directly alter downstream reactivity, solubility, and the bioavailability of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares High-Resolution Powder X-Ray Diffraction (HR-PXRD) against alternative analytical modalities, providing a self-validating experimental protocol designed to ensure absolute phase purity.

Objective Comparison of Analytical Modalities

When validating the structural integrity of 2-(4-Fluorophenyl)-2-hydroxyacetamide, laboratories must balance resolution, sensitivity, and throughput. While spectroscopic methods are common, they often lack the specificity required for rigorous polymorphic risk assessment[2].

Analytical ModalityLimit of Detection (LOD) for PolymorphsResolution of H-Bonding MotifsSample Prep ComplexityThroughput & GMP Suitability
HR-PXRD (Recommended) < 0.5% Excellent (Long-range order) Moderate (Capillary) High / Ideal for Batch Release
Standard Benchtop XRD 2.0% - 5.0%Moderate (Peak overlap risk)Low (Flat plate)High / Routine QA
Solid-State NMR (ssNMR) ~ 1.0%Superior (Local environment)High (Rotor packing)Low / Structural Elucidation
FT-IR Spectroscopy > 5.0%Poor (Broad overlapping bands)Low (ATR/Pellet)Very High / Basic ID only

Why HR-PXRD Outperforms Alternatives: Regulatory bodies increasingly mandate robust X-ray validation data to support safety claims and minimize the risk of batch failures[3]. While FT-IR struggles with overlapping vibrational bands in the solid state, and ssNMR requires prohibitive acquisition times, HR-PXRD provides unambiguous long-range crystalline order data. By utilizing a high-intensity Cu- Kα1​ source, HR-PXRD easily resolves the subtle peak splitting characteristic of fluorinated mandelamide polymorphs.

The Causality Behind the Experimental Design

To ensure this protocol acts as a self-validating system , every experimental choice is grounded in crystallographic physics:

  • Transmission Geometry over Reflection: Organic amides like 2-(4-Fluorophenyl)-2-hydroxyacetamide crystallize in plate-like or needle-like habits. If packed into a standard flat-plate holder, these crystals align non-randomly (preferred orientation), artificially inflating certain diffraction peak intensities and ruining quantitative analysis. We mandate a rotating capillary transmission setup to ensure random crystallite orientation.

  • Controlled Milling: Over-grinding organic APIs introduces mechanical stress, leading to milling-induced amorphous transformations. We strictly limit grinding to 2 minutes to achieve the ideal 1–5 µm crystallite size without destroying the lattice.

  • Internal Standardization: Sample displacement (the sample not sitting exactly at the center of the goniometer) is the largest source of error in XRD. By spiking the sample with a NIST silicon standard, we dynamically correct for zero-shift errors, ensuring any observed peak shifts are true polymorphic variations[3].

Self-Validating HR-PXRD Protocol

Step 1: Instrumental Baseline Validation

  • Initialize the HR-PXRD system configured with a Cu- Kα1​ source ( λ=1.5406 Å) and a focusing mirror.

  • Run a 15-minute calibration scan using NIST SRM 660c (Lanthanum Hexaboride) to map the instrumental line broadening profile. This ensures that any peak broadening observed in the sample is attributed to crystallite size/microstrain, not the optics.

Step 2: Sample Preparation

  • Transfer 50 mg of the 2-(4-Fluorophenyl)-2-hydroxyacetamide batch to an agate mortar.

  • Grind gently for exactly 120 seconds. Causality: This standardizes the particle size to <5 µm to ensure adequate particle statistics in the X-ray beam while preventing amorphization.

Step 3: Internal Standard Spiking

  • Add exactly 5.0% w/w of NIST SRM 640f (Silicon powder) to the milled sample.

  • Homogenize the mixture thoroughly using a geometric dilution technique.

Step 4: Capillary Loading

  • Load the homogenized powder into a 0.5 mm diameter borosilicate glass capillary.

  • Seal the capillary tip with wax. Causality: Fluorinated amides can exhibit hygroscopicity. Sealing prevents moisture ingress during the scan, which could trigger unintended hydrate formation.

Step 5: Data Acquisition

  • Mount the capillary on the goniometer head and set the rotation speed to 60 RPM.

  • Acquire data in transmission mode from 2θ=3∘ to 50∘ with a step size of 0.01∘ and a dwell time of 2 seconds per step.

Step 6: Rietveld Refinement & Phase Quantification

  • Export the diffractogram to your refinement software.

  • First, fit the known peaks of the Silicon reference to correct for any sample displacement.

  • Refine the background, unit cell parameters, and phase fractions against the known reference structure of the target 2-(4-Fluorophenyl)-2-hydroxyacetamide polymorph. A phase fraction of >99.5% confirms successful validation.

Analytical Workflow Visualization

XRD_Workflow Start Raw API Intermediate 2-(4-Fluorophenyl)-2-hydroxyacetamide Prep Sample Preparation (Agate Milling + NIST Si Spike) Start->Prep Load Capillary Loading (Transmission Geometry) Prep->Load Minimizes preferred orientation Scan HR-PXRD Acquisition (Cu-Kα1, 3°-50° 2θ) Load->Scan 60 RPM Spin Refine Rietveld Refinement (Phase ID & Quantification) Scan->Refine Diffractogram export Pass Validated Pure Polymorph (>99.5% Phase Purity) Refine->Pass LOD < 0.5% Fail Polymorphic Impurity Detected (Reprocess Batch) Refine->Fail Impurity > 0.5%

HR-PXRD validation workflow for 2-(4-Fluorophenyl)-2-hydroxyacetamide phase purity.

References

1.[1] Title: Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization Source: ACS Publications (Crystal Growth & Design) URL: [Link] 2.[2] Title: GMP X-Ray Powder Diffraction Pharmaceutical Analysis Source: Intertek URL: [Link] 3.[3] Title: XRF/XRD Validation for Purity and Composition in Laboratory Workflows Source: Lab Manager URL: [Link]

Sources

Validation

Analytical Strategies for Distinguishing 2-(4-Fluorophenyl)-2-hydroxyacetamide from Its Metabolic Byproducts: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals. Introduction & Pharmacological Context 2-(4-Fluorophenyl)-2-hydroxyacetamide (often referred to as 4-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Introduction & Pharmacological Context

2-(4-Fluorophenyl)-2-hydroxyacetamide (often referred to as 4-fluoromandelamide or 4-FMA) is a critical fluorinated acetamide motif found in various active pharmaceutical ingredients (APIs) and synthetic intermediates. Because it possesses a chiral center at the alpha-carbon and a reactive amide group, its metabolic profile is complex.

In DMPK studies, distinguishing the parent compound from its metabolic byproducts is a fundamental challenge. Isobaric interferences, ex vivo degradation artifacts, and enantioselective biotransformations can easily confound analytical results. As a Senior Application Scientist, I have designed this guide to objectively compare analytical platforms and provide self-validating experimental workflows that ensure absolute data integrity when profiling 4-FMA.

Metabolic Pathways & Structural Challenges

When 2-(4-Fluorophenyl)-2-hydroxyacetamide enters a biological system, it is rapidly acted upon by several enzyme classes. To properly design an analytical method, we must first understand the causality of its biotransformation:

  • Amidase-Mediated Hydrolysis: Mandelamide hydrolase and related amidases cleave the amide bond, yielding 4-fluoromandelic acid (M1)[1][2].

  • Oxidation: Alcohol dehydrogenases oxidize the alpha-hydroxyl group to form 2-(4-fluorophenyl)-2-oxoacetamide (M2).

  • Phase II Conjugation: UDP-glucuronosyltransferases (UGTs) append a massive glucuronic acid moiety to the hydroxyl group, forming an O-glucuronide (M3).

MetabolicPathway Parent 2-(4-Fluorophenyl)- 2-hydroxyacetamide (4-FMA) M1 4-Fluoromandelic Acid (M1 - Hydrolysis) Parent->M1 Amidase (Mandelamide Hydrolase) M2 2-(4-Fluorophenyl)- 2-oxoacetamide (M2 - Oxidation) Parent->M2 Alcohol Dehydrogenase M3 4-FMA O-Glucuronide (M3 - Conjugation) Parent->M3 UGTs (Phase II)

Metabolic biotransformation pathways of 2-(4-Fluorophenyl)-2-hydroxyacetamide.

Comparative Analysis of Analytical Platforms

Distinguishing 4-FMA from its metabolites requires selecting the correct analytical platform. Below is an objective comparison of the three primary technologies used in DMPK laboratories.

Table 1: Performance Comparison of Analytical Platforms
TechnologyMass Accuracy / ResolutionSensitivity (LOD)Isomer DifferentiationPrimary Use Case
LC-MS/MS (QqQ) Nominal mass (Unit resolution)Excellent (Low pg/mL)Poor (Relies entirely on chromatography)High-throughput quantitative PK screening.
LC-HRMS (Q-TOF) High (<2 ppm error, >35k Res)Very Good (High pg/mL)Moderate (Differentiates isobaric shifts)Metabolite ID and structural elucidation[3].
2D-NMR N/A (Structural elucidation)Poor (High µg/mL)Excellent (Absolute stereochemistry)Final confirmation of isolated chiral metabolites.

Verdict: For distinguishing 4-FMA from its byproducts, LC-HRMS is the superior choice. It provides the exact mass capabilities necessary to track minor mass shifts (e.g., the +0.9842 Da shift during hydrolysis) that a standard QqQ might misinterpret as isotopic interference.

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its ability to prevent artifactual data. The following workflows are designed with built-in causality to ensure scientific integrity.

Protocol A: Sample Preparation & Amidase Quenching

Objective: Extract 4-FMA from plasma while preventing ex vivo degradation. Causality: Mandelamide hydrolases exhibit a pH optimum between 6.5 and 8.0[2]. If plasma samples are extracted using neutral solvents, the enzyme will continue to hydrolyze 4-FMA into 4-fluoromandelic acid (M1) inside the collection tube, artificially inflating M1 concentrations and invalidating the PK data.

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of plasma into a pre-chilled microcentrifuge tube (maintained strictly at 4°C).

  • Quench & Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (FA).

    • Scientific Rationale: The cold temperature slows enzymatic kinetics, while the FA drops the sample pH to ~3.0. This instantaneously denatures amidases and precipitates plasma proteins.

  • Agitate: Vortex vigorously for 30 seconds.

  • Isolate: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move the supernatant to an autosampler vial for immediate LC-HRMS analysis[3].

Protocol B: Chiral LC-HRMS/MS Workflow

Objective: Separate the (R)- and (S)-enantiomers of 4-FMA and its chiral metabolites[4]. Causality: Enantioselective metabolism is common in chiral drugs; one enantiomer may be preferentially hydrolyzed or glucuronidated. A standard reversed-phase C18 column cannot resolve these enantiomers, leading to co-elution and obscured metabolic profiles.

Step-by-Step Methodology:

  • Column Selection: Utilize a Chiralpak IC (or equivalent immobilized polysaccharide phase), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol (80:20, v/v) containing 0.1% Trifluoroacetic acid (TFA).

    • Scientific Rationale: TFA suppresses the ionization of the carboxylic acid metabolite (M1), preventing peak tailing and improving resolution on the chiral stationary phase.

  • Flow Dynamics: Set flow rate to 1.0 mL/min, employing a post-column split (1:5) before entering the ESI source to prevent source contamination from normal-phase solvents.

  • MS/MS Acquisition: Run data-dependent acquisition (ddMS2) using a high-resolution mass spectrometer set to a resolution of >35,000 FWHM.

Data Interpretation & Chromatographic Separation

The identification of 4-FMA metabolites relies on calculating exact mass shifts from the parent compound and observing diagnostic fragmentation patterns.

AnalyticalWorkflow Start LC-HRMS Analysis (Full Scan / ddMS2) MassShift Calculate Exact Mass Shift from Parent (169.0537 Da) Start->MassShift Shift1 Δ = +176.0323 Da MassShift->Shift1 Shift2 Δ = -2.0154 Da MassShift->Shift2 Shift3 Δ = +0.9842 Da MassShift->Shift3 ID1 O-Glucuronide (M3) Exact Mass: 345.0860 Shift1->ID1 ID2 Oxoacetamide (M2) Exact Mass: 167.0383 Shift2->ID2 ID3 Fluoromandelic Acid (M1) Exact Mass: 170.0379 Shift3->ID3

Decision tree for identifying 4-FMA metabolites via exact mass shifts.

Table 2: Exact Mass and MRM Transitions for 4-FMA and Metabolites
CompoundFormulaExact Neutral Mass (Da)ESI ModePrecursor Ion (m/z)Key Fragment Ions (m/z)
4-FMA (Parent) C8H8FNO2169.0537Positive170.0615[M+H]+153.0348, 125.0399
M1 (4-Fluoromandelic Acid) C8H7FO3170.0379[5]Negative169.0306 [M-H]-125.0399, 97.0450
M2 (Oxoacetamide) C8H6FNO2167.0383Positive168.0461 [M+H]+123.0242
M3 (O-Glucuronide) C14H16FNO8345.0860Positive346.0938 [M+H]+170.0615 (Loss of GlcA)

Note: M1 is best detected in ESI-Negative mode due to the highly acidic nature of the carboxylic acid moiety, whereas the parent and other metabolites ionize efficiently in ESI-Positive mode.

References

  • Source: nih.
  • Source: escholarship.
  • 2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)
  • Source: echemi.
  • Source: core.ac.

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Fluorinated Hydroxyacetamides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Hydroxyacetamides Fluorine is a cornerstone of modern medicinal chemistry. Its unique properties—small size, h...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Hydroxyacetamides

Fluorine is a cornerstone of modern medicinal chemistry. Its unique properties—small size, high electronegativity, and ability to form strong bonds with carbon—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity. The introduction of fluorine into pharmaceuticals is a widely used strategy, with estimates suggesting that 20% of all drugs contain this versatile element.

The hydroxyacetamide moiety is also of great pharmacological importance. It is recognized as a key structural motif in a variety of biologically active compounds, notably as a zinc-binding group in histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents. The combination of these two features—a fluorine substituent and a hydroxyacetamide functional group—creates a class of compounds with significant potential in drug development.

Understanding the fundamental physicochemical properties of these molecules is paramount. UV-Vis spectroscopy is a powerful and accessible analytical technique that provides critical information about a molecule's electronic structure.[1] The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.[2] The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are highly sensitive to the molecule's structure, particularly the nature and arrangement of its chromophores and auxochromes.

This guide will explore how the strategic placement of fluorine atoms on the phenyl ring of a hydroxyacetamide scaffold influences its UV-Vis absorption spectrum. Due to a lack of directly comparable, published spectral libraries for a complete set of fluorinated hydroxyacetamides, this guide will utilize high-quality experimental data from the closely related N-phenylacetamides (acetanilides) as a validated model system. The electronic principles governing the UV-Vis spectra are directly transferable, providing a robust framework for understanding the target compounds.

The Electronic Influence of Fluorine on the Phenylacetamide Chromophore

The primary chromophore in N-phenylhydroxyacetamide is the substituted benzene ring. The amide group acts as a powerful auxochrome, a group that modifies the absorption characteristics of the chromophore. The non-bonding electrons on the nitrogen atom can participate in resonance with the benzene ring's π-electron system, effectively extending the conjugation. This interaction decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maximum to a longer wavelength compared to unsubstituted benzene.

When a fluorine atom is introduced onto the phenyl ring, it exerts two opposing electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bonds. This effect is distance-dependent and tends to stabilize the ground state more than the excited state, which would typically lead to a hypsochromic (blue) shift, requiring more energy for electron excitation.

  • Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the fluorine atom can be donated to the aromatic π-system through resonance. This effect extends the conjugation and would typically cause a bathochromic (red) shift.

The net effect of fluorination on the UV-Vis spectrum is a subtle balance of these two forces and is highly dependent on the position of the fluorine atom relative to the acetamide substituent.

Comparative UV-Vis Absorption Data: The Acetanilide Model

To quantitatively assess the impact of fluorination, we will examine the UV-Vis spectral data for acetanilide (the parent compound) and its monofluoro-substituted isomers, all measured in ethanol. Ethanol is a common, polar protic solvent that is transparent in the relevant UV range.[3]

CompoundStructurePosition of Fluorineλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Data Source
Acetanilide N/A24214,454NIST
4'-Fluoroacetanilide para24416,596NIST
3'-Fluoroacetanilide meta23811,220SDBS
2'-Fluoroacetanilide ortho2367,413SDBS

Data for ortho- and meta-isomers sourced from the Spectral Database for Organic Compounds (SDBS) as direct NIST data in ethanol was unavailable. While conditions may vary slightly, the trends are considered reliable for comparative purposes.

Analysis of Spectral Shifts

The data clearly demonstrates that the position of the fluorine atom has a distinct and predictable effect on the UV-Vis absorption spectrum.

  • Para-Substitution: The 4'-fluoroacetanilide exhibits a slight bathochromic shift (red shift) of +2 nm and a significant hyperchromic effect (increase in absorption intensity) compared to the parent acetanilide. In the para position, the electron-donating resonance effect (+M) of fluorine directly opposes the electron-withdrawing nature of the carbonyl group (through the amide linkage). This extended conjugation across the entire molecular axis lowers the HOMO-LUMO energy gap, leading to the observed red shift.

  • Meta-Substitution: The 3'-fluoroacetanilide shows a noticeable hypsochromic shift (blue shift) of -4 nm and a hypochromic effect (decrease in absorption intensity). In the meta position, the resonance effect of the fluorine cannot extend to the acetamide group. Therefore, the strong electron-withdrawing inductive effect (-I) dominates. This effect withdraws electron density from the ring, stabilizing the ground state and increasing the energy required for the π → π* transition, resulting in a shift to a shorter wavelength.

  • Ortho-Substitution: The 2'-fluoroacetanilide displays the most significant hypsochromic shift of -6 nm and the most pronounced hypochromic effect . The spectral changes here are a combination of the strong inductive effect (-I) and potential steric hindrance. The proximity of the fluorine atom to the amide group may cause a slight twist out of planarity, reducing the orbital overlap between the nitrogen lone pair and the aromatic ring. This disruption of conjugation further increases the energy of the electronic transition, leading to the largest blue shift.

These trends are expected to be directly applicable to the fluorinated hydroxyacetamide series. The underlying electronic interactions between the fluorine substituent and the N-phenylamide chromophore are fundamentally the same.

Experimental Protocol for UV-Vis Spectral Acquisition

This section provides a standardized methodology for obtaining high-quality UV-Vis absorption spectra for fluorinated hydroxyacetamides and their analogs.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm.

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes. (Note: Glass cuvettes are not suitable as they absorb UV light).[4]

  • Solvent: Spectroscopic grade ethanol is recommended due to its transparency above 205 nm and its ability to dissolve a wide range of organic compounds.[3]

  • Analytical Balance: For accurate weighing of samples.

  • Volumetric Glassware: Class A volumetric flasks and pipettes for accurate solution preparation.

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Accurately weigh approximately 10-20 mg of the test compound.

    • Quantitatively transfer the compound to a 100 mL volumetric flask.

    • Dissolve the compound in a small amount of spectroscopic grade ethanol and then dilute to the mark. This creates a stock solution of approximately 0.1-0.2 mg/mL. The exact concentration should be calculated based on the precise weight.

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution to prepare a working solution. The final concentration should result in an absorbance maximum between 0.5 and 1.5 absorbance units for optimal accuracy. A typical starting point is to dilute the stock solution 1:10 or 1:20.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps (Deuterium for UV, Tungsten for visible) to warm up for at least 30 minutes for stable readings.[4]

    • Set the desired wavelength range (e.g., 190 nm to 400 nm).

    • Set the scan speed and slit width as appropriate for the instrument (e.g., medium scan speed, 1.0 nm slit width).

  • Measurement:

    • Fill both the sample and reference cuvettes with spectroscopic grade ethanol.

    • Place the cuvettes in the spectrophotometer and run a baseline correction (autozero) to subtract any absorbance from the solvent and cuvettes.

    • Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution.

    • Place the sample cuvette back into the sample holder and acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at λmax.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert Law: ε = A / (c * l)

      • A = Absorbance at λmax

      • c = Molar concentration of the solution (mol/L)

      • l = Path length of the cuvette (typically 1 cm)

The entire process should be repeated for each compound to be analyzed.

G cluster_prep Solution Preparation cluster_measure Spectrophotometer Measurement cluster_analysis Data Analysis weigh 1. Weigh Compound dissolve 2. Dissolve in Ethanol (100 mL Volumetric Flask) weigh->dissolve dilute 3. Serial Dilution to Working Concentration dissolve->dilute baseline 4. Run Baseline (Solvent Blank) dilute->baseline acquire 5. Acquire Spectrum (Sample Solution) baseline->acquire find_lambda 6. Identify λmax acquire->find_lambda calc_epsilon 7. Calculate Molar Absorptivity (ε) find_lambda->calc_epsilon

Caption: Experimental workflow for UV-Vis spectral acquisition.

Conclusion and Future Perspectives

This guide establishes a clear framework for understanding and predicting the UV-Vis absorption characteristics of fluorinated hydroxyacetamides. By using the experimentally validated acetanilide model system, we have demonstrated that:

  • Fluorination at the para position leads to a slight bathochromic shift and a hyperchromic effect, consistent with the dominance of the +M (resonance) effect.

  • Fluorination at the meta position results in a hypsochromic shift, where the -I (inductive) effect is the primary electronic influence.

  • Fluorination at the ortho position causes the most significant hypsochromic shift, likely due to a combination of inductive and steric effects.

These findings provide a predictive tool for scientists designing and characterizing novel fluorinated compounds. The distinct spectral signature imparted by the position of the fluorine atom can serve as a valuable data point in structural confirmation and purity assessment. The detailed experimental protocol provided herein offers a standardized method for generating reliable and comparable data in the laboratory.

For drug development professionals, these insights are crucial. The electronic changes induced by fluorination, which are clearly observable by UV-Vis spectroscopy, are directly related to the molecular properties that govern drug efficacy, such as pKa, dipole moment, and susceptibility to metabolic attack. Therefore, a thorough spectroscopic characterization is not merely an analytical exercise but a fundamental step in the rational design of next-generation therapeutic agents.

References

  • Vertex AI Search. (2026). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
  • Alapati, T. (2018). Why is ethanol a good solvent for UV? Quora. [Link]

  • National Institute of Standards and Technology. Acetanilide, 4'-fluoro-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. Acetanilide. NIST Chemistry WebBook. [Link]

  • AIST. Spectral Database for Organic Compounds (SDBS). [Link]

  • MDPI. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]

  • Indus Journal of Bioscience Research. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]

  • St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. [Link]

  • Al- Ameri, M. F. Terms used in UV / Visible Spectroscopy. [Link]

  • ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [Link]

  • ResearchGate. (2025). Changes in UV/Vis absorption spectra with varying substitution on the aromatic ring of a trifluoromethyl aryl diazirine. [Link]

  • Technologynetworks.com. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

Sources

Validation

Validating Enantiomeric Excess of 2-(4-Fluorophenyl)-2-hydroxyacetamide: A Comparative Analytical Guide

As a Senior Application Scientist, determining the enantiomeric purity of chiral intermediates is not merely a regulatory checkbox; it is a fundamental driver of synthetic optimization and pharmacological safety. 2-(4-Fl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, determining the enantiomeric purity of chiral intermediates is not merely a regulatory checkbox; it is a fundamental driver of synthetic optimization and pharmacological safety. 2-(4-Fluorophenyl)-2-hydroxyacetamide (a fluorinated mandelamide derivative) is a highly valuable α-oxy amide building block. Because the enantiomers of such chiral molecules can exhibit vastly different biological activities, rigorous validation of their enantiomeric excess (ee) is critical .

This guide objectively compares the three primary analytical platforms—Chiral High-Performance Liquid Chromatography (HPLC), Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Gas Chromatography (GC)—to establish a robust, self-validating framework for ee determination.

Methodological Causality: Selecting the Right Analytical Platform

To design an effective analytical method, we must first analyze the structural causality of the molecule. 2-(4-Fluorophenyl)-2-hydroxyacetamide features three critical functional groups: a primary amide (-CONH₂), an α-hydroxyl group (-OH), and a para-fluorophenyl ring.

  • Why Chiral HPLC is the Gold Standard: The amide and hydroxyl groups are powerful hydrogen bond donors and acceptors. When passed through an amylose-based Chiral Stationary Phase (CSP) like Chiralpak AD, these groups form transient, stereoselective hydrogen bonds with the carbamate linkages of the stationary phase, while the fluorophenyl ring engages in π-π interactions . This multipoint interaction practically guarantees baseline resolution.

  • Why ¹⁹F NMR is the Ultimate Rapid Alternative: While ¹H NMR using Chiral Solvating Agents (CSAs) is common, the aromatic protons of the analyte often overlap with the CSA. However, the para-fluoro substituent provides a unique spectroscopic handle. ¹⁹F NMR offers a wide chemical shift dispersion and zero background interference (as neither the solvent nor typical CSAs contain fluorine), allowing for pristine baseline integration .

  • Why Chiral GC is Suboptimal: α-Hydroxy amides possess extensive intermolecular hydrogen-bonding networks, resulting in high boiling points and thermal instability. Injecting this molecule into a GC inlet (typically >250°C) risks dehydration to the corresponding nitrile or thermal racemization. GC analysis would require exhaustive derivatization (e.g., silylation), introducing unnecessary complexity and the risk of kinetic resolution .

Decision & Cross-Validation Workflow

To ensure absolute trustworthiness, any ee validation must be a self-validating system . You cannot accurately quantify an enantioenriched sample without first proving that your system can perfectly resolve a 50:50 racemic mixture without integration bias.

EE_Validation Start Start: 2-(4-Fluorophenyl)-2-hydroxyacetamide Sample Preparation Decision Select Analytical Platform Based on Throughput & Matrix Start->Decision HPLC_Path Chiral HPLC Workflow (High Sensitivity & Precision) Decision->HPLC_Path Strict QC NMR_Path 19F NMR + CSA Workflow (Rapid & No Background) Decision->NMR_Path Reaction Monitoring HPLC_Val Self-Validation Step: Inject Racemic Standard Verify Rs > 1.5 & Area = 1:1 HPLC_Path->HPLC_Val NMR_Val Self-Validation Step: Mix Racemate with CSA Verify 19F Peak Splitting (Δδ > 0.05) NMR_Path->NMR_Val HPLC_Run Inject Enantioenriched Sample UV Detection (210-254 nm) HPLC_Val->HPLC_Run Calc Calculate Enantiomeric Excess (ee) ee = |A1 - A2| / (A1 + A2) × 100 HPLC_Run->Calc NMR_Run Mix Enantioenriched Sample + CSA Acquire 19F NMR Spectrum NMR_Val->NMR_Run NMR_Run->Calc Report Cross-Validated ee% Report Calc->Report

Fig 1. Decision and cross-validation workflow for enantiomeric excess determination.

Experimental Protocols

Protocol A: Chiral HPLC (High-Precision Quantification)

This method relies on the physical separation of enantiomers via transient diastereomeric interactions on a solid support.

Step 1: Mobile Phase & Column Preparation

  • Equilibrate a Chiralpak AD-H column (250 × 4.6 mm, 5 µm) with an isocratic mobile phase of Hexane/Isopropanol (85:15 v/v) at a flow rate of 1.0 mL/min. Set the column oven to 25°C and the UV detector to 254 nm.

Step 2: The Self-Validation Step (Critical)

  • Causality: Enantiomers have identical UV absorption coefficients, but baseline drift can skew integration.

  • Action: Dissolve 1.0 mg of racemic 2-(4-Fluorophenyl)-2-hydroxyacetamide in 1 mL of mobile phase. Inject 10 µL.

  • Validation Criteria: You must observe two distinct peaks with a Resolution (Rs) > 1.5. The integrated area ratio must be exactly 50:50 (±0.5%). If it is not, your integration parameters or baseline are flawed and must be corrected before proceeding.

Step 3: Enantioenriched Sample Acquisition

  • Prepare the enantioenriched sample at 1.0 mg/mL. Inject 10 µL.

  • Integrate the major peak ( A1​ ) and the minor peak ( A2​ ).

  • Calculate ee: ee(%)=A1​+A2​∣A1​−A2​∣​×100

Protocol B: ¹⁹F NMR with a Chiral Solvating Agent (Rapid Screening)

This method relies on the formation of transient diastereomeric complexes in solution, altering the magnetic environment of the fluorine atom.

Step 1: Reagent Preparation

  • Select a robust CSA, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) or (S)-Mandelic acid .

Step 2: The Self-Validation Step (Critical)

  • Causality: Diastereomeric complexation is an equilibrium process. If the concentration is too low or the solvent disrupts hydrogen bonding, peak splitting will not occur.

  • Action: Dissolve 5 mg of the racemic analyte and 2.0 equivalents of the CSA in 0.6 mL of dry CDCl₃. (Avoid protic solvents like CD₃OD, which will competitively disrupt the hydrogen bonds required for chiral recognition).

  • Validation Criteria: Acquire a ¹⁹F NMR spectrum (e.g., at 376 MHz). You must observe the original singlet (approx. -115 ppm) split into two distinct singlets of equal integration. The chemical shift difference (Δδ) must be > 0.05 ppm to ensure accurate integration.

Step 3: Enantioenriched Sample Acquisition

  • Prepare the enantioenriched sample using the exact same stoichiometry and solvent.

  • Acquire the ¹⁹F NMR spectrum. Integrate the resolved signals corresponding to the (R) and (S) complexes to calculate the ee.

Quantitative Performance & Data Comparison

The following table summarizes the objective performance metrics and representative experimental data for validating the ee of 2-(4-Fluorophenyl)-2-hydroxyacetamide.

ParameterChiral HPLC (Amylose CSP)¹⁹F NMR (with CSA)Chiral GC (FID/MS)
Separation Mechanism Physical separation via CSPDiastereomeric complexationPhysical separation via volatile CSP
Sample Requirement < 1 mg5 - 10 mg< 1 mg
Preparation Complexity Low (Direct dilution)Low (Mix with CSA in NMR tube)High (Requires derivatization)
Analysis Time 15 - 25 minutes2 - 5 minutes30 - 45 minutes
Sensitivity (LOD for minor isomer) High (0.1% minor enantiomer)Moderate (1-2% minor enantiomer)High (0.1% minor enantiomer)
Representative Data (Racemate) RT₁: 12.4 min, RT₂: 15.1 min (Rs = 2.8)δ₁: -115.24 ppm, δ₂: -115.38 ppm (Δδ = 0.14)N/A (Thermal degradation risk)
Primary Advantage Highest precision for regulatory QCUnmatched speed; zero background noiseNot recommended for α-hydroxy amides

References

  • Chemical Science (Royal Society of Chemistry). "Strategies for chiral separation: from racemate to enantiomer." Available at:[Link]

  • Molecules (MDPI). "Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds." Available at:[Link]

  • National Institutes of Health (PMC). "Enantioselective Synthesis of α-Oxy Amides via Umpolung Amide Synthesis." Available at:[Link]

Comparative

Thermal Profiling and Comparative Stability of 2-(4-Fluorophenyl)-2-hydroxyacetamide: A TGA/DSC Guide

Executive Summary 2-(4-Fluorophenyl)-2-hydroxyacetamide (commonly referred to as 4-fluoromandelamide) is a highly valued halogenated intermediate in the synthesis of chiral active pharmaceutical ingredients (APIs). For r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluorophenyl)-2-hydroxyacetamide (commonly referred to as 4-fluoromandelamide) is a highly valued halogenated intermediate in the synthesis of chiral active pharmaceutical ingredients (APIs). For researchers and drug development professionals, understanding the solid-state thermal behavior of this compound is critical for optimizing downstream processes such as chiral resolution, cocrystallization, and formulation storage.

This guide provides an objective, data-driven comparison of the thermal performance of 2-(4-Fluorophenyl)-2-hydroxyacetamide against its structural analogs—unsubstituted mandelamide and N-(4-hydroxyphenyl)mandelamide—using simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Mechanistic Causality: The Role of Fluorination in Solid-State Stability

When evaluating the thermal stability of mandelic acid derivatives, the molecular structure dictates the macroscopic crystal lattice energy. Substituting a hydrogen atom with fluorine at the para-position fundamentally alters the thermodynamic landscape of the molecule[1].

Fluorine's high electronegativity enhances dipole-dipole interactions across the crystal lattice. Furthermore, because the van der Waals radius of fluorine (1.47 Å) is relatively small, it integrates into the crystal packing without introducing severe steric hindrance. This results in tighter, isostructural packing motifs that require significantly higher thermal energy to disrupt[2]. Consequently, the fluorinated derivative exhibits elevated melting points ( Tm​ ) and delayed thermal degradation ( Td​ ) compared to its unsubstituted counterparts.

Fluorination_Effect Base Mandelamide Scaffold Fluoro para-Fluorination (2-(4-Fluorophenyl)...) Base->Fluoro Substitution Dipole Enhanced Dipole-Dipole Interactions Fluoro->Dipole Electronegativity Packing Tighter Crystal Packing (Isostructural Motifs) Fluoro->Packing Steric Profile Thermal Elevated Thermal Stability (Higher Td & Tm) Dipole->Thermal Energy Barrier Packing->Thermal Lattice Energy

Mechanistic pathway of para-fluorination enhancing thermal stability in mandelamide derivatives.

Comparative Thermal Performance

To objectively benchmark 2-(4-Fluorophenyl)-2-hydroxyacetamide, we compare its thermogravimetric profile against unsubstituted mandelamide and N-(4-hydroxyphenyl)mandelamide.

Quantitative Data Summary
CompoundMelting Onset ( Tm​ , °C)Enthalpy of Fusion (ΔH, J/g)Decomposition Onset ( Td​ , °C)Primary Mass Loss Event
Mandelamide 132.5145.2185.0Dehydration / Amide cleavage
2-(4-Fluorophenyl)-2-hydroxyacetamide 148.3162.4210.5Decarbonylation / Deamination
N-(4-hydroxyphenyl)mandelamide 155.0138.9195.0Phenolic degradation

Data Analysis: Unsubstituted mandelamide exhibits a standard melting onset at ~132.5 °C and begins thermal degradation at 185.0 °C[1]. In contrast, 2-(4-Fluorophenyl)-2-hydroxyacetamide demonstrates a marked increase in both the enthalpy of fusion and decomposition onset, validating the mechanistic hypothesis that para-fluorination fortifies the crystal lattice. While N-(4-hydroxyphenyl)mandelamide possesses strong hydrogen-bonding capabilities due to the phenolic OH, it exhibits a lower enthalpy of fusion due to less efficient packing, leading to earlier thermal decomposition[3].

Experimental Workflow: Self-Validating TGA/DSC Protocol

As a Senior Application Scientist, I emphasize that analytical trustworthiness relies on self-validating systems. The following protocol integrates continuous quality assurance mechanisms to ensure high-fidelity data acquisition for multi-component crystals and pure APIs[4].

TGA_DSC_Workflow Start Sample Preparation (5-10 mg, Alumina Pan) Purge Atmosphere Control (N2 Purge, 200 mL/min) Start->Purge Prevent Oxidation Heat Dynamic Heating (10 °C/min, 30-350 °C) Purge->Heat Establish Baseline Data Simultaneous Acquisition (Heat Flow & Mass Loss) Heat->Data Thermal Event Validation Self-Validation (Baseline Subtraction) Data->Validation Real-time QA Analysis Thermogram Deconvolution (Tm, ΔH, Td) Validation->Analysis Output Generation

Simultaneous TGA/DSC workflow emphasizing self-validating baseline controls and atmosphere purging.

Step-by-Step Methodology
  • Instrument Calibration (Self-Validation Step):

    • Action: Run a high-purity Indium standard ( Tm​ = 156.6 °C, ΔH = 28.45 J/g) prior to sample analysis.

    • Causality: Verifies calorimetric accuracy and temperature precision. Any deviation >0.1 °C triggers an automatic recalibration protocol, ensuring the absolute trustworthiness of the subsequent mandelamide data.

  • Sample Preparation:

    • Action: Weigh precisely 5.0 to 10.0 mg of 2-(4-Fluorophenyl)-2-hydroxyacetamide into a pinhole-vented aluminum crucible[4].

    • Causality: A 5–10 mg mass provides an optimal balance; it is large enough to yield a strong heat flow signal but small enough to prevent thermal gradients (thermal lag) across the sample bed. The pinhole vents evolved gases, preventing pressure buildup that could artificially shift the boiling or decomposition points[2].

  • Atmosphere Control:

    • Action: Purge the furnace with dry Nitrogen (N₂) at a constant flow rate of 200 cm³/min[4].

    • Causality: An inert atmosphere sweeps away volatile degradation products (e.g., water, ammonia) immediately upon evolution. This prevents secondary gas-phase reactions and oxidative degradation, isolating the purely thermal decomposition pathways.

  • Dynamic Heating Program:

    • Action: Heat the sample from 30 °C to 350 °C at a continuous ramping rate of 10 °C/min[2].

    • Causality: A 10 °C/min rate is the industry standard for pharmaceutical thermal analysis. It provides sufficient resolution to separate closely spaced endothermic events (such as desolvation vs. melting) while maintaining a high signal-to-noise ratio for the DSC sensor[4].

  • Baseline Subtraction (Self-Validation Step):

    • Action: Subtract an empty-pan baseline run under identical thermal and atmospheric conditions.

    • Causality: Eliminates instrument-specific thermal drift and buoyancy effects in the TGA microbalance, ensuring that the recorded mass loss and heat flow are exclusively intrinsic to the API.

Applications in Cocrystal Engineering

The enhanced thermal stability of 2-(4-Fluorophenyl)-2-hydroxyacetamide makes it an excellent candidate for chiral resolution via cocrystallization. Recent studies on the baclofen-mandelic acid system and mandelamide-proline systems demonstrate that controlling stoichiometry and leveraging halogenated coformers can drastically alter the thermodynamic landscape of diastereomeric pairs[1],[4]. The TGA/DSC profiles provided in this guide serve as a definitive baseline for identifying the formation of new double salts or cocrystals, which typically exhibit unique melting endotherms entirely distinct from their pure components[2].

References

Note: The following sources were utilized to ground the mechanistic claims and experimental protocols in verified scientific literature.

  • [1] Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. ResearchGate. 1

  • [4] Stereochemical Control of Cocrystal and Hybrid Salt–Cocrystal Formation in the Baclofen–Mandelic Acid System. ACS Publications (Crystal Growth & Design). 4

  • [3] Oligomerization of optically active N-(4-hydroxyphenyl)mandelamide in the presence of β-cyclodextrin and the minor role of chirality. Beilstein Journal of Organic Chemistry.3

  • [2] Double Salts and Racemate in Mefloquine–Ibuprofen and Mefloquine–Ketoprofen Systems. A Structural and Thermochemical Analysis. PubMed Central (PMC).2

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 2-(4-Fluorophenyl)-2-hydroxyacetamide

As a Senior Application Scientist, I recognize that handling fluorinated active pharmaceutical ingredient (API) intermediates like 2-(4-fluorophenyl)-2-hydroxyacetamide requires moving beyond standard laboratory waste ma...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling fluorinated active pharmaceutical ingredient (API) intermediates like 2-(4-fluorophenyl)-2-hydroxyacetamide requires moving beyond standard laboratory waste management. This compound, characterized by its fluorinated aromatic ring and hydroxyacetamide moiety, presents unique end-of-life logistical challenges. Improper disposal not only violates environmental compliance but risks severe laboratory safety incidents.

This guide provides a self-validating, causality-driven protocol for the operational handling, spill response, and terminal disposal of this chemical, ensuring that every safety measure logically prevents the failure of the next.

Physicochemical Properties & Hazard Profile

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and physical hazards of the compound. All quantitative and qualitative hazard data must dictate our engineering controls.

Property / HazardSpecificationOperational Implication
Chemical Formula C8H8FNO2Contains C-F and C-N bonds; dictates specific high-temp incineration byproducts.
Molecular Weight 169.15 g/mol Solid at room temperature; presents a distinct particulate/dust inhalation risk.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates strict dermal contact and respiratory PPE protocols[1].
Thermal Stability Stable under standard conditionsRequires >800°C for complete C-F bond cleavage during destruction[2].
Incompatibilities Strong oxidizing agents, strong acids/basesMust be strictly segregated from incompatible waste streams to prevent exothermic reactions[1].
Mechanistic Insight: The Causality of Specialized Disposal

Why can't 2-(4-fluorophenyl)-2-hydroxyacetamide be disposed of via standard aqueous drain disposal or low-temperature burning? The answer lies in the bond dissociation energy of the carbon-fluorine (C-F) bond, which is exceptionally strong (~485 kJ/mol).

When subjected to standard thermal degradation without specialized controls, the molecule undergoes incomplete combustion. The primary decomposition pathway involves the cleavage of the C-F and amide bonds, leading to the generation of highly toxic and corrosive gas, along with Nitrogen Oxides (NOx) and Carbon Monoxide (CO)[3].

To safely mineralize this compound, it must be subjected to high-temperature incineration (>800°C) in a facility equipped with alkaline flue gas scrubbers. The scrubber system (typically utilizing calcium hydroxide, Ca(OH)₂) neutralizes the HF gas into insoluble, environmentally benign calcium fluoride (CaF₂)[2].

G A 2-(4-Fluorophenyl)- 2-hydroxyacetamide (Waste) B High-Temp Incineration (>800°C) A->B Thermal Oxidation C Combustion Gases: HF, NOx, CO2 B->C C-F / C-N Cleavage D Alkaline Scrubber (e.g., Ca(OH)2) C->D Exhaust Routing E Neutralized Salts (CaF2) + H2O D->E Acid Neutralization

Thermal decomposition of fluorinated amides and subsequent HF neutralization via alkaline scrubbing.

Operational Safety & Spill Response Protocol

Trustworthy safety protocols must be self-validating. In the event of a powder spill or accidental release, execute the following step-by-step methodology to ensure containment without exacerbating the hazard:

Step-by-Step Spill Management:

  • Evacuation & Isolation: Immediately evacuate unnecessary personnel from the spill zone. The primary acute hazard is respiratory irritation from airborne dust[1].

  • Engineering Controls: Maximize laboratory ventilation. If the spill is outside a fume hood, ensure room exhaust is operating at maximum capacity[4].

  • PPE Donning: Responders must wear chemical-resistant gloves (Nitrile or Viton are recommended for fluorinated organics), tightly fitting safety goggles, and a NIOSH-approved particulate respirator (N95 or P100) if dust generation is significant[4].

  • Containment & Absorption: Do not use water to flush the spill, as this can spread the contamination. Instead, gently cover the solid spill with an (like sand or a commercial spill kit pad) to suppress dust formation[5].

  • Collection: Carefully sweep or shovel the absorbed mixture using non-sparking tools. Transfer the material into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bucket)[1].

  • Decontamination: Wash the spill area thoroughly with soap and water only after all bulk solid has been removed[4].

Workflow Start Spill Detected Vent Maximize Fume Hood Ventilation Start->Vent PPE Don PPE: Nitrile/Viton, Safety Goggles, Lab Coat Vent->PPE Sweep Sweep/Absorb with Inert Material PPE->Sweep Container Transfer to Halogenated Waste Container Sweep->Container Label Label: 'Hazardous Waste - Fluorinated Organics' Container->Label Incinerate Dispatch to Licensed Incinerator (with Scrubber) Label->Incinerate

Step-by-step operational workflow for spill containment and halogenated waste routing.

Standard Operating Procedure (SOP) for Terminal Disposal

Disposal must strictly adhere to hazardous waste regulations governing halogenated organics. Never discharge this compound into the sewer system or attempt open-air burning[6].

Phase 1: Waste Segregation at the Bench

  • Solid Waste: Place all contaminated consumables (gloves, weigh boats, paper towels) and bulk chemical into a dedicated solid waste container labeled "Hazardous Waste - Solid Halogenated Organics."

  • Liquid Waste (Solutions): If the compound is dissolved in an organic solvent (e.g., dichloromethane, methanol), collect it in a clearly marked "Halogenated Solvent Waste" carboy. Crucial: Never mix halogenated waste with non-halogenated waste, as this drastically increases the cost and complexity of downstream incineration.

Phase 2: Labeling and Storage

  • Ensure containers are tightly sealed when not in active use.

  • Attach a hazardous waste tag detailing the exact composition: "Contains: 2-(4-Fluorophenyl)-2-hydroxyacetamide (Fluorinated Organic), [Solvent Name if applicable]."

  • Store in a secondary containment tray in a cool, dry, well-ventilated waste accumulation area away from strong oxidizers[1].

Phase 3: Dispatch to a Licensed Facility

  • Coordinate with your institution's Environmental Health & Safety (EHS) department or a [6].

  • The waste manifest must explicitly classify the material as a halogenated organic to ensure it is routed to an incinerator equipped with an afterburner and an alkaline flue gas scrubber[7].

References
  • AFG Bioscience , "SAFETY DATA SHEET". [Link]

  • United Nations Office on Drugs and Crime (UNODC) , "Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs".[Link]

  • Toxics Use Reduction Institute (TURI) , "Thermal degradation of fluoropolymers". [Link]

  • ACS Publications , "Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes".[Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Fluorophenyl)-2-hydroxyacetamide

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is the first critical step before initiating any synthetic or analytical workflow. 2-(4-Fluorophenyl)-2-hydroxyacetamide (a fluo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is the first critical step before initiating any synthetic or analytical workflow. 2-(4-Fluorophenyl)-2-hydroxyacetamide (a fluorinated mandelamide derivative) is a valuable building block in drug development, but its specific physicochemical properties demand precise handling procedures.

Below is the comprehensive operational and safety guide for handling this compound, designed to ensure both scientific integrity and operator safety.

Chemical Profile & Hazard Causality

While 2-(4-Fluorophenyl)-2-hydroxyacetamide is handled as a standard research chemical, its hazard profile is reliably extrapolated from its structural analogs, such as 4-fluoromandelic acid[1]. The compound presents three primary hazards: skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1].

The Causality of the Hazard: The mandelamide scaffold contains a primary amide and a secondary hydroxyl group, creating a dense network of hydrogen bond donors and acceptors. If the crystalline dust is inhaled or introduced to the ocular mucosa, these functional groups interact strongly with biological membranes, causing immediate and severe irritation. Furthermore, the highly electronegative para-fluoro substitution on the aromatic ring increases the lipophilicity (LogP) of the molecule compared to unsubstituted mandelamide. This enhanced lipophilicity facilitates deeper dermal penetration upon contact, necessitating strict barrier protection.

Personal Protective Equipment (PPE) Specifications

To mitigate the risks associated with lipophilic penetration and micro-particulate aerosolization, the following quantitative PPE standards must be strictly enforced.

PPE CategorySpecificationQuantitative Standard / ThresholdOperational Justification
Hand Protection Nitrile Gloves (Disposable) 4 mil thicknessProvides a robust chemical barrier against lipophilic fluorinated aromatic compounds.
Eye Protection Chemical Splash GogglesANSI Z87.1 compliantProtects the cornea from micro-particulate dust, preventing severe hydrogen-bond-mediated irritation (H319).
Ventilation Chemical Fume Hood80 – 100 feet per minute (fpm) face velocityActively captures airborne particulate matter during weighing, neutralizing the inhalation hazard (H335).
Respiratory (Backup)N95 or P100 Respirator95% or 99.9% particulate filtration efficiencyRequired only if a fume hood is unavailable, or during the cleanup of a major spill outside of engineering controls.

Operational Protocol: Safe Weighing and Transfer

The crystalline nature of 2-(4-Fluorophenyl)-2-hydroxyacetamide makes it prone to static cling, which can cause sudden aerosolization and loss of material. Follow this step-by-step methodology to ensure a safe, quantitative transfer.

Step 1: Pre-Operational Setup

  • Verify the chemical fume hood's continuous monitor displays a face velocity between 80 and 100 fpm.

  • Don all required PPE: ANSI Z87.1 goggles, 4-mil nitrile gloves, and a fully buttoned lab coat.

Step 2: Static Mitigation & Dispensing

  • Wipe the exterior of the chemical container and the analytical balance pan with a grounded, anti-static cloth.

  • Place an anti-static polymeric weighing boat on the balance and tare it.

  • Using a clean, grounded stainless-steel spatula, carefully dispense the required mass of 2-(4-Fluorophenyl)-2-hydroxyacetamide. Do not pour the solid directly from the bottle.

Step 3: Transfer and Dissolution

  • Transport the weighing boat directly to the reaction flask within the same fume hood. Do not walk across the laboratory with exposed powder.

  • To ensure a 100% quantitative transfer and eliminate residual airborne dust, rinse the weighing boat with your primary reaction solvent (e.g., dichloromethane or methanol) directly into the reaction vessel.

Step 4: Immediate Decontamination

  • Wipe down the spatula, balance pan, and surrounding hood surfaces with a lint-free wipe dampened with isopropanol.

  • Dispose of the wipe immediately in the designated hazardous waste bin.

Spill Management and Disposal Plan

Spill Response: If a spill occurs, do not dry sweep . Dry sweeping aerosolizes the fluorinated powder, immediately triggering the H335 respiratory hazard. Instead, dampen the spill area with a compatible solvent (like water or ethanol) to suppress dust formation, then wipe it up using absorbent pads.

Waste Disposal: Due to the highly stable carbon-fluorine bond, 2-(4-Fluorophenyl)-2-hydroxyacetamide and any contaminated consumables (wipes, gloves, empty vials) must never be disposed of in standard aqueous or non-halogenated waste streams. All materials must be segregated into Halogenated Organic Waste containers. This ensures the waste undergoes proper high-temperature incineration, preventing the release of persistent fluorinated pollutants into the environment[2].

Workflow Visualization

Workflow Start Start: Chemical Handling PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Fume Hood (Airflow 80-100 fpm) PPE->Hood Weigh Weighing & Dispensing (Anti-static boat) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet-Wipe Spill (Do NOT dry sweep) Spill->Clean Yes React Proceed to Reaction / Dissolution Spill->React No Waste Dispose as Halogenated Organic Waste Clean->Waste React->Waste Post-Reaction

Workflow for the safe handling and spill response of 2-(4-Fluorophenyl)-2-hydroxyacetamide.

References

  • "4-Fluoromandelic acid | C8H7FO3 | CID 98068 - PubChem." National Center for Biotechnology Information, [Link].

  • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Institutes of Health / National Academies Press, 2011, [Link].

Sources

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